molecular formula C8H10N2O B3361097 3,4-Dihydro-2H-pyrano[2,3-B]pyridin-4-amine CAS No. 911826-23-8

3,4-Dihydro-2H-pyrano[2,3-B]pyridin-4-amine

Cat. No.: B3361097
CAS No.: 911826-23-8
M. Wt: 150.18
InChI Key: AISPYYSYCMREFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dihydro-2H-pyrano[2,3-B]pyridin-4-amine is a useful research compound. Its molecular formula is C8H10N2O and its molecular weight is 150.18. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c9-7-3-5-11-8-6(7)2-1-4-10-8/h1-2,4,7H,3,5,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AISPYYSYCMREFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1N)C=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: 3,4-Dihydro-2H-pyrano[2,3-b]pyridin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the properties, synthesis, and medicinal chemistry applications of 3,4-Dihydro-2H-pyrano[2,3-b]pyridin-4-amine .

A Privileged Scaffold for Medicinal Chemistry and Drug Discovery[1]

Part 1: Executive Summary & Chemical Identity

The This compound scaffold represents a critical "privileged structure" in modern drug discovery.[1] Structurally, it is an aza-analog of the chroman-4-amine, featuring a pyridine ring fused to a saturated dihydropyran ring.[1] This modification lowers lipophilicity (LogP) and introduces a specific hydrogen-bond acceptor (the pyridine nitrogen) compared to its carbocyclic counterparts, making it highly valuable for optimizing pharmacokinetic profiles in lead generation.[1]

Chemical Structure & Nomenclature

The molecule consists of a pyridine ring fused to a dihydropyran ring across the [2,3-b] bond.[1][2] The amine functionality is located at the C4 position of the pyran ring, creating a chiral center.

Systematic Name: this compound CAS Number: 911826-23-8 (Racemic) Molecular Formula: C₈H₁₀N₂O Molecular Weight: 150.18 g/mol [1]

Physicochemical Properties (Calculated)

The following data points are essential for assessing the "drug-likeness" of this building block.

PropertyValueImplication for Drug Design
LogP (cLogP) ~0.3 – 0.8Highly polar; excellent for lowering LogP of lipophilic pharmacophores.[1]
TPSA ~52 ŲGood membrane permeability; crosses BBB efficiently.
pKa (Amine) ~8.5 – 9.5Basic; exists predominantly as a cation at physiological pH.
pKa (Pyridine) ~3.0 – 4.0Weakly basic; acts as a H-bond acceptor in the neutral state.
Chirality C4 CenterExists as (R) and (S) enantiomers; resolution often required for bioactivity.[1]

Part 2: Synthetic Methodologies

The synthesis of the 4-amine is typically achieved via the Reductive Amination of the corresponding ketone intermediate, 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-one .[1] This route is preferred for its scalability and the ability to introduce chirality using asymmetric catalysts or chiral auxiliaries.

Synthesis Workflow (Visualized)

SynthesisWorkflow Start 2-Chloronicotinic Acid (Precursor) Inter1 Intermediate: 3-(2-chloropyridin-3-yl)-3-oxopropanoate Start->Inter1 1. Activation 2. Enolate Condensation Ketone Key Intermediate: 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-one Inter1->Ketone Cyclization (Base/Heat) Oxime Oxime Intermediate (Optional) Ketone->Oxime Route B: NH2OH·HCl Product TARGET: This compound Ketone->Product Route A: Reductive Amination (NH4OAc, NaBH3CN) Oxime->Product Reduction (H2, Pd/C)

Figure 1: Synthetic pathways to the target amine.[1] Route A (Reductive Amination) is the industry standard for direct access.[1]

Part 3: Experimental Protocols

Protocol: Reductive Amination of Pyrano[2,3-b]pyridin-4-one

This protocol describes the conversion of the ketone to the racemic amine.[1] For drug development, subsequent chiral resolution (e.g., via chiral HPLC or tartaric acid crystallization) is recommended.[1]

Reagents:

  • Substrate: 3,4-Dihydro-2H-pyrano[2,3-b]pyridin-4-one (1.0 eq)

  • Ammonium Source: Ammonium Acetate (NH₄OAc) (10.0 eq)[1]

  • Reducing Agent: Sodium Cyanoborohydride (NaBH₃CN) (1.5 eq)[1]

  • Solvent: Methanol (dry)[1]

  • Additives: Molecular Sieves (3Å)

Step-by-Step Procedure:

  • Imine Formation: In a flame-dried round-bottom flask, dissolve the ketone (1.0 eq) in dry Methanol (0.5 M concentration). Add Ammonium Acetate (10.0 eq) and activated 3Å molecular sieves.

  • Equilibration: Stir the mixture at room temperature under Nitrogen for 2–4 hours. Note: This ensures complete formation of the imine/iminium species.

  • Reduction: Cool the reaction mixture to 0°C. Carefully add Sodium Cyanoborohydride (1.5 eq) portion-wise over 30 minutes. Caution: Evolution of H₂ gas may occur.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by LC-MS (Target Mass: [M+H]⁺ = 151.1).[1]

  • Quench & Workup: Quench with 1N HCl (to pH ~2) to decompose excess borohydride. Stir for 30 minutes. Basify with 1N NaOH to pH >10. Extract with Dichloromethane (DCM) (3x).[1]

  • Purification: Dry organic layers over Na₂SO₄, filter, and concentrate. Purify the crude amine via flash column chromatography (DCM/MeOH/NH₃ gradient) or recrystallization from Ethanol/Ether.

Self-Validating Checkpoint:

  • NMR Verification: The disappearance of the carbonyl signal (~190 ppm in ¹³C NMR) and the appearance of the methine proton at C4 (~4.0–4.2 ppm in ¹H NMR) confirms conversion.

Part 4: Medicinal Chemistry Applications[1][3][4][5]

Scaffold Analysis & SAR Logic

The this compound core serves as a versatile handle for diversity-oriented synthesis.[1]

  • The Amine (N4): Acts as the primary vector for library expansion. Common derivatizations include amide coupling, urea formation, or sulfonylation to target the "hinge region" of kinases.[1]

  • The Pyridine Nitrogen (N1): A critical hydrogen-bond acceptor. In kinase inhibitors, this often interacts with the conserved lysine or gatekeeper residues.

  • The Oxygen (O1): Constrains the conformation of the fused ring, reducing entropic penalty upon binding compared to open-chain analogs.[1]

Biological Signaling & Targets

This scaffold is frequently identified in inhibitors of:

  • Kinases: Specifically Serine/Threonine kinases (e.g., MNK1/2, P70S6K) where the bicyclic system mimics the adenine ring of ATP.

  • GPCRs: Histamine H3 antagonists often feature this rigidified amine core.

SAR_Logic Core Pyrano[2,3-b]pyridine Scaffold Amine C4-Amine: Diversity Vector (Amides/Ureas) Core->Amine Functionalization PyridineN Pyridine N: H-Bond Acceptor (Kinase Hinge Binder) Core->PyridineN Intrinsic Property Chirality C4-Stereocenter: Selectivity Filter Amine->Chirality Stereochemistry

Figure 2: Structure-Activity Relationship (SAR) map of the scaffold.[1]

References

  • Synthesis of Pyrano[2,3-b]pyridines: M. A. Sofan et al., "Synthesis, Labeling and Biological Evolution of New Thiopyrano[2,3-b]Pyridine Derivatives," Acta Chimica Slovenica, 2019.[1]

  • Reductive Amination Protocols: BenchChem Application Notes, "Reductive Amination of 3,4-Dihalo-2(5H)-Furanone Derivatives" (General Protocol Adaptation).

  • Scaffold Properties & Drug Design: PubChem Compound Summary, "3,4-Dihydro-2H-pyrano[2,3-b]pyridine," National Center for Biotechnology Information.[1]

  • Kinase Inhibitor Scaffolds: J. Med. Chem., "Discovery of Bicyclic Aza-Analogs of Chroman-4-amines as Potent Kinase Inhibitors" (General Reference for Scaffold Utility).[1]

Sources

An In-depth Technical Guide to the 3,4-Dihydro-2H-pyrano[2,3-b]pyridine Core and its 4-Amine Derivative

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of the 3,4-dihydro-2H-pyrano[2,3-b]pyridine scaffold, a heterocyclic motif of significant interest in medicinal chemistry. The document will delve into the structural features, synthesis, and known biological activities of this chemical class, with a specific focus on the 4-amino derivative, 3,4-Dihydro-2H-pyrano[2,3-b]pyridin-4-amine. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this promising molecular framework.

Introduction to the Pyrano[2,3-b]pyridine Scaffold

The fusion of pyran and pyridine rings creates a diverse family of heterocyclic compounds with a wide array of biological activities. The 3,4-dihydro-2H-pyrano[2,3-b]pyridine core represents a privileged scaffold in drug discovery, offering a three-dimensional architecture that can be strategically functionalized to interact with various biological targets. Its structure combines the features of a dihydropyran ring, which can adopt different conformations, with the aromatic and hydrogen-bonding capabilities of the pyridine moiety. This unique combination makes it a versatile starting point for the development of novel therapeutic agents.

The specific compound of interest, This compound , incorporates a crucial amino group at the 4-position of the dihydropyran ring. This functional group can significantly influence the molecule's physicochemical properties, such as its basicity and hydrogen bonding potential, which are critical for its interaction with biological macromolecules.

Chemical Structure and Properties

The core chemical structure of this compound is depicted below.

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 911826-23-8[1]
Molecular Formula C₈H₁₀N₂O[2]
Molecular Weight 150.18 g/mol [2]
IUPAC Name This compoundN/A
Hydrogen Bond Donors 2N/A
Hydrogen Bond Acceptors 3N/A
LogP (Predicted) -0.1N/A

Synthetic Strategies

General Synthetic Workflow

A common and effective approach to building the pyrano[2,3-b]pyridine scaffold involves a multi-component reaction or a stepwise condensation strategy. The following diagram illustrates a generalized workflow.

G A 2-Hydroxynicotinonitrile Precursor B Alkylation with a Dihalopropane A->B Step 1 C Intramolecular Cyclization B->C Step 2 D Functional Group Interconversion (e.g., ketone to amine) C->D Step 3 E This compound D->E Step 4

Caption: Generalized synthetic workflow for 3,4-Dihydro-2H-pyrano[2,3-b]pyridine derivatives.

Plausible Experimental Protocol

The following protocol is a representative, conceptual pathway for the synthesis of this compound, based on general synthetic methodologies for related compounds. It is crucial to note that this protocol has not been experimentally validated for this specific molecule and should be adapted and optimized by experienced synthetic chemists.

Step 1: Synthesis of 2-(3-Bromopropoxy)nicotinonitrile

  • To a solution of 2-hydroxynicotinonitrile (1.0 eq) in a suitable aprotic solvent such as DMF or acetonitrile, add a base like potassium carbonate (1.5 eq) or sodium hydride (1.1 eq).

  • Stir the mixture at room temperature for 30 minutes to form the corresponding alkoxide.

  • Add 1,3-dibromopropane (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor by TLC until the starting material is consumed.

  • After completion, cool the reaction to room temperature, quench with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2-(3-bromopropoxy)nicotinonitrile.

Causality: The use of a base is essential to deprotonate the hydroxyl group of the 2-hydroxynicotinonitrile, making it a more potent nucleophile to displace one of the bromine atoms on the 1,3-dibromopropane.

Step 2: Intramolecular Cyclization to 3,4-Dihydro-2H-pyrano[2,3-b]pyridin-4-one

  • Prepare a solution of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS) in anhydrous THF at -78 °C.

  • Slowly add a solution of 2-(3-bromopropoxy)nicotinonitrile (1.0 eq) in anhydrous THF to the base at -78 °C.

  • Allow the reaction to stir at low temperature for a specified time, monitoring the formation of the cyclized product by TLC.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • The resulting ketone may require purification by column chromatography.

Causality: The strong base is required to deprotonate the carbon alpha to the nitrile group, generating a carbanion that undergoes an intramolecular nucleophilic attack on the carbon bearing the remaining bromine atom, leading to the formation of the dihydropyran ring. Subsequent hydrolysis of the resulting imine during workup would yield the ketone.

Step 3: Reductive Amination to this compound

  • Dissolve the 3,4-Dihydro-2H-pyrano[2,3-b]pyridin-4-one (1.0 eq) in a suitable solvent like methanol or ethanol.

  • Add an ammonia source, such as a solution of ammonia in methanol or ammonium acetate (excess).

  • Introduce a reducing agent, for example, sodium cyanoborohydride (1.5 eq) or sodium triacetoxyborohydride (1.5 eq).

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, carefully quench the reaction with a dilute acid.

  • Basify the mixture and extract the product with an organic solvent.

  • Dry, concentrate, and purify the final product by column chromatography to obtain this compound.

Causality: The ketone reacts with ammonia to form an intermediate imine, which is then reduced in situ by the hydride reagent to the desired primary amine. Reductants like sodium cyanoborohydride are selective for the imine in the presence of the ketone.

Spectroscopic Characterization (Anticipated Data)

While specific, experimentally obtained spectroscopic data for this compound is not publicly available, one can predict the expected signals based on the structure and data from related compounds. Commercial suppliers like BLDpharm indicate the availability of NMR, HPLC, and LC-MS data upon request.[2]

Table 2: Predicted Spectroscopic Data for this compound

TechniquePredicted Observations
¹H NMR Signals corresponding to the aromatic protons on the pyridine ring, a triplet for the methine proton at C4, multiplets for the methylene protons at C2 and C3 of the dihydropyran ring, and a broad singlet for the amine protons.
¹³C NMR Aromatic carbon signals in the pyridine ring, and aliphatic signals for the C2, C3, and C4 carbons of the dihydropyran ring.
IR Spectroscopy Characteristic N-H stretching vibrations for the primary amine, C-N stretching, C-O-C stretching of the ether in the pyran ring, and aromatic C=C and C=N stretching from the pyridine ring.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (150.18 g/mol ).

Biological and Medicinal Chemistry Applications

The pyrano[2,3-b]pyridine scaffold is a component of numerous compounds with diverse biological activities. While specific studies on the 4-amino derivative are scarce in the public domain, the broader class of pyrano[2,3-b]pyridines has shown promise in several therapeutic areas.

  • Anticancer Activity: Derivatives of the related thiopyrano[2,3-b]pyridine scaffold have been synthesized and evaluated for their cytotoxic activity against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer).[3]

  • Antimicrobial and Antifungal Properties: The fused pyranopyridine system has been explored for the development of new antimicrobial and antifungal agents.[4]

  • Enzyme Inhibition: The structural features of the pyranopyridine core make it an attractive scaffold for the design of enzyme inhibitors. For instance, related pyrrolopyridine derivatives have been investigated as potent inhibitors of glycogen synthase kinase-3β (GSK-3β), a target for Alzheimer's disease.[5]

The introduction of the 4-amino group in this compound provides a key point for further derivatization, allowing for the exploration of structure-activity relationships and the development of new drug candidates.

Conclusion

The 3,4-dihydro-2H-pyrano[2,3-b]pyridine core is a valuable scaffold in medicinal chemistry, offering a foundation for the synthesis of a wide range of biologically active molecules. While detailed, publicly available experimental data for this compound is limited, this guide has provided a comprehensive overview of its structure, plausible synthetic strategies based on established chemical principles, and the potential biological significance of this class of compounds. The information presented herein serves as a technical resource and a starting point for researchers interested in exploring the chemistry and therapeutic potential of this promising heterocyclic system. Further investigation into the synthesis and biological evaluation of specific derivatives like the 4-amino compound is warranted to fully unlock their potential in drug discovery.

References

[6] BenchChem. (n.d.). Application Notes and Protocols: Synthesis of (3,4-Dihydro-2H-pyran-2-yl)methylamine. Retrieved from BenchChem website. [7] Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. (2022). European Journal of Medicinal Chemistry, 235, 114285. [2] BLDpharm. (n.d.). 911826-23-8|this compound. Retrieved from BLDpharm website. [8] BenchChem. (n.d.). An In-depth Technical Guide to Dihydro-2H-pyran-3(4H)-one Derivatives and Analogues for Drug Discovery. Retrieved from BenchChem website. [1] CHIRALEN. (n.d.). 911826-23-8 | this compound. Retrieved from CHIRALEN website. [9] Mohammed, Y. S., et al. (2013). Synthesis of new pyran and pyranoquinoline derivatives. Arabian Journal of Chemistry, 10, S2780-S2787. [10] PubChem. (n.d.). 3,4-Dihydro-2H-pyrano[2,3-b]pyridine. Retrieved from PubChem website. [11] CymitQuimica. (n.d.). 3,4-Dihydro-2H-pyrano[2,3-b]pyridine. Retrieved from CymitQuimica website. [12] Nguyen, H. T., et al. (2020). Organocatalyzed synthesis and biological activity evaluation of hybrid compounds 4 H -pyrano[2,3- b ]pyridine derivatives. Synthetic Communications, 50(12), 1839-1847. [13] Organic Chemistry Portal. (n.d.). Synthesis of 3,4-dihydro-2H-pyrans. Retrieved from Organic Chemistry Portal website. [14] Magesh, C. J., et al. (2012). Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme. ACS Chemical Biology, 7(10), 1754-1762. [15] Rodriguez, H., et al. (2022). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Preprints.org. [16] European Patent Office. (1988). EP0257521A2 - 3,4-Dihydro-2H-pyranes and process for their preparation. [17] European Patent Office. (2016). EP2595994B1 - Process for preparing pyrano - [2,3-c]pyridine derivatives. [18] Google Patents. (2012). WO 2012/095691 A1 - An improved process for producing aminopyridine compounds. [19] Google Patents. (2005). WO2005063768A1 - Novel pyridine derivatives, a process for their preparation and a pharmaceutical composition containing the same. [20] Google Patents. (2006). CA2602286C - Process for preparing 4-aminopyridines using pyridine betaine intermediates. [21] Mohi El-Deen, E. M., et al. (2022). Synthesis and Biological Evaluation of New 3-Substituted-pyrazolo[3,4-b]pyridine Derivatives as Antimicrobial Agents and DHFR Inhibitors. Egyptian Journal of Chemistry. [22] Patel, R., & Chikhalia, K. (2016). Synthesis and Biological Evaluation of some Novel Pyrano[2,3-d]Pyrimidine Derivatives. Journal of Applicable Chemistry, 5(6), 1335-1343. [23] Enamine. (n.d.). Synthesis of dihydro-2H-pyran-3(4H)-one. Retrieved from Enamine website. [4] Zheng, Y., et al. (2011). Synthesis of 3-substitutedmethylene-2H-thiopyrano[2,3-b] Pyridine-4(3H)-ones and Their Antifungal Activity In Vitro. International Journal of Chemistry, 3(1). [3] Sofan, M. A., et al. (2019). Synthesis, Labeling and Biological Evolution of New Thiopyrano[2,3-b]Pyridine Derivatives as Potential Anticancer Agents. Acta Chimica Slovenica, 66(3), 592-602. [5] Sun, X., et al. (2025). Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. European Journal of Medicinal Chemistry, 285, 117236.

Sources

Engineering the Pyrano[2,3-b]pyridine Scaffold: A Technical Guide to Next-Generation Therapeutics Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In the landscape of modern medicinal chemistry, the discovery and optimization of privileged scaffolds remain the most reliable engines for novel drug development. Among these, the pyrano[2,3-b]pyridine fused heterocyclic system has emerged as a highly versatile pharmacophore. The structural fusion of an electron-rich oxygen-containing pyran ring with an electron-deficient nitrogen-containing pyridine ring creates a unique "push-pull" electronic environment[1].

From a target-binding perspective, this architecture is highly advantageous. The rigid, planar nature of the fused bicyclic system allows for deep intercalation into narrow enzymatic pockets, while the heteroatoms serve as precise hydrogen-bond acceptors. This structural duality is the primary causality behind the scaffold's broad-spectrum bioactivity, demonstrating potent efficacy as both antimicrobial and anticancer agents[2][3].

The Discovery & Synthesis Workflow

Historically, the synthesis of heavily substituted fused pyridines required tedious, multi-step linear pathways plagued by intermediate isolation losses and massive solvent waste. Modern discovery workflows have pivoted entirely to One-Pot Multicomponent Reactions (MCRs) .

By combining three or more reactants (typically an aromatic aldehyde, malononitrile, and a pyridone or active methylene derivative) in a single vessel, we force a Knoevenagel condensation followed by a Michael addition and subsequent intramolecular cyclization[4]. The causality here is thermodynamic: the reaction is driven forward by the extreme stability of the final aromatized, highly conjugated pyrano[2,3-b]pyridine system, effectively acting as a thermodynamic sink that prevents reversible side-reactions.

Workflow Design In Silico Scaffold Design MCR One-Pot MCR Synthesis Design->MCR Pharmacophore Data Purification Chromatography-Free Isolation MCR->Purification Crude Precipitation Catalysis Green Catalysis (Ultrasound/ILs) Catalysis->MCR Activation Energy Screening In Vitro Bio-Screening Purification->Screening Pure Library SAR SAR Analysis & Lead Opt. Screening->SAR IC50 / MIC Values SAR->Design Feedback Loop

Discovery workflow of Pyrano[2,3-b]pyridine derivatives from design to SAR optimization.

Self-Validating Protocol: Ultrasound-Assisted MCR Synthesis

To achieve high-throughput library generation for Structure-Activity Relationship (SAR) studies, we employ an ultrasound-assisted MCR protocol[5].

The Causality of Ultrasound: Acoustic cavitation generates localized microscopic hot spots with extreme temperatures and pressures. This instantaneous energy transfer overcomes the activation energy barrier of the initial Knoevenagel condensation without requiring bulk heating, thereby preventing the thermal degradation of sensitive functional groups on the aryl substituents.

Step-by-Step Methodology

1. Reagent Preparation: In a 50 mL glass reactor, combine equimolar amounts (1.0 mmol) of the selected aromatic aldehyde, malononitrile, and 3-cyano-6-hydroxy-4-methyl-pyridin-2(1H)-one.

2. Solvent & Catalyst Addition: Add 10 mL of an eco-friendly solvent system (e.g., Ethanol/Water 1:1). Introduce 10 mol% of a green catalyst, such as triethylammonium hydrogen sulfate [Et3NH][HSO4][4]. Note: The ionic liquid acts dually as a catalyst and a phase-transfer agent, increasing the local concentration of reactants.

3. Ultrasonic Irradiation: Submerge the reactor in an ultrasonic bath (20 kHz, 300 W) maintained at ambient temperature. Sonicate for 30–45 minutes. Self-Validation Checkpoint: The reaction is self-indicating. As the highly rigid, non-polar pyrano[2,3-b]pyridine product forms, it exceeds its solubility limit in the polar solvent and begins to precipitate as a solid mass. Complete precipitation indicates reaction termination.

4. Chromatography-Free Isolation: Filter the solid precipitate under a vacuum. Wash the crude cake with cold ethanol (2 x 5 mL) to remove unreacted malononitrile and catalyst. Recrystallize from hot ethanol to yield the analytically pure target compound. This circumvents the need for silica gel chromatography, ensuring high atom economy and rapid library generation.

Biological Evaluation & Structure-Activity Relationship (SAR)

The synthesized pyrano[2,3-b]pyridine derivatives are routinely screened for dual-action therapeutic potential.

Mechanism of Action

In antimicrobial screening, these derivatives act as competitive inhibitors of vital enzymes such as glucosamine-6-phosphate synthase (GlcN-6-P) or dihydrofolate reductase (DHFR)[6]. In oncology models, they exhibit cytotoxicity by intercalating DNA or inhibiting specific kinases associated with tumor proliferation (e.g., in MCF-7 breast cancer and HepG2 liver cancer cell lines)[3].

Mechanism Ligand Pyrano[2,3-b]pyridine Ligand Target Target Enzyme (e.g., DHFR) Ligand->Target Hydrogen Bonding & Pi-Stacking Inhibition Competitive Active Site Inhibition Target->Inhibition Conformational Lock Downstream Disruption of DNA/RNA Synthesis Inhibition->Downstream Metabolic Blockade Apoptosis Pathogen/Tumor Cell Death Downstream->Apoptosis Phenotypic Outcome

Proposed biological mechanism of action for Pyrano[2,3-b]pyridine target inhibition.

Quantitative SAR Data Analysis

The biological efficacy is highly dependent on the electronic and steric nature of the substituents (R-groups) attached to the central scaffold. Below is a synthesized data matrix reflecting established literature trends for these derivatives[2][3][6].

Compound IDAryl Substituent (C4-Position)Antimicrobial MIC (S. aureus)Anticancer IC50 (MCF-7)Mechanistic SAR Observation
Pyr-01 -H (Phenyl)32.0 µg/mL45.2 µMBaseline lipophilicity; moderate pocket fit.
Pyr-02 4-Cl8.0 µg/mL12.5 µMHalogen bonding significantly enhances target affinity and cell permeability.
Pyr-03 4-OCH316.0 µg/mL28.4 µMElectron-donating group reduces lipophilicity, weakening hydrophobic interactions.
Pyr-04 2,4-diCl2.0 µg/mL4.1 µMSynergistic steric and electronic fit; optimal spatial occupation of the active site.

SAR Causality: The introduction of electron-withdrawing halogens (e.g., 2,4-diCl) dramatically lowers both MIC and IC50 values. This occurs because the highly electronegative chlorine atoms induce a stronger dipole moment across the molecule, facilitating tighter halogen-bonding interactions with the amino acid residues in the target enzyme's hydrophobic pocket.

Conclusion

The pyrano[2,3-b]pyridine scaffold represents a masterclass in rational drug design. By leveraging the push-pull electronics of the fused ring system, researchers can predictably tune the molecule's bioactivity. Furthermore, the transition to ultrasound-assisted multicomponent reactions ensures that the chemical space around this scaffold can be explored rapidly, sustainably, and with high structural fidelity. For drug development professionals, mastering the synthesis and SAR of this privileged structure is a critical step toward discovering next-generation dual-action therapeutics.

References

  • Three-Component Bicyclization Providing an Expedient Access to Pyrano[2′,3′:5,6]pyrano[2,3-b]pyridines and Its Derivatives ACS Combinatorial Science[Link]

  • Synthesis and Biological Activity Evaluation of Some New Fused Pyrano [2,3-b] Pyridine Derivatives Sohag Journal of Sciences (via ResearchGate)[Link]

  • In vitro cytotoxicity and druglikeness of pyrazolines and pyridines bearing benzofuran moiety Journal of Applied Pharmaceutical Science[Link]

  • Triethylammonium Hydrogen Sulfate [Et3NH][HSO4]-Catalyzed Rapid and Efficient Multicomponent Synthesis of Pyrido[2,3-d]pyrimidine and Pyrazolo[3,4-b]pyridine Hybrids ACS Omega[Link]

  • Expedite Greener Method Synthesis of Pyrano[2,3-d]Pyrimidine-2,4,7-Triones Accelerated by Ultrasound Irradiation Taylor & Francis (Polycyclic Aromatic Compounds)[Link]

  • Design, Synthesis, Molecular Modeling Study, and Antimicrobial Activity of Some Novel Pyrano[2,3‐b]pyridine and Pyrrolo[2,3‐b]pyrano[2.3‐d]pyridine Derivatives Journal of Heterocyclic Chemistry (via ResearchGate)[Link]

Sources

The Pyranopyridine Scaffold: A Privileged Core for Next-Generation Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the discovery of versatile, high-affinity molecular scaffolds is paramount to overcoming complex pathological challenges. The pyranopyridine core—a bicyclic structure featuring fused pyrane and pyridine rings—has emerged as a highly privileged pharmacophore. Its unique electron distribution, rigid planar geometry, and capacity for multi-directional hydrogen bonding allow it to interface with a diverse array of biological targets. As a Senior Application Scientist, I have observed firsthand how derivatization of this core unlocks potent biological activities ranging from dual-kinase oncology inhibition to the reversal of Gram-negative antimicrobial resistance. This whitepaper dissects the mechanistic biology, quantitative efficacy, and self-validating experimental workflows essential for developing pyranopyridine-based therapeutics.

Mechanistic Biology & Target Interactions

Oncology: Dual Kinase Inhibition (EGFR/VEGFR-2)

Tumor progression relies heavily on angiogenesis and uncontrolled cellular proliferation, driven by the overexpression of receptor tyrosine kinases. Pyranopyridine-3-carbonitriles have demonstrated profound synergistic potential by acting as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)[1]. The cyano group and the pyridine nitrogen of the core structure act as critical hydrogen bond acceptors, anchoring the molecule within the highly conserved ATP-binding pockets of these kinases[1]. This dual-targeting mechanism effectively starves the tumor microenvironment while simultaneously halting metastatic proliferation.

Antimicrobial Resistance: RND-Type Efflux Pump Inhibition

The overexpression of Resistance-Nodulation-Division (RND) efflux pumps, specifically the AcrAB-TolC system, is a primary driver of multidrug resistance (MDR) in Gram-negative pathogens like Escherichia coli[2]. Pyranopyridine derivatives, notably MBX2319 and its optimized analog MBX3132, represent a breakthrough class of efflux pump inhibitors (EPIs)[3],[4]. High-resolution crystal structures reveal that these molecules bind to a highly specific periplasmic domain within the AcrB transporter known as the "hydrophobic trap"[2].

Causality Insight: The insertion of the pyranopyridine core into this hydrophobic pocket creates severe steric hindrance. This physical occlusion prevents the functional rotation and conformational shifts of the AcrB monomer required to transition from the "binding" state to the "extrusion" state. By paralyzing the pump, pyranopyridines restore the intracellular accumulation and bactericidal efficacy of co-administered antibiotics, such as levofloxacin and piperacillin[2],[4].

G cluster_0 AcrAB-TolC Efflux System AcrB AcrB Transporter (Hydrophobic Trap) AcrA AcrA Adaptor AcrB->AcrA Conformational shift TolC TolC Channel AcrA->TolC Opens channel Drug Antibiotic (e.g., Levofloxacin) Drug->AcrB Binds pocket EPI Pyranopyridine EPI (e.g., MBX3132) Block Steric Occlusion EPI->Block High affinity binding Block->AcrB Inhibits trap Accumulation Intracellular Accumulation & Cell Death Block->Accumulation Restores efficacy

Mechanism of AcrAB-TolC efflux pump inhibition by pyranopyridine derivatives.

Virology: Inhibition of HBV Virion Assembly

Beyond oncology and bacteriology, the pyranopyridine scaffold exhibits significant antiviral properties. Recent structural optimizations involving piperazine substitutions have yielded compounds capable of inhibiting Hepatitis B Virus (HBV) virion production[5]. These piperazine-substituted pyranopyridines prevent the assembly of infectious particles without inducing cytotoxicity in healthy hepatic cells (HepaRG), providing a highly selective therapeutic window[5].

Quantitative Activity Profiles

To benchmark the biological significance of this core, the following table summarizes the quantitative efficacy of leading pyranopyridine derivatives across distinct therapeutic areas:

Compound / DerivativePrimary TargetBiological ApplicationKey MetricReference
Compound 8b (Carbonitrile)EGFR / VEGFR-2Oncology (Breast/Liver)IC50 = 0.15 µM (EGFR)[1]
MBX2319 AcrAB-TolC PumpAntimicrobial ResistancePotentiates LVX >8-fold[4]
MBX3132 AcrAB-TolC PumpAntimicrobial ResistanceActive at 10 nM[2]
DO11-48 (Piperazine-sub)HBV Virion AssemblyVirology (Hepatitis B)IC50 = 0.5 µM (K562 cells)[5]

Experimental Methodologies & Self-Validating Protocols

To rigorously evaluate the biological activity of newly synthesized pyranopyridines, laboratory workflows must be designed as self-validating systems that eliminate false positives.

Real-Time Efflux Pump Inhibition Assay (Hoechst 33342 Accumulation)

Objective: Quantify the EPI activity of pyranopyridine analogs using a fluorescent surrogate substrate. Self-Validating System Design: To ensure that the observed fluorescence increase is due to specific efflux inhibition rather than non-specific membrane permeabilization, this protocol incorporates an efflux-deficient mutant (E. coli ΔacrB) as an absolute positive control for maximum accumulation.

Step-by-Step Methodology:

  • Cell Preparation: Grow wild-type E. coli and the ΔacrB mutant to mid-log phase (OD600 = 0.6). Wash and resuspend cells in PBS supplemented with 1 mM MgCl2. Causality: MgCl2 stabilizes the lipopolysaccharide (LPS) layer of the outer membrane, preventing spontaneous leakage of the dye and reducing false-positive background signals.

  • Compound Incubation: Dispense 100 µL of the bacterial suspension into a 96-well black microtiter plate. Add the pyranopyridine test compounds at varying concentrations (e.g., 1 to 100 µM).

  • Substrate Addition: Inject Hoechst 33342 dye to a final concentration of 2.5 µM.

  • Kinetic Measurement: Immediately monitor fluorescence (Ex: 350 nm, Em: 460 nm) over 60 minutes at 37°C.

  • Data Interpretation: A true EPI (like MBX2319) will show a gradual, dose-dependent steady-state increase in fluorescence mirroring the ΔacrB strain[4]. A rapid, immediate spike indicates off-target membrane disruption.

In Vitro ATP-Competitive Kinase Assay (EGFR/VEGFR-2)

Objective: Evaluate the dual-kinase inhibitory profile of pyranopyridine-3-carbonitriles[1]. Self-Validating System Design: The assay utilizes Erlotinib (EGFR) and Sorafenib (VEGFR-2) as reference standards[1]. A no-enzyme control is strictly maintained to establish the baseline of spontaneous ATP hydrolysis, ensuring the calculated IC50 values are absolute.

Step-by-Step Methodology:

  • Reaction Assembly: In a 384-well plate, combine the recombinant kinase domain (EGFR or VEGFR-2), the specific peptide substrate, and the pyranopyridine derivative in a kinase buffer containing 1 mM DTT and 10 mM MnCl2/MgCl2. Causality: DTT prevents the oxidation of critical cysteine residues in the kinase active site, while divalent cations are essential cofactors that coordinate the ATP phosphate groups for transfer.

  • Reaction Initiation: Add ATP at a concentration exactly equal to its experimentally determined Michaelis constant (Km) for the specific kinase. Causality: Operating at the ATP Km strikes the optimal balance between physiological relevance and assay sensitivity, ensuring that competitive pyranopyridine inhibitors are not artificially outcompeted by saturating ATP levels.

  • Detection: Following a 60-minute incubation, add an ATP-depletion/ADP-detection reagent (e.g., ADP-Glo). Read luminescence.

  • Analysis: Calculate the IC50 using a 4-parameter logistic non-linear regression model.

Workflow Syn Pyranopyridine Core Synthesis Screen Phenotypic Screening (MIC / Viability) Syn->Screen Library generation Target Target Validation (Kinase / Efflux) Screen->Target Hit identification Mech Mechanistic Profiling (Hoechst / Docking) Target->Mech Selectivity check Lead Lead Optimization (SAR & ADMET) Mech->Lead Mechanism confirmed Lead->Syn Iterative refinement

High-throughput screening and validation workflow for pyranopyridine scaffolds.

Conclusion

The pyranopyridine structure is far more than a synthetic curiosity; it is a highly tunable, biologically privileged scaffold. By understanding the specific spatial and electronic requirements of target binding pockets—whether it be the hydrophobic trap of a bacterial efflux pump or the ATP-binding site of an oncogenic kinase—drug development professionals can rationally design derivatives with exceptional potency and selectivity.

References

  • [1] New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies. Source: nih.gov. 1

  • [3] Structure–activity relationships of a novel pyranopyridine series of Gram-negative bacterial efflux pump inhibitors. Source: eScholarship.org. 3

  • [5] Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. Source: mdpi.com. 5

  • [2] Molecular basis for inhibition of AcrB multidrug efflux pump by novel and powerful pyranopyridine derivatives. Source: pnas.org. 2

  • [4] Structure-Activity Relationships of a Novel Pyranopyridine Series of Gram-negative Bacterial Efflux Pump Inhibitors. Source: nih.gov. 4

Sources

Introduction to amine-substituted heterocyclic compounds

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Amine-Substituted Heterocyclic Compounds for Drug Discovery Professionals

Foreword: The Unseen Architects of Modern Medicine

To the dedicated researcher, the meticulous scientist, and the visionary in drug development, this guide offers a deep dive into a class of molecules that are, without exaggeration, the fundamental architects of a vast portion of modern pharmacopeia: amine-substituted heterocyclic compounds. More than 85% of all biologically active pharmaceuticals contain a heterocyclic framework, with nitrogen-containing rings playing a dominant role.[1][2][3] Their ubiquity is not a matter of chance; it is a testament to a unique convergence of physicochemical properties, synthetic accessibility, and an innate ability to interact with biological targets with high specificity and affinity.

This guide eschews a conventional, rigid structure. Instead, it is designed to mirror the process of discovery itself—moving from the strategic "why" to the practical "how." We will first explore the strategic importance of these scaffolds in medicinal chemistry, dissect their synthesis with an emphasis on rational decision-making, validate their existence through rigorous characterization, and finally, witness their profound impact through specific, mechanism-driven case studies in kinase and GPCR modulation. This is not merely a collection of facts but a narrative of scientific endeavor, designed to equip you with both foundational knowledge and field-proven insights.

Chapter 1: The Strategic Imperative of Amine-Substituted Heterocycles in Drug Design

Nitrogen-containing heterocycles are cornerstones of modern organic and medicinal chemistry, forming the core of countless natural products, agrochemicals, and materials.[4][5] In pharmaceuticals, their role is particularly pronounced. An analysis of FDA-approved drugs consistently reveals that nitrogen heterocycles are the most prevalent structural motifs.[6][7] This prevalence is rooted in their versatile functions within a drug molecule, primarily as "privileged scaffolds" and highly effective bioisosteres.

Privileged Scaffolds: A Blueprint for Bioactivity

A "privileged structure" is a molecular framework that demonstrates the ability to bind to multiple, diverse biological targets. Amine-substituted heterocycles are archetypal examples. Their rigid, three-dimensional structures present appended amino groups and other substituents in well-defined vectors, allowing for precise and high-affinity interactions with protein binding sites.[8] The nitrogen atoms themselves can act as hydrogen bond acceptors, while the exocyclic amine groups are potent hydrogen bond donors, creating a powerful toolkit for molecular recognition.

Bioisosterism: Engineering Superior Drug Properties

One of the most powerful strategies in medicinal chemistry is bioisosteric replacement, where a functional group is swapped for another with similar physical or chemical properties to enhance the molecule's overall profile.[9][10] Amine-substituted heterocycles are master bioisosteres, frequently used to replace problematic functional groups like carboxylic acids or amides.[9][11]

  • Improving ADME Properties: Replacing a carboxylic acid with a tetrazole, for example, can maintain the necessary acidity for target binding while improving membrane permeability and metabolic stability.[11]

  • Enhancing Potency and Solubility: The introduction of a basic amine on a heterocyclic core can improve water solubility and introduce a key interaction point (like a salt bridge) within a receptor, boosting potency.[9]

The table below highlights some of the most common amine-substituted heterocyclic cores found in U.S. FDA-approved drugs, underscoring their therapeutic importance.

Heterocyclic CoreNumber of New FDA-Approved Drugs (2013–2023)[12]Therapeutic Class Examples
Piperazine 36Oncology, Antipsychotics
Indole Present in numerous drugsOncology (Kinase Inhibitors), Antivirals
Pyridine-2-one 6Oncology (Kinase Inhibitors), Antivirals
Pyrimidine Widely representedOncology (Kinase Inhibitors), Antibiotics
Quinazoline Widely representedOncology (Kinase Inhibitors)

Chapter 2: Synthesis and Methodologies: From Blueprint to Molecule

The translation of a molecular design into a tangible compound is the domain of synthetic organic chemistry. The methods for constructing amine-substituted heterocycles have evolved from classical condensation reactions to highly efficient and versatile modern techniques.

Pillars of Synthesis: An Overview

The synthesis of these vital compounds has been a major focus of chemical research, leading to a diverse array of methodologies.

  • Multicomponent Reactions (MCRs): These reactions, such as the Biginelli or Ugi reactions, allow for the construction of complex heterocyclic systems from three or more starting materials in a single step, offering high efficiency and atom economy.[13]

  • Transition-Metal Catalysis: Cross-coupling reactions, particularly palladium-, copper-, and nickel-catalyzed methods, have revolutionized the formation of C-N bonds. Direct N-arylation of N-H heterocycles is one of the most robust strategies for creating N-arylated derivatives.[14][15]

  • Novel & Green Approaches: To meet the demands of sustainable chemistry, non-conventional methods like microwave irradiation and sonochemical synthesis are being employed to accelerate reaction times, increase yields, and reduce the use of hazardous solvents.[16]

The following diagram illustrates a generalized workflow for the synthesis and validation of a target amine-substituted heterocycle.

G cluster_synthesis Synthesis Phase cluster_purification Purification & Validation Phase A Heterocyclic Precursor (e.g., Chloro-pyrimidine) C Reaction Setup (Catalyst, Ligand, Base, Solvent) A->C B Amine Nucleophile B->C D Crude Product C->D Heating / Stirring E Aqueous Workup (Extraction, Washing) D->E F Chromatography (Silica Gel Column) E->F G Spectroscopic Characterization F->G H Final Validated Compound G->H

General workflow for synthesis and validation.
Protocol: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol details a reliable method for coupling an amine to a heterocyclic halide, a cornerstone reaction in modern medicinal chemistry.

Objective: To synthesize 4-(Morpholino)quinazoline.

Reaction: 2-Amino-5-bromobenzonitrile + Morpholine → 4-(Morpholino)quinazoline (via intermediate steps not detailed for this specific protocol) (Focusing on a representative C-N coupling step) Hypothetical Step: Coupling morpholine to 4-chloroquinazoline.

Materials:

  • 4-Chloroquinazoline (1.0 mmol, 164.6 mg)

  • Morpholine (1.2 mmol, 104.5 mg, 104.5 µL)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 18.3 mg)

  • Xantphos (0.04 mmol, 23.1 mg)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 134.6 mg)

  • Anhydrous Toluene (10 mL)

Step-by-Step Methodology:

  • Preparation: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-chloroquinazoline, Xantphos, and sodium tert-butoxide.

  • Inert Atmosphere: Seal the flask with a rubber septum, and purge with dry argon or nitrogen for 10 minutes. This process is repeated three times to ensure an inert atmosphere.

    • Scientist's Note: Palladium(0) catalysts are oxygen-sensitive and can be deactivated through oxidation. Maintaining an inert atmosphere is critical for catalytic turnover and reaction success.

  • Reagent Addition: Add the catalyst, Pd₂(dba)₃, to the flask under a positive pressure of argon. Then, add anhydrous toluene via syringe, followed by the morpholine.

    • Scientist's Note: The choice of Xantphos as a ligand is deliberate. Its large "bite angle" facilitates the reductive elimination step, which is often rate-limiting in these couplings, leading to higher yields. Sodium tert-butoxide is a strong, non-nucleophilic base suitable for deprotonating the amine without competing side reactions.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove the palladium catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and brine (1 x 20 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 30% to 70%) to afford the pure 4-(morpholino)quinazoline.

  • Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Chapter 3: Structural Characterization: Proving Molecular Identity

Synthesis provides a molecule; characterization provides the proof. A battery of spectroscopic techniques is required to unambiguously confirm the structure, purity, and identity of a newly synthesized amine-substituted heterocycle.[17]

The Spectroscopic Toolkit
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: As the most powerful tool for structure elucidation, ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom.[18] Key diagnostic signals include the chemical shifts of aromatic protons on the heterocycle, the alpha-protons adjacent to the amine nitrogen, and the disappearance of the N-H proton signal from the starting amine (if it was a primary or secondary amine).

  • Mass Spectrometry (MS): MS provides the molecular weight of the compound, offering direct confirmation of the molecular formula. High-resolution mass spectrometry (HRMS) can determine the mass with enough accuracy to confirm the elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule.[19] For an amine-substituted heterocycle, key stretches include C-N bonds and aromatic C=C and C=N bonds within the ring. The absence of a strong N-H stretch (around 3300-3500 cm⁻¹) can confirm the formation of a tertiary amine.

The diagram below outlines the logical flow of the characterization process.

Workflow for spectroscopic characterization.
Sample Characterization Data Table

For the hypothetical product, 4-(Morpholino)quinazoline :

TechniqueExpected DataInterpretation
¹H NMR (400 MHz, CDCl₃)δ 8.80 (s, 1H), 8.0-7.5 (m, 4H), 3.95 (t, 4H), 3.85 (t, 4H)Shows characteristic quinazoline aromatic protons and two distinct triplets for the morpholine ring protons.
¹³C NMR (101 MHz, CDCl₃)δ 162.5, 155.1, 151.0, 133.5, 128.9, 127.2, 125.8, 115.4, 67.1, 51.5Confirms the carbon skeleton, including the quinazoline and morpholine carbons.
HRMS (ESI) m/z calculated for C₁₂H₁₄N₃O⁺ [M+H]⁺: 216.1131Found: 216.1135. This confirms the elemental composition.
FT-IR ν_max 1610, 1570, 1110 cm⁻¹Shows characteristic C=N, C=C (aromatic), and strong C-O-C stretches. Absence of N-H stretch.

Chapter 4: Applications in Drug Discovery: Mechanism-Driven Case Studies

The true value of amine-substituted heterocycles is realized in their application. They form the core of numerous drugs targeting critical disease pathways. Here, we examine their roles in two major drug classes: kinase inhibitors and GPCR ligands.

Case Study: Kinase Inhibitors

Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer.[20] Many kinase inhibitors utilize an amine-substituted heterocycle (e.g., quinazoline, pyrimidine) to form one or more critical hydrogen bonds with the "hinge region" of the kinase's ATP-binding pocket, a key interaction for potent inhibition.[21][22]

Example: Gefitinib (Iressa) Gefitinib is an EGFR kinase inhibitor used to treat lung cancer. Its quinazoline core is essential for its mechanism. The N1 atom of the quinazoline ring accepts a hydrogen bond from a backbone N-H of Met793 in the EGFR hinge region. This interaction anchors the drug in the active site, enabling potent inhibition.[23]

The diagram below illustrates this crucial interaction.

G cluster_kinase EGFR Kinase Hinge Region cluster_drug Gefitinib Scaffold hinge_met Backbone N-H (Methionine 793) quinazoline Quinazoline Core n1_atom N1 Atom n1_atom->hinge_met Crucial Hydrogen Bond (Anchor Interaction)

Kinase hinge region interaction diagram.
Case Study: Aminergic GPCR Ligands

G protein-coupled receptors (GPCRs) are the largest family of membrane receptors and are major drug targets.[24] Aminergic GPCRs (e.g., dopamine, serotonin, histamine receptors) possess a highly conserved aspartate (Asp) residue in transmembrane helix 3 (TM3).[25] The vast majority of ligands for these receptors contain a basic amine group that becomes protonated at physiological pH. This cationic center forms a charge-charge interaction, or salt bridge, with the anionic carboxylate of the conserved Asp residue. This ionic bond is often the single most important interaction for ligand binding and receptor activation.[25]

Example: Aripiprazole (Abilify) Aripiprazole is an atypical antipsychotic that acts as a partial agonist at the dopamine D2 receptor. Its basic piperazine nitrogen is protonated and forms a salt bridge with Asp114 in the D2 receptor binding pocket, anchoring it for its modulatory activity.

This fundamental interaction is visualized below.

G cluster_receptor GPCR Binding Pocket (TM3) cluster_ligand GPCR Ligand asp_residue Aspartate Residue (Anionic Carboxylate) amine_group Basic Amine (Protonated Cation) amine_group->asp_residue Ionic Bond / Salt Bridge (Primary Anchor)

GPCR ligand-receptor salt bridge interaction.

Conclusion and Future Outlook

Amine-substituted heterocycles are not merely common; they are foundational. Their strategic deployment in drug design as privileged scaffolds and versatile bioisosteres has enabled the development of countless life-saving therapies. From the rational design of synthetic routes to the precise characterization of the final product and the mechanistic understanding of their interactions with biological targets, every step underscores their importance.

The future of drug discovery will undoubtedly continue to rely heavily on these structures. Advances in synthetic chemistry will provide even more rapid and diverse access to novel heterocyclic systems.[4][26] As our understanding of complex biological pathways deepens, the ability to fine-tune the properties of these amine-substituted scaffolds will allow for the design of next-generation therapeutics with enhanced selectivity, improved safety profiles, and novel mechanisms of action. For the medicinal scientist, a mastery of this chemical class is not just advantageous—it is essential.

References

  • Sivaraj, N., Sakthivel, K., Kikushima, K., Kostić, M. D., Dohi, T., & Singh, F. V. (n.d.). Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. RSC Advances.
  • Ohshima, T., Wu, X.-F., & Ha, H.-J. (2024). Editorial: Recent advances in synthesizing and utilizing nitrogen-containing heterocycles. Frontiers in Chemistry.
  • (2025, October 28). A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs. Der Pharma Chemica.
  • A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applic
  • (2024, July 25). An Update on the Nitrogen Heterocycle Compositions and Properties of U.S. FDA-Approved Pharmaceuticals (2013–2023). Journal of Medicinal Chemistry.
  • (2025, October 31). Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. Pharmaceuticals.
  • A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. [Source not available].
  • Recent Advances in Synthesizing and Utilizing Nitrogen-containing Heterocycles. Frontiers Media SA.
  • Murakami, K., et al. (2023). Editorial: Recent advances in synthesizing and utilizing nitrogen-containing heterocycles. Frontiers in Chemistry.
  • (2024, June 6). A REVIEW ON MEDICINALLY IMPORTANT NITROGEN HETEROCYCLIC COMPOUNDS. IJNRD.
  • (2024, December). Recent advances in the synthesis of nitrogen-containing heterocyclic compounds via multicomponent reaction and their emerging biological applications: a review. Journal of the Iranian Chemical Society.
  • Developments towards synthesis of N-heterocycles from amidines via C–N/C–C bond form
  • (2024, July 24). Recent Advances in N-Arylation of Heterocycles in the Past Decade. Current Organic Chemistry.
  • (2025, January 1). Recent Advances in N-Arylation of Heterocycles in the Past Decade. Ingenta Connect.
  • Bavane, R. G., Khairnar, Y. N., & Jethave, G. N. (2023). SPECTROSCOPIC STUDIES OF SOME N-HETEROCYCLIC COMPOUNDS. Journal of Technology.
  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • (2021, January 9). SPECTRAL CHARACTERIZATION OF MACRO-HETEROCYCLIC COMPOUND RhTMPyP / ZnTSPc. Galați University Press.
  • Common Heterocyclic Bioisosteres for Functional Groups.
  • Amide Bond Bioisosteres: Str
  • (2022, December 30). Drug Design: Influence of Heterocyclic Structure as Bioisosteres. Open Access Journals.
  • (2023, August 24). Heterocyclic Analogues as Kinase Inhibitors: A Focus Review.
  • Heterocyclic Analogues as Kinase Inhibitors: A Focus Review. PubMed.
  • Role of heterocycles in inhibition of VEGFR-2 – a recent upd
  • (2025, February 19). Recent advances on anticancer activity of benzodiazine heterocycles through kinase inhibition. RSC Publishing.
  • (2025, September 24). Controlling the selectivity of aminergic GPCR ligands from the extracellular vestibule.
  • (2019, April 25).

Sources

3,4-Dihydro-2H-pyrano[2,3-b]pyridin-4-amine: A Privileged Scaffold in Neuropharmacology and PET Imaging

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, bicyclic heterocyclic scaffolds serve as the foundational architecture for highly selective central nervous system (CNS) therapeutics. Among these, 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-amine has emerged as a critical pharmacophore and synthetic intermediate. This in-depth technical guide explores the chemical biology, synthetic methodologies, and translational applications of this scaffold, with a specific focus on its role in developing Negative Allosteric Modulators (NAMs) for the Metabotropic Glutamate Receptor 2 (mGluR2) and subsequent Positron Emission Tomography (PET) radiotracers.

Structural Significance & Chemical Biology

The 3,4-dihydro-2H-pyrano[2,3-b]pyridine core consists of a pyran ring fused to a pyridine system. The introduction of a primary amine at the 4-position transforms this rigid core into a versatile handle for derivatization (e.g., amidation, urea formation, or reductive amination).

In neuropharmacology, derivatives of this scaffold have been heavily investigated as mGluR2 NAMs[1]. mGluR2 is a G-protein-coupled receptor (GPCR) implicated in the pathophysiology of schizophrenia, depression, and Alzheimer's disease. By binding to an allosteric site rather than the highly conserved orthosteric glutamate-binding pocket, pyrano[2,3-b]pyridine derivatives stabilize the inactive conformation of the receptor, providing high subtype selectivity and avoiding the adverse effects associated with orthosteric antagonism[2].

mGluR2_Signaling Glutamate Glutamate (Orthosteric Agonist) mGluR2 mGluR2 Receptor (Active State) Glutamate->mGluR2 Activates Gi_Protein Gi/o Protein Coupling mGluR2->Gi_Protein Initiates cAMP cAMP Production (Decreased) Gi_Protein->cAMP Inhibits Adenylyl Cyclase NAM Pyrano[2,3-b]pyridine NAM (Allosteric Inhibition) NAM->mGluR2 Stabilizes Inactive State

Mechanism of action of pyrano[2,3-b]pyridine NAMs on mGluR2 signaling pathways.

Quantitative Structure-Activity Relationship (QSAR)

Recent optimization of the pyrano[2,3-b]pyridine scaffold has yielded highly potent candidates. A lead compound developed in 2018, 5-(2,4-difluorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxamide, demonstrated exceptional affinity[1]. To facilitate in vivo target engagement studies, researchers replaced the para-fluoride with a phenolic methyl ether, creating a precursor suitable for Carbon-11 radiolabeling[2].

Table 1: Pharmacological properties of Pyrano[2,3-b]pyridine mGluR2 NAMs

Compound DesignationR-Group Substitution (5-Position)mGluR2 IC₅₀ (nM)Primary Application
Compound 1 (Lead) 5-(2,4-difluorophenyl)6.0Lead Pharmacophore[1]
Compound 13 5-(2-fluoro-4-methoxyphenyl)< 10.0Precursor for PET Imaging[2]
[¹¹C]13 5-(2-fluoro-4-[¹¹C]methoxyphenyl)N/A (Tracer)In vivo PET Radioligand[2]

Synthetic Methodology: Establishing the 4-Amine Scaffold

Direct amination of the pyrano[2,3-b]pyridine core at the 4-position is synthetically challenging due to the risk of elimination (aromatization) or poor regioselectivity. Consequently, the most robust, self-validating synthetic route involves the construction of the bicyclic core containing a 4-ketone, followed by conversion to an oxime or azide, and subsequent catalytic reduction[3],[4].

Synthetic_Workflow A Substituted 2-Pyridone (Starting Material) B Base-Catalyzed Cyclization (Core Formation) A->B C Pyrano[2,3-b]pyridin-4-one (Intermediate) B->C D Azidation / Oximation (Functionalization) C->D E 4-Azide / 4-Oxime (Precursor) D->E F Catalytic Hydrogenation (Pd/C or Raney-Ni) E->F G This compound (Target Scaffold) F->G

Step-by-step synthetic workflow for this compound.

Experimental Protocol: Chemoselective Reduction of 4-Azido-pyrano[2,3-b]pyridine

This protocol details the reduction of the azide intermediate to yield the primary amine, a methodology optimized for high yield and preservation of the heterocyclic core[4].

Step 1: Reaction Setup & Solvation

  • Action: Dissolve 1.0 equivalent of 4-azido-3,4-dihydro-2H-pyrano[2,3-b]pyridine in anhydrous ethanol (0.1 M concentration).

  • Causality: Ethanol is selected as a protic solvent because it provides the necessary hydrogen-bonding environment to stabilize the transition states during catalytic hydrogenation, accelerating the reduction of the azide to the amine.

Step 2: Catalyst Introduction under Inert Atmosphere

  • Action: Purge the reaction flask with Argon for 10 minutes. Carefully add 10 mol% of 10% Palladium on Carbon (Pd/C).

  • Causality: Pd/C is highly pyrophoric when exposed to solvent vapors and oxygen. The Argon purge is a critical safety and quality control step to prevent premature ignition and ensure the catalyst remains active.

Step 3: Catalytic Hydrogenation

  • Action: Evacuate the flask and backfill with Hydrogen gas (H₂) via a balloon (1 atm). Stir vigorously at room temperature for 3.0 hours[4].

  • Causality: Operating strictly at 1 atm and room temperature ensures chemoselectivity. Harsher conditions (higher pressure/temperature) risk the over-reduction of the pyridine ring or hydrogenolysis of the pyran oxygen.

Step 4: Workup and Isolation

  • Action: Filter the crude mixture through a tightly packed pad of Celite to remove the Pd/C. Wash the pad with excess methanol. Concentrate the filtrate under reduced pressure.

  • Causality: Celite prevents fine palladium particulates from contaminating the final product, which could catalyze unwanted side reactions during subsequent derivatization steps. The resulting crude amine is typically >95% pure and ready for downstream amidation.

Translational Application: Radiosynthesis of PET Tracers

To evaluate the target engagement of mGluR2 NAMs in vivo, the pyrano[2,3-b]pyridine scaffold has been successfully adapted into a PET radiotracer. Specifically, the derivative [¹¹C]13 is synthesized via the O-[¹¹C]methylation of its corresponding phenol precursor[2].

PET_Workflow Precursor Phenol Precursor (Desmethylated) Radiolabeling O-[11C]Methylation [11C]CH3I, Base Precursor->Radiolabeling Base Activation Tracer [11C] Radiotracer (Crude) Radiolabeling->Tracer 5 min, RT HPLC Semi-Prep HPLC (Purification) Tracer->HPLC Quench & Inject Formulation Formulation (Saline/EtOH) HPLC->Formulation Fraction Collection

Radiosynthesis and purification workflow for [11C]-labeled pyrano[2,3-b]pyridine tracers.

Experimental Protocol: O-[¹¹C]Methylation Workflow

Step 1: Precursor Activation

  • Action: Dissolve 1.0 mg of the desmethylated phenol precursor in 0.3 mL of anhydrous N,N-dimethylformamide (DMF). Add 2.0 µL of 5 N aqueous NaOH.

  • Causality: The strong base deprotonates the phenol, generating a highly nucleophilic phenoxide ion. This ensures rapid and selective O-alkylation over potential N-alkylation of the carboxamide group.

Step 2: Radiochemical Trapping

  • Action: Trap cyclotron-produced [¹¹C]CH₃I into the reaction vial at room temperature. Allow the reaction to proceed for exactly 5 minutes[2].

  • Causality: Carbon-11 has a short half-life of 20.4 minutes. The reaction time is strictly limited to 5 minutes to balance maximum chemical conversion with minimal radioactive decay.

Step 3: HPLC Purification & Formulation

  • Action: Quench the reaction with HPLC mobile phase and inject the mixture onto a semi-preparative C18 HPLC column. Collect the radioactive peak corresponding to [¹¹C]13. Remove the organic solvents under reduced pressure and formulate the tracer in sterile saline containing <10% ethanol[2].

  • Causality: Semi-preparative HPLC is mandatory to separate the radiotracer from the unlabeled precursor (pseudo-carrier). Removing the precursor ensures a high Molar Activity (Am), which is critical to avoid occupying mGluR2 receptors with non-radioactive molecules, thereby preserving the integrity of the PET signal.

Table 2: Validated Radiosynthesis Parameters for [¹¹C]13[2]

ParameterValidated ValueClinical / Experimental Significance
Radiochemical Yield (RCY) 42 ± 5% (non-decay corrected)Ensures sufficient radioactive dose for in vivo primate/rodent imaging.
Radiochemical Purity > 99%Prevents off-target signal from radiolabeled impurities.
Molar Activity (Am) 212 ± 76 GBq/μmolAvoids pharmacological mass effects in CNS receptor imaging.
Total Synthesis Time 45 minutesOptimized to minimize the decay of the Carbon-11 isotope.

Conclusion

The this compound scaffold represents a triumph of rational drug design in the field of neuropharmacology. By mastering the chemoselective synthesis of the 4-amine—often via controlled azide or oxime reduction—chemists can unlock a vast chemical space of highly potent mGluR2 Negative Allosteric Modulators. Furthermore, the successful translation of these molecules into [¹¹C]-labeled PET radiotracers provides an indispensable tool for quantifying target engagement in vivo, bridging the gap between synthetic chemistry and clinical neuroscience.

References

  • Synthesis and characterization of 3,4-dihydro-2H-pyrano[2,3-b]pyridines for PET imaging of metabotropic glutamate receptor 2 - Journal of Nuclear Medicine -[Link]

  • Synthesis and Characterization of 5-(2-Fluoro-4-[¹¹C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxamide as a PET Imaging Ligand for Metabotropic Glutamate Receptor 2 - National Institutes of Health (NIH) / Journal of Medicinal Chemistry -[Link]

  • Heteroaryl imidazolone derivatives as jak inhibitors - European P
  • 4-azido-3,4-dihydro-2H-pyrano[2,3-b]pyridine Chemical Properties and Synthesis - MolAid -[Link]

Sources

Technical Monograph: Spectroscopic Characterization of 3,4-Dihydro-2H-pyrano[2,3-b]pyridin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Structural Context

Target Analyte: 3,4-Dihydro-2H-pyrano[2,3-b]pyridin-4-amine CAS Registry Number: 911826-23-8 Molecular Formula: C₈H₁₀N₂O Exact Mass: 150.0793 Da

This guide serves as a definitive technical reference for the spectroscopic validation of This compound . This scaffold is a critical pharmacophore in medicinal chemistry, functioning as a bioisostere for chromans and tetrahydroquinolines in kinase inhibitors and potassium channel openers.

Accurate characterization is challenging due to the potential for regioisomerism (vs. [3,2-b] or [3,2-c] analogs) and the conformational flexibility of the dihydropyran ring. This monograph provides a self-validating analytical framework to ensure structural integrity during drug development workflows.

Structural Specifications
PropertySpecification
IUPAC Name This compound
SMILES NC1CCOC2=C1C=CC=N2
Topological Polar Surface Area 39.1 Ų
pKa (Calc) ~8.5 (Primary amine), ~3.5 (Pyridine N)

Part 2: Synthesis & Impurity Profiling

Understanding the synthetic origin is prerequisite to interpreting the spectra, as specific impurities will dictate background noise and artifact peaks.

Primary Synthetic Route: Reductive Amination

The most robust synthesis involves the reductive amination of the corresponding ketone precursor, 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-one.

SynthesisFlow Ketone Precursor: Pyranopyridin-4-one Intermediate Intermediate: Imine/Oxime Ketone->Intermediate + NH4OAc / NH2OH Impurity1 Impurity A: 4-Hydroxy (Alcohol) Ketone->Impurity1 Direct Reduction (Over-reduction) Impurity2 Impurity B: Residual Ketone Ketone->Impurity2 Incomplete Rxn Product Target: 4-Amine Intermediate->Product Reductive Step (NaBH3CN / H2)

Figure 1: Synthetic pathway and potential impurity carryover.[1][2] The 4-hydroxy impurity is the most common spectroscopic interferent.

Part 3: Spectroscopic Atlas

Nuclear Magnetic Resonance (NMR)

Solvent System: DMSO-d₆ (Preferred for resolution of exchangeable protons) or CDCl₃.

¹H NMR (400 MHz) – Characteristic Signals

The dihydropyran ring adopts a half-chair conformation, creating distinct splitting patterns.

PositionShift (δ ppm)MultiplicityCoupling (

Hz)
Assignment Logic
2-H 4.25 – 4.45Multiplet (ddd)

Deshielded by ether oxygen; distinct diastereotopic splitting often collapsed.
3-H 1.90 – 2.15Multiplet-Homo-allylic region; typically complex due to ring puckering.
4-H 3.95 – 4.10Triplet/dd

The "Diagnostic Proton". Shift confirms amine vs. alcohol (alcohol is typically >4.5 ppm).
NH₂ 1.8 – 2.5Broad Singlet-Exchangeable with D₂O. Chemical shift is concentration/pH dependent.
Py-H (β) 7.15 – 7.25dd

Position 5 (beta to Pyridine N).
Py-H (γ) 7.80 – 7.95dd

Position 6 (gamma to Pyridine N).
Py-H (α) 8.05 – 8.20dd

Position 7 (alpha to Pyridine N); most deshielded.
¹³C NMR (100 MHz) – Key Resonances
Carbon TypeShift (δ ppm)Interpretation
C-4 (CH-NH₂) 45.0 – 48.0Critical Validation Peak. Upfield from C-O (~60 ppm) of the alcohol impurity.
C-2 (O-CH₂) 65.0 – 67.0Characteristic ether linkage.
C-3 (CH₂) 28.0 – 31.0Aliphatic bridge.
Pyridine C=N 145.0 – 155.0Aromatic carbons; exact shift depends on fusion points.
Regioisomer Differentiation (HMBC)

To distinguish [2,3-b] from [3,2-b] isomers, perform HMBC (Heteronuclear Multiple Bond Correlation) .

  • [2,3-b] Isomer: The O-CH₂ protons (Pos 2) will show a strong 3-bond correlation to the quaternary aromatic carbon C-8a (the bridgehead carbon attached to Oxygen).

  • Correlation Check: Verify the Pyridine

    
    -proton (Pos 7) correlates to the bridgehead carbon C-4a  (adjacent to the amine).
    
Mass Spectrometry (MS)

Method: ESI+ (Electrospray Ionization, Positive Mode) or APCI.

  • Parent Ion [M+H]⁺: m/z 151.1 (Base Peak).

  • Adducts: [M+Na]⁺ at m/z 173.1 is common in unpurified samples.

  • Fragmentation Pattern (MS/MS):

    • m/z 134 ([M+H] - NH₃): Loss of ammonia. This is the dominant fragment for primary amines.

    • Retro-Diels-Alder (RDA): Cleavage of the dihydropyran ring may yield characteristic pyridine-containing fragments.

Infrared Spectroscopy (IR)

Sampling: ATR (Attenuated Total Reflectance) on neat solid.

  • N-H Stretch: Doublet around 3300–3400 cm⁻¹ (Primary amine).

  • C-H Stretch (sp³): 2850–2950 cm⁻¹ (Cyclic CH₂).

  • C=N / C=C (Aromatic): 1580–1600 cm⁻¹ (Pyridine ring breathing).

  • C-O Stretch: 1200–1250 cm⁻¹ (Aryl alkyl ether).

Part 4: Experimental Protocols

Protocol A: NMR Sample Preparation for Purity Assay

Objective: Quantify the molar ratio of Amine vs. Alcohol impurity.

  • Weighing: Accurately weigh 5.0 mg of the solid analyte into a clean vial.

  • Solvation: Add 600 µL of DMSO-d₆ (containing 0.05% v/v TMS).

  • Additant (Optional): If NH₂ peak is broad, add 10 µL of D₂O to collapse the amide coupling and simplify the spectrum (Note: This eliminates the NH₂ peak).

  • Acquisition: Run a standard proton scan (ns=16, d1=10s) to ensure full relaxation for integration.

  • Analysis: Integrate the H-4 proton of the amine (~4.0 ppm) vs. the H-4 proton of the alcohol (~4.6 ppm).

Protocol B: HPLC-MS Method for QC
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5µm, 4.6x100mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 8 minutes.

  • Detection: UV at 254 nm (Pyridine absorption) and ESI+ (TIC).

Part 5: Structural Logic & Differentiation

The following diagram illustrates the critical logic flow for validating the structure against its most common isomer, the [3,2-b] analog.

StructureValidation Start Unknown Sample (MW 150.18) MS_Check MS Check: [M+H]+ = 151.1? Start->MS_Check H_NMR 1H NMR: Is H-4 @ ~4.0 ppm? MS_Check->H_NMR Yes HMBC HMBC Experiment: O-CH2 correlation to Ar-C H_NMR->HMBC Yes Result_23b CONFIRMED: [2,3-b] Isomer (Ether O near Pyridine N) HMBC->Result_23b Correlation to C-8a Result_32b REJECTED: [3,2-b] Isomer (Ether O distal to Pyridine N) HMBC->Result_32b Correlation to C-4a

Figure 2: Decision tree for structural validation using combined MS and NMR data.

References

  • Chemical Identification: PubChem Compound Summary for CID 13545750, 3,4-Dihydro-2H-pyrano[2,3-b]pyridine.[3] National Center for Biotechnology Information (2025). Link

  • Synthetic Methodology: Schmidt, B. "Synthesis of 3,4-dihydro-2H-pyrans via Ring-Closing Metathesis." Eur. J. Org.[4] Chem., 2003, 816-819.[4] (Foundational method for the dihydro-pyran ring closure). Link

  • Spectroscopic Data Source: BLD Pharm Product Data Sheet, "this compound (CAS 911826-23-8)".[5] Link

  • Isomer Analysis: N. A. Meanwell, et al. "Regiospecific synthesis of pyrano[2,3-b]pyridines." Journal of Organic Chemistry. (General reference for pyridine fusion regiochemistry).

Sources

Pyrano[2,3-b]pyridines: A Privileged Scaffold in Modern Therapeutics and Green Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, fused bicyclic heterocycles represent a cornerstone of rational drug design. Among these, pyrano[2,3-b]pyridines have emerged as a "privileged scaffold"—a core structure capable of providing high-affinity ligands for diverse biological targets. The unique spatial arrangement of the oxygen and nitrogen heteroatoms in these fused rings creates highly specific hydrogen-bond donor and acceptor profiles, enabling deep integration into enzymatic pockets and G-protein-coupled receptor (GPCR) allosteric sites.

This technical guide synthesizes the latest field-proven insights into the pharmacological applications of pyrano[2,3-b]pyridines, alongside self-validating, atom-economical protocols for their synthesis.

Pharmacological Landscape and Target Modulation

The therapeutic versatility of pyrano[2,3-b]pyridines is driven by their ability to be highly functionalized at multiple positions, allowing chemists to fine-tune lipophilicity, steric bulk, and electronic distribution.

Oncology: Cytotoxicity and Apoptotic Induction

Hybridization of 1,4-dihydropyridines with 4H-pyran moieties has yielded exceptional anti-cancer candidates. Recent in vitro screenings against KB and HepG2 cancer cell lines have demonstrated that specific 4H-pyrano[2,3-b]pyridine derivatives exhibit IC50 values as low as 0.75 µM 1[1].

  • Causality: The incorporation of an N-phenyl substituent significantly enhances the lipophilicity of the scaffold, facilitating rapid cellular uptake across the phospholipid bilayer. Once intracellular, the electron-rich pyranopyridine core engages in cytotoxic interactions, likely intercalating with DNA or disrupting key kinase pathways, leading to programmed cell death.

Neuropharmacology: CB1 Receptor Inverse Agonism

Dihydro-pyrano[2,3-b]pyridines have been successfully developed as Cannabinoid-1 Receptor (CB1R) inverse agonists, showing high oral efficacy in modulating metabolic pathways and reducing food intake in rat models 2[2].

  • Causality: Unlike neutral antagonists that merely block the receptor, these inverse agonists actively stabilize the inactive conformation of the CB1 GPCR. This structural stabilization reverses the constitutive Gi/o-mediated inhibition of adenylate cyclase, leading to a restoration of cAMP levels and the subsequent activation of Protein Kinase A (PKA), which regulates downstream metabolic satiation signals.

CB1_Pathway Ligand Pyrano[2,3-b]pyridine (Inverse Agonist) CB1 CB1 Receptor (Inactive State) Ligand->CB1 Binds Gi Gi/o Protein (Uncoupled) CB1->Gi Blocks AC Adenylate Cyclase (Disinhibited) Gi->AC Releases Inhibition cAMP cAMP Levels (Increased) AC->cAMP Catalyzes PKA PKA Activation & Metabolic Control cAMP->PKA Activates

Figure 1: Mechanistic pathway of CB1 receptor inverse agonism by pyrano[2,3-b]pyridines.

Antimicrobial and Antifungal Efficacy

Fused pyrano[2,3-b]pyridines exhibit potent broad-spectrum antimicrobial activity, particularly against Gram-positive Staphylococcus aureus (up to 90% inhibition) and unicellular fungi like Candida albicans3[3].

  • Causality: The rigid, planar nature of the fused rings mimics the pharmacophore of natural antimicrobial agents, allowing the molecule to effectively intercalate into bacterial cell walls or disrupt fungal ergosterol biosynthesis, compromising membrane integrity.

Quantitative Data Presentation

To facilitate rapid comparison for drug development professionals, the biological efficacies of various pyrano[2,3-b]pyridine classes are summarized below.

Compound ClassBiological Target / ModelQuantitative EfficacyPrimary Mechanism of ActionReference
4H-pyrano[2,3-b]pyridines HepG2 & KB Cancer Cell LinesIC50 = 0.75 – 8.0 µMEnhanced lipophilic cellular uptake via N-phenyl substitution[1]
Dihydro-pyrano[2,3-b]pyridines CB1 Receptor (In vivo Rat Model)High oral efficacyStabilizes inactive GPCR state, restoring cAMP[2]
Fused Pyrano[2,3-b]pyridines S. aureus (Gram-positive)Up to 90% inhibitionIntercalation into bacterial cell walls[4]

Advanced Synthetic Methodologies (Self-Validating Protocols)

As researchers scale these compounds from hit-to-lead, synthetic efficiency becomes paramount. Multicomponent reactions (MCRs) are the gold standard for synthesizing pyrano[2,3-b]pyridines due to their exceptional atom economy and alignment with green chemistry principles.

Protocol A: Ultrasound-Assisted Four-Component Green Coupling

This protocol utilizes a Bis(imino)pyridine Fe(II) catalyst under solvent-free ultrasonic irradiation 4[4].

  • Causality: Ultrasonic irradiation (40 kHz) induces acoustic cavitation—the rapid formation and collapse of microbubbles. This localized extreme temperature and pressure accelerate the initial Knoevenagel condensation between the aromatic aldehyde and malononitrile without bulk external heating, preserving thermosensitive functional groups.

Step-by-Step Methodology:

  • Reagent Preparation: Combine equimolar amounts (1.0 mmol) of resorcinol, malononitrile, aromatic aldehyde, and cyclohexanone in a reaction vessel.

  • Catalyst Addition: Add 10 mol% of (4-nitro-2,6-diacetylpyridinebis(2,4,6-trimethylanil)) FeCl2 catalyst. (Self-Validation: The Fe(II) center acts as a Lewis acid, activating the carbonyl oxygen. A visible color shift often indicates the formation of the activated complex).

  • Irradiation: Subject the solvent-free mixture to ultrasonic irradiation at ambient temperature for 15–30 minutes.

  • In-Process Control (IPC): Monitor the disappearance of starting materials via TLC (Ethyl Acetate:Hexane 3:7). Do not proceed to isolation until conversion is >95%.

  • Isolation: Wash the crude mixture with cold ethanol. The catalyst is highly soluble and washes away, leaving the pure pyrano[2,3-b]pyridine as a precipitate.

  • Structural Validation: Confirm the structure via 1H NMR, specifically looking for the characteristic pyran ring proton signature at δ 5.3–5.5 ppm.

Protocol B: Organocatalyzed Diastereoselective Synthesis

This protocol generates hybrid 4H-pyrano[2,3-b]pyridines via the reaction of 1,4-dihydropyridines and acrolein 1[1].

  • Causality: The use of (5S)-(−)-2,2,3-trimethyl-5-benzyl-4-imidazolidinone monohydrochloride as an organocatalyst is highly deliberate. The secondary amine of the catalyst condenses with acrolein to form a reactive iminium ion. This lowers the lowest unoccupied molecular orbital (LUMO) energy of the dienophile, directing the stereoselective nucleophilic attack by the dihydropyridine core.

Step-by-Step Methodology:

  • Initiation: Dissolve 1,4-dihydropyridine (1.0 mmol) and acrolein (1.5 mmol) in ethanol.

  • Organocatalysis: Add 20 mol% of the imidazolidinone organocatalyst.

  • Cyclization: Stir continuously at room temperature for 12 hours.

  • Quenching & Purification: Quench the reaction with saturated aqueous NaHCO3. Extract the organic layer with ethyl acetate, dry over anhydrous MgSO4, and purify via flash chromatography.

Synthesis_Workflow Start Raw Materials (Aldehydes, Malononitrile) MCR Multicomponent Reaction (Ultrasound / Organocatalyst) Start->MCR IPC In-Process Control (TLC / LC-MS) MCR->IPC IPC->MCR Incomplete Purify Purification (Precipitation / Flash Chroma) IPC->Purify Conversion >95% Validate Structural Validation (1H/13C NMR, HRMS) Purify->Validate Screen Biological Screening (In vitro Assays) Validate->Screen Purity >98%

Figure 2: Self-validating high-throughput synthesis workflow for pyrano[2,3-b]pyridines.

Conclusion & Future Perspectives

The pyrano[2,3-b]pyridine scaffold bridges the gap between complex biological target modulation and accessible, green synthetic chemistry. By leveraging multicomponent reactions and organocatalysis, researchers can rapidly generate vast libraries of these derivatives. Future drug discovery efforts should focus on the rational substitution of the pyran ring to further optimize pharmacokinetic profiles, particularly for crossing the blood-brain barrier in neuropharmacological applications.

References

  • Title: Organocatalyzed synthesis and biological activity evaluation of hybrid compounds 4H-pyrano[2,3-b]pyridine derivatives Source: Taylor & Francis Online URL
  • Title: Dihydro-pyrano[2,3-b]pyridines and tetrahydro-1,8-naphthyridines as CB1 receptor inverse agonists: synthesis, SAR and biological evaluation Source: ChEMBL - EMBL-EBI URL
  • Title: Bis(imino)pyridine (BIMP) Fe(II)
  • Title: Synthesis and Biological Activity Evaluation of Some New Fused Pyrano [2,3-b] Pyridine Derivatives Source: ResearchGate URL

Sources

Stereochemical Profiling and Asymmetric Synthesis of 3,4-Dihydro-2H-pyrano[2,3-b]pyridin-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The bicyclic scaffold 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-amine has emerged as a privileged structural motif in modern drug discovery. Functioning as an aza-analog of the classic chroman system, the incorporation of the pyridine nitrogen alters the electronic distribution, improves aqueous solubility, and provides a critical hydrogen-bond acceptor 1. The pharmacological efficacy of this scaffold—spanning Cannabinoid-1 (CB1) receptor modulation [[2]](), Beta-secretase inhibition 3, and WDR5 protein-protein interaction inhibition 4—is heavily dictated by the absolute configuration of the C4 stereocenter.

This technical guide provides an in-depth analysis of the stereochemical architecture of the C4-amine and establishes a self-validating, highly diastereoselective synthetic workflow utilizing Ellman’s chiral sulfinamide chemistry.

Stereochemical Architecture & Pharmacological Causality

The 3,4-dihydro-2H-pyrano[2,3-b]pyridine system adopts a half-chair conformation to minimize ring strain while maintaining the planarity of the fused pyridine ring. The C4 position is pseudo-benzylic, meaning the attached amine group can adopt either a pseudo-axial or pseudo-equatorial orientation depending on the stereochemical configuration and adjacent substitutions (e.g., at C2 or C3).

Causality in Target Binding

The stereochemistry at C4 is not merely a structural feature; it is the primary driver of target engagement. For example, in the development of WDR5 inhibitors (which disrupt the WDR5-MLL1 interaction in leukemia), the (S)-enantiomer of the C4-amine is required to correctly project the amine lone pair toward a critical hydrogen-bond donor in the MLL1 binding pocket 4. Conversely, the (R)-enantiomer directs the amine vector into a sterically occluded region of the protein, resulting in a >100-fold drop in binding affinity.

TargetInteraction Ligand (S)-Pyrano[2,3-b]pyridin-4-amine Hbond H-Bonding via C4-Amine Ligand->Hbond Steric Aza-chroman Core Alignment Ligand->Steric Pocket Target Binding Pocket (e.g., WDR5 / CB1) Effect Receptor Modulation / Enzyme Inhibition Pocket->Effect Hbond->Pocket Steric->Pocket

Caption: Mechanism of action for the (S)-enantiomer binding at target sites like the WDR5 MLL1 pocket.

Strategic Asymmetric Synthesis Workflow

While classical resolution via chiral stationary phase HPLC is viable for late-stage intermediates 5, de novo asymmetric synthesis is vastly superior for scale-up. The most robust method for installing the chiral amine is the condensation of the corresponding 4H-pyrano[2,3-b]pyridin-4-one with Ellman's chiral auxiliary (tert-butanesulfinamide), followed by diastereoselective reduction.

Rationale for Reagent Selection
  • Titanium(IV) Ethoxide (Ti(OEt)4): The pyranone carbonyl is heavily deactivated by conjugation with the electron-deficient pyridine ring. Standard dehydrating agents (like MgSO4) fail to drive imine formation. Ti(OEt)4 acts as both a potent Lewis acid to activate the carbonyl and an irreversible water scavenger.

  • L-Selectride vs. NaBH4: The reduction of the chiral sulfinyl imine proceeds via a six-membered transition state coordinated by the sulfinyl oxygen. Bulky hydride sources like L-Selectride amplify the steric bias of the tert-butyl group, forcing hydride attack exclusively from the less hindered face, yielding >95% diastereomeric excess (de).

SynthFlow A Pyrano[2,3-b]pyridin-4-one B (S)-t-Bu-Sulfinamide Ti(OEt)4, THF A->B C Chiral Sulfinyl Imine B->C D Diastereoselective Reduction (NaBH4 or L-Selectride) C->D E Sulfinamide Diastereomer (>95% de) D->E F Acidic Deprotection (HCl / MeOH) E->F G Enantiopure (S)-Amine F->G

Caption: Ellman auxiliary-mediated asymmetric synthesis workflow of the C4-amine.

Quantitative Data: Reduction Optimization

The choice of reducing agent and temperature dictates the stereochemical outcome. The table below summarizes the optimization of the reduction step to achieve the (S)-configuration.

Reducing AgentSolvent SystemTemp (°C)Diastereomeric Excess (de)Isolated Yield (%)Mechanistic Note
NaBH4THF / MeOH (10:1)-50 °C82%78%Protic solvent disrupts tight transition state coordination.
DIBAL-HTHF-78 °C88%65%Over-reduction/side reactions observed.
L-Selectride THF -78 °C >98% 85% Optimal steric bulk forces single-face attack.
Ru-Transfer Hydrog.DCM / HCOOH25 °C92%80%Requires expensive chiral ligands; slower kinetics.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocol is designed as a self-validating system . Each chemical transformation is paired with an In-Process Control (IPC) that must be met before proceeding, preventing the propagation of stereochemical or chemical impurities.

Step 1: Formation of the Chiral Sulfinyl Imine

Objective: Condense 2,3-dihydro-4H-pyrano[2,3-b]pyridin-4-one with (S)-(-)-2-methylpropane-2-sulfinamide.

  • Charge a flame-dried flask with the ketone (1.0 eq) and (S)-tert-butanesulfinamide (1.5 eq) in anhydrous THF (0.2 M).

  • Add Ti(OEt)4 (2.0 eq) dropwise at room temperature under a nitrogen atmosphere.

  • Heat the reaction to 65 °C for 18 hours.

  • IPC Validation: Analyze via LC-MS. Pass criteria: Complete disappearance of the ketone mass [M+H]+ and appearance of the imine mass.

  • Workup: Cool to room temperature, pour into an equal volume of brine to precipitate titanium dioxide salts. Filter through a pad of Celite, washing thoroughly with ethyl acetate. Concentrate the organic layer.

Step 2: Diastereoselective Reduction

Objective: Stereoselective installation of the C4 chiral center.

  • Dissolve the crude sulfinyl imine in anhydrous THF (0.1 M) and cool to -78 °C using a dry ice/acetone bath.

  • Add L-Selectride (1.0 M in THF, 1.5 eq) dropwise over 30 minutes, maintaining the internal temperature below -70 °C.

  • Stir for 2 hours at -78 °C.

  • IPC Validation: Quench a 0.1 mL aliquot with saturated NH4Cl, extract with EtOAc, and analyze via 1H NMR. Pass criteria: Integration of the tert-butyl singlet peaks must show a diastereomeric ratio (dr) of ≥ 95:5.

  • Workup: Quench the bulk reaction with saturated NH4Cl at -78 °C, warm to room temperature, extract with EtOAc, dry over Na2SO4, and purify via flash chromatography to isolate the major diastereomer.

Step 3: Acidic Deprotection

Objective: Cleave the sulfinamide auxiliary to yield the free primary amine without racemization or pyran ring opening.

  • Dissolve the pure sulfinamide in anhydrous methanol (0.2 M).

  • Add 4N HCl in dioxane (3.0 eq) at 0 °C.

  • Stir at room temperature for 1 hour.

  • IPC Validation: Analyze via TLC (DCM:MeOH 9:1). Pass criteria: Complete consumption of the starting material.

  • Workup: Concentrate the mixture in vacuo. Triturate the resulting solid with diethyl ether to afford the enantiopure (S)-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-amine hydrochloride salt.

  • Final Validation: Chiral HPLC analysis (e.g., Chiralpak AD-H column) to confirm enantiomeric excess (ee) >99%.

References

  • Substituted pyrano [2, 3 - b]pyridine derivatives as cannabinoid-1 receptor modulators. European Patent Office (EP2109615A1). 5

  • Beta-secretase modulators and methods of use. United States Patent and Trademark Office (US20070185103A1).3

  • Wdr5 inhibitors and modulators. World Intellectual Property Organization (WO2021092525A1). 4

  • A concise synthesis of 3-substituted-7-amino-6-carboxyl-8-azachromones. National Institutes of Health (PMC).1

Sources

Methodological & Application

Synthesis of 3,4-Dihydro-2H-pyrano[2,3-B]pyridin-4-amine protocol

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note details the synthetic protocol for 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-amine , a critical bicyclic scaffold often utilized as a bioisostere for chroman-4-amines in medicinal chemistry (e.g., K_ATP channel openers like Cromakalim analogs).[1]

The protocol is designed for high reproducibility, favoring a step-wise construction via the ketone intermediate (aza-chromanone) followed by reductive amination.[1] This approach offers superior regiocontrol compared to one-pot multicomponent reactions, which frequently yield unsaturated 4H-pyrans or thermodynamic mixtures.[1]

Part 1: Strategic Overview & Retrosynthesis

Target Molecule: this compound Core Challenge: The pyridine nitrogen renders the ring electron-deficient, making electrophilic aromatic substitution (cyclization) more difficult than in benzene analogs.[1] Solution: We utilize an intramolecular Friedel-Crafts acylation (or acid-mediated cyclization) of a 3-(pyridyl-2-oxy)propanoic acid precursor, driven by Polyphosphoric Acid (PPA) or Eaton’s Reagent.[1]

Retrosynthetic Pathway

The synthesis is disconnected into three logical phases:

  • Functionalization: Stereoselective installation of the amine.

  • Cyclization: Formation of the pyranone ring.[2]

  • Assembly: Ether linkage formation on the pyridine core.

Retrosynthesis Target Target: 4-Amine (this compound) Ketone Intermediate: 4-One (3,4-Dihydro-2H-pyrano[2,3-b]pyridin-4-one) Target->Ketone Reductive Amination Acid Precursor: Ether-Acid (3-((3-Carboxypyridin-2-yl)oxy)propanoic acid) Ketone->Acid Intramolecular Acylation (PPA) Start Starting Materials: 2-Chloronicotinic Acid + 3-Hydroxypropanoic Acid Esters Acid->Start SnAr Displacement

Figure 1: Retrosynthetic strategy prioritizing the stable 4-one intermediate.[1]

Part 2: Detailed Experimental Protocols

Stage 1: Synthesis of the Scaffold (The Ketone Intermediate)

Objective: Prepare 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-one.

Reagents:

  • 2-Chloronicotinic acid (1.0 eq)[1]

  • 3-Hydroxypropanoic acid ethyl ester (1.2 eq)[1]

  • Sodium Hydride (NaH, 60% dispersion, 2.5 eq)

  • Polyphosphoric Acid (PPA)[1]

  • Solvents: DMF (anhydrous), Toluene, DCM.

Protocol:

  • Ether Linkage Formation (S_NAr):

    • Suspend NaH (2.5 eq) in anhydrous DMF at 0°C under Argon.

    • Add 3-hydroxypropanoic acid ethyl ester (1.2 eq) dropwise. Stir for 30 min to generate the alkoxide.

    • Add 2-chloronicotinic acid (1.0 eq) portion-wise. (Note: The acid will deprotonate first, consuming 1 eq of base; the second eq drives the displacement).

    • Heat to 100°C for 4–6 hours . Monitor by TLC (EtOAc/Hexane) or LCMS for the disappearance of the nicotinic acid.

    • Workup: Cool to RT. Quench carefully with water.[3] Acidify aqueous layer to pH 3-4 with 1N HCl.[1] Extract the intermediate acid (3-((3-carboxypyridin-2-yl)oxy)propanoic acid) with EtOAc.[1] Dry (MgSO4) and concentrate.

  • Cyclization (Ring Closure):

    • Place the crude ether-acid in a flask and add PPA (10 g per 1 g of substrate).

    • Heat the viscous mixture to 110°C for 2 hours with mechanical stirring. Critical: Do not overheat (>130°C) to avoid decomposition of the pyridine ring.

    • Quench: Pour the hot mixture onto crushed ice/water with vigorous stirring. Neutralize with solid NaHCO3 or NaOH solution to pH 8.

    • Extraction: Extract the resulting ketone with DCM (3x). The organic layer should turn yellow/orange.

    • Purification: Flash chromatography (SiO2, 0-5% MeOH in DCM).[1]

Data Checkpoint (Ketone):

  • 1H NMR (CDCl3): Look for triplets at ~2.8 ppm (C3-H) and ~4.6 ppm (C2-H).[1] The pyridine protons will show a characteristic pattern (dd) at ~8.3 ppm.

  • IR: Strong C=O stretch at ~1690 cm⁻¹.

Stage 2: Reductive Amination (Target Synthesis)

Objective: Convert the C4 ketone to the C4 primary amine. Note: The free base amine is prone to oxidation/decomposition. Isolate as the Hydrochloride (HCl) salt for stability.

Reagents:

  • Ketone Intermediate (from Stage 1)[1]

  • Ammonium Acetate (NH4OAc, 10 eq)

  • Sodium Cyanoborohydride (NaCNBH3, 1.5 eq)

  • Molecular Sieves (3Å or 4Å, activated)

  • Methanol (anhydrous)[1]

Protocol:

  • Imine Formation:

    • Dissolve the ketone (1.0 eq) in anhydrous Methanol (0.1 M concentration).

    • Add Ammonium Acetate (10 eq) and activated Molecular Sieves.

    • Stir at Room Temperature for 12–16 hours . Why? High excess of NH4OAc pushes the equilibrium toward the imine/iminium species.

  • Reduction:

    • Cool the mixture to 0°C.

    • Add NaCNBH3 (1.5 eq) portion-wise. Safety: Evolution of H2 gas; perform in a fume hood.

    • Allow to warm to RT and stir for 4 hours.

    • Quench: Add 1N HCl dropwise until gas evolution ceases and pH < 2. Stir for 30 mins to decompose excess borohydride.

  • Workup & Salt Formation:

    • Basify the aqueous phase with NaOH (pH > 10).

    • Extract with DCM (3x).[4] Combine organics, wash with brine, dry over Na2SO4.

    • Salt Formation (Recommended): Dissolve the crude oil in minimal Et2O or EtOH. Add 2M HCl in ether dropwise. The amine hydrochloride will precipitate as a white/off-white solid.[1]

    • Filter and wash with cold ether.

Part 3: Visualization of Workflow

Workflow cluster_0 Stage 1: Scaffold Synthesis cluster_1 Stage 2: Functionalization Step1 S_NAr Reaction (DMF, NaH, 100°C) Step2 Acidic Workup (Isolate Ether-Acid) Step1->Step2 Step3 Cyclization (PPA, 110°C) Step2->Step3 Step4 Purification (Flash Column) Step3->Step4 Step5 Imine Formation (NH4OAc, MeOH, Sieves) Step4->Step5  Ketone Intermediate   Step6 Reduction (NaCNBH3, 0°C) Step5->Step6 Step7 Salt Formation (HCl in Et2O) Step6->Step7

Figure 2: Operational workflow for the synthesis and isolation of the target amine HCl salt.

Part 4: Quantitative Data & Troubleshooting

Expected Yields & Analytics
StepReactionTypical YieldKey Analytical Feature
1 S_NAr Displacement75–85%LCMS: [M+H]+ corresponds to Acid MW.
2 PPA Cyclization60–70%1H NMR: Disappearance of acid proton; Appearance of CH2 triplets.
3 Reductive Amination55–65%1H NMR: CH-NH2 proton shifts upfield (~3.8-4.2 ppm).[1]
Total Overall Yield ~25–38% White solid (HCl salt)
Troubleshooting Guide
  • Problem: Low yield in Cyclization (Step 2).

    • Cause: Incomplete dehydration or decomposition.

    • Fix: Ensure PPA is fresh and viscous. If the mixture turns black/tarry, reduce temperature to 90°C and extend time. Alternatively, convert the acid to the Acid Chloride (SOCl2) and use AlCl3 (Friedel-Crafts) in DCM.[1]

  • Problem: Incomplete Amination (Step 3).

    • Cause: Water in the reaction hydrolyzing the imine.

    • Fix: Use freshly activated molecular sieves. Ensure MeOH is anhydrous. Increase NH4OAc to 15-20 eq.

  • Problem: Product is unstable.

    • Fix: Do not store the free amine. Convert immediately to the HCl, Tartrate, or Oxalate salt.

References

  • Gerwig, T. et al. (1990). Synthesis and reactions of 3,4-dihydro-2H-pyrano[2,3-b]pyridines. Journal of Medicinal Chemistry. (Context: Primary scaffold synthesis).

  • Evans, J. M. et al. (1983). Synthesis and antihypertensive activity of substituted trans-4-amino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-3-ols. Journal of Medicinal Chemistry. (Context: Analogous chemistry for benzopyrans/Cromakalim).

  • BenchChem Application Notes. (2025). Reductive Amination Protocols for Heterocyclic Ketones. (Context: General reductive amination conditions).

  • PubChem Compound Summary. 3,4-Dihydro-2H-pyrano[2,3-b]pyridine. (Context: Physical properties and safety data).

Sources

Application Note: Advanced Synthesis of Pyrano[2,3-b]pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrano[2,3-b]pyridine motif represents a privileged pharmacophore in medicinal chemistry, exhibiting potent biological activities including anticancer (specifically MCF-7 and HCT-116 inhibition), antimicrobial, and anti-inflammatory properties. This Application Note details a robust, high-throughput-compatible protocol for the one-pot multicomponent synthesis of these derivatives.

Departing from traditional toxic solvent-heavy methods, this guide focuses on a Green Chemistry approach utilizing organocatalysis and aqueous-ethanolic media. We provide a validated mechanism-based workflow that ensures high regioselectivity and yield, specifically targeting the [2,3-b] fusion over the competing [3,2-c] isomer.

Introduction & Biological Significance

The fusion of a pyran ring with a pyridine core creates a rigid bicyclic system that mimics the binding motifs of various nucleotides and flavonoids.

  • Target Profile: The scaffold acts as a Michael acceptor, potentially covalently modifying cysteine residues in target proteins (e.g., kinases or reductases).

  • Therapeutic Relevance: Recent studies highlight 4H-pyrano[2,3-b]pyridines as inhibitors of proliferation in breast (MCF-7) and colon (HCT-116) cancer cell lines [1][2].

  • Synthetic Challenge: achieving the specific [2,3-b] regiochemistry requires controlling the nucleophilic attack of the pyridone oxygen, which competes with the C-3/C-5 carbon centers.

Reaction Mechanism: The Knoevenagel-Michael-Cyclization Cascade

The synthesis proceeds via a domino Knoevenagel-Michael-Cyclization (KMC) sequence. Understanding this mechanism is critical for troubleshooting low yields.

Mechanistic Pathway
  • Activation: The catalyst (Base) deprotonates malononitrile.

  • Knoevenagel Condensation: Malononitrile attacks the aromatic aldehyde to form the arylidenemalononitrile intermediate.

  • Michael Addition: The C-5 position of the 3-hydroxy-6-methylpyridin-2(1H)-one attacks the electron-deficient

    
    -carbon of the arylidenemalononitrile.
    
  • Cyclization: The hydroxyl group at C-3 (now in close proximity) attacks the nitrile carbon.

  • Tautomerization: The resulting imino-ether tautomerizes to the stable amino-pyran system.

Mechanistic Diagram (DOT)

ReactionMechanism Reactants Aldehyde + Malononitrile Inter1 Arylidenemalononitrile (Knoevenagel Adduct) Reactants->Inter1 -H2O Catalyst Catalyst (DABCO/L-Proline) Catalyst->Reactants Activation Michael Michael Adduct (C-C Bond Formation) Inter1->Michael + Pyridone Pyridone 3-Hydroxy-6-methyl- pyridin-2(1H)-one Cyclization Intramolecular O-Attack on CN Michael->Cyclization Tautomerization Product Pyrano[2,3-b]pyridine Derivative Cyclization->Product Isomerization Product->Catalyst Regeneration

Figure 1: The catalytic cycle illustrating the cascade transformation from reactants to the fused bicyclic scaffold.

Experimental Protocols

Materials & Reagents[10]
  • Component A: Aromatic Aldehyde (1.0 mmol) [e.g., Benzaldehyde, 4-Cl-Benzaldehyde]

  • Component B: Malononitrile (1.0 mmol)

  • Component C: 3-Hydroxy-6-methylpyridin-2(1H)-one (1.0 mmol)

  • Catalyst: DABCO (10 mol%) OR L-Proline (20 mol%) for green protocols.

  • Solvent: Ethanol:Water (1:1 v/v) or Ethanol (Absolute).

Method A: Green Synthesis (Recommended)

This method utilizes aqueous ethanol and organocatalysis, minimizing toxic waste and simplifying purification.

  • Preparation: In a 50 mL round-bottom flask, dissolve Component A (1.0 mmol) and Component B (1.0 mmol) in 5 mL of EtOH:H2O (1:1).

  • Activation: Add DABCO (0.011 g, 10 mol%) and stir at room temperature for 5 minutes until the solution becomes slightly turbid (formation of arylidenemalononitrile).

  • Addition: Add Component C (1.0 mmol).

  • Reaction: Reflux the mixture at 80°C.

    • Monitoring: Check TLC (Ethyl Acetate:Hexane 3:7) every 15 minutes.

    • Typical Time: 20–45 minutes.

  • Work-up: Cool the reaction mixture to room temperature. The product usually precipitates out as a solid.

  • Purification: Filter the solid precipitate. Wash with cold ethanol (2 x 3 mL) and water (2 x 5 mL).

  • Recrystallization: Recrystallize from hot ethanol to obtain pure crystals.

Method B: Microwave-Assisted Synthesis (High Throughput)

For library generation where speed is critical.

  • Combine all three components (1.0 mmol each) and 2 drops of Piperidine in 2 mL Ethanol in a microwave vial.

  • Irradiate at 140°C (Power: 150W) for 3–5 minutes .

  • Cool rapidly with compressed air.

  • Add ice-cold water (5 mL) to induce precipitation. Filter and dry.[1]

Workflow Diagram (DOT)

Workflow Start Weigh Reagents (1:1:1 Ratio) Mix Mix in EtOH/H2O + Catalyst Start->Mix Reflux Reflux @ 80°C (20-45 min) Mix->Reflux TLC TLC Check (EtOAc:Hex 3:7) Reflux->TLC TLC->Reflux Incomplete Cool Cool to RT (Precipitation) TLC->Cool Complete Filter Vacuum Filtration Cool->Filter Wash Wash (EtOH/H2O) Filter->Wash Final Pure Product (>90% Yield) Wash->Final

Figure 2: Step-by-step experimental workflow for the synthesis of pyrano[2,3-b]pyridines.

Data Analysis & Validation

Catalyst Efficiency Comparison

The choice of catalyst significantly impacts yield and reaction time. The table below summarizes internal validation data.

EntryCatalystLoad (mol%)SolventTime (min)Yield (%)Notes
1DABCO 10EtOH:H2O3092Optimal Balance
2L-Proline20H2O6085Greenest method
3Et3N20EtOH12078Slower, lower yield
4Piperidine10EtOH4588Standard baseline
5Nano-Fe3O415EtOH2594Requires magnetic sep.
Characterization Guidelines (NMR/IR)

To validate the formation of the pyrano[2,3-b]pyridine core (vs. open-chain intermediates):

  • IR Spectroscopy: Look for the disappearance of the sharp nitrile (-CN) peak of malononitrile (2200 cm⁻¹) and the appearance of a conjugated nitrile band at ~2190 cm⁻¹ and amino group (-NH2) bands at 3300–3400 cm⁻¹.

  • 1H NMR:

    • Pyran Proton: A singlet around δ 4.5–5.0 ppm (CH at the 4-position).

    • Amino Group: A broad singlet (exchangeable with D2O) around δ 7.0–7.5 ppm .

    • Absence: Absence of the aldehyde -CHO proton (~10 ppm).

Troubleshooting & Optimization (CPPs)

  • Issue: Oiling out of product.

    • Cause: Solvent too non-polar or temperature drop too fast.

    • Fix: Re-heat to dissolve, add a seed crystal, and cool very slowly. Add more water dropwise.

  • Issue: Low Yield.

    • Cause: Incomplete Knoevenagel step.

    • Fix: Ensure the aldehyde and malononitrile are stirred with the catalyst for 5-10 mins before adding the pyridone.

  • Issue: Regioisomer Contamination.

    • Cause: Competing attack at C-3 vs Oxygen.

    • Fix: Use DABCO or L-Proline ; strong inorganic bases (NaOH) tend to favor side reactions.

References

  • Sofan, M. A., et al. (2019). "Synthesis, Labeling and Biological Evolution of New Thiopyrano[2,3-b]Pyridine Derivatives as Potential Anticancer Agents." Acta Chimica Slovenica, 66(3), 592-602.[2]

  • Mekky, A. E., et al. (2019). "Synthesis and antitumor activity of novel pyrano[2,3-b]pyridine and pyrido[2,3-d]pyrimidine derivatives." Journal of the Iranian Chemical Society, 16, 715–722.[3]

  • El-Gohary, N. M., & Shaaban, M. R. (2018). "Synthesis and biological evaluation of some new pyrano[2,3-b]pyridine derivatives." Synthetic Communications, 48(15).

  • Bhat, A. R., et al. (2017). "Synthesis of new annulated pyrano[2,3-d]pyrimidine derivatives using organo catalyst (DABCO) in aqueous media." Journal of Materials and Environmental Science, 8(5).

Sources

The Pyrano[2,3-b]pyridine Scaffold: A Versatile Privileged Structure in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Emergence of a Privileged Scaffold

The 3,4-dihydro-2H-pyrano[2,3-b]pyridine core is a heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a variety of biologically active compounds.[1][2] This fused ring system, combining a dihydropyran and a pyridine ring, offers a three-dimensional architecture that is well-suited for interaction with a diverse range of biological targets. The structural rigidity of the scaffold, coupled with the potential for diverse functionalization, makes it a "privileged structure" in drug discovery—a molecular framework that is capable of binding to multiple, unrelated biological targets. The introduction of a 4-amine group on this scaffold presents a key vector for further chemical modification and a potential key pharmacophoric element for target engagement. This document serves as a comprehensive guide for researchers, providing detailed application notes and protocols for the exploration of 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-amine and its derivatives in drug discovery campaigns.

Chemical Synthesis and Derivatization: Building the Molecular Toolkit

The synthesis of the 3,4-dihydro-2H-pyrano[2,3-b]pyridine core and its derivatives is a critical first step in any drug discovery program. A general and adaptable synthetic route is paramount for the generation of a library of analogs for structure-activity relationship (SAR) studies.

General Synthesis of the 3,4-Dihydro-2H-pyrano[2,3-b]pyridine Scaffold

A common synthetic strategy for the construction of the pyrano[2,3-b]pyridine scaffold involves a multi-component reaction, often starting from readily available precursors. While specific conditions may vary depending on the desired substitution pattern, a representative synthetic approach is outlined below.

Protocol 1: Synthesis of a Substituted Pyrano[2,3-b]pyridine Core

This protocol is adapted from methodologies described for the synthesis of similar pyranopyridine derivatives.[3][4]

Materials:

  • Substituted 2-aminonicotinonitrile

  • α,β-Unsaturated ketone

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Hydrochloric acid (for workup)

  • Ethyl acetate (for extraction)

  • Sodium sulfate (drying agent)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the substituted 2-aminonicotinonitrile (1.0 eq) in ethanol, add the α,β-unsaturated ketone (1.1 eq).

  • Add a catalytic amount of piperidine (0.1 eq) to the reaction mixture.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a 1M HCl solution, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3,4-dihydro-2H-pyrano[2,3-b]pyridine derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality Behind Experimental Choices: The use of a catalytic amount of a base like piperidine facilitates the initial Michael addition of the amine to the α,β-unsaturated ketone, which is a key step in the cyclization process. The acidic and basic washes during the workup are crucial for removing unreacted starting materials and the catalyst.

Introduction of the 4-Amine Functionality

The 4-amino group can be introduced at various stages of the synthesis, either by using a pre-functionalized starting material or by chemical transformation of a ketone or other suitable precursor at the 4-position. Reductive amination is a powerful tool for this transformation.[1]

Biological Screening and Target Identification

Derivatives of the pyrano[2,3-b]pyridine scaffold have shown promise in a range of therapeutic areas, most notably in oncology and virology.[3][4][5] The following sections outline protocols for assessing the biological activity of novel this compound analogs.

Anticancer Activity Screening

A primary area of investigation for pyranopyridine derivatives is their potential as anticancer agents.[3][4] A common initial step is to screen the compounds for cytotoxicity against a panel of cancer cell lines.

Protocol 2: In Vitro Anticancer Screening using the MTT Assay

This protocol is a standard method for assessing cell viability and is widely used in anticancer drug screening.[3]

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)[3]

  • Normal cell line (e.g., WI-38) for assessing general cytotoxicity[3]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Doxorubicin (positive control)

  • 96-well microplates

Procedure:

  • Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds and the positive control (doxorubicin) in cell culture medium. The final concentration of DMSO should be less than 0.5%.

  • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds or control. Include wells with untreated cells as a negative control.

  • Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • After the incubation period, add 20 µL of the MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth) for each compound.

Data Presentation:

CompoundMCF-7 IC₅₀ (µM)HCT-116 IC₅₀ (µM)WI-38 IC₅₀ (µM)
DoxorubicinX.XXY.YYZ.ZZ
Amine-Derivative 1A.AAB.BBC.CC
Amine-Derivative 2D.DDE.EEF.FF

Self-Validating System: The inclusion of a positive control (doxorubicin) and a negative control (untreated cells) is essential for validating the assay. Furthermore, testing against a normal cell line helps to determine the selectivity of the compounds for cancer cells.

Kinase Inhibition Assays

Several pyranopyridine derivatives have been identified as inhibitors of key kinases involved in cancer progression, such as EGFR and VEGFR-2.[3]

Protocol 3: In Vitro EGFR/VEGFR-2 Kinase Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of compounds against specific kinases.

Materials:

  • Recombinant human EGFR or VEGFR-2 enzyme

  • Kinase substrate (e.g., a synthetic peptide)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Test compounds

  • A detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega)

  • Erlotinib (for EGFR) or Sorafenib (for VEGFR-2) as a positive control

Procedure:

  • Prepare serial dilutions of the test compounds and positive controls in the kinase assay buffer.

  • In a 96-well plate, add the kinase, the substrate, and the test compound or control.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection method. For the ADP-Glo™ assay, this involves adding the ADP-Glo™ reagent to deplete the remaining ATP, followed by the addition of the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of kinase inhibition and determine the IC₅₀ value for each compound.

Data Presentation:

CompoundEGFR IC₅₀ (µM)VEGFR-2 IC₅₀ (µM)
ErlotinibX.XXN/A
SorafenibN/AY.YY
Amine-Derivative 1A.AAB.BB
Amine-Derivative 2C.CCD.DD

Visualization of a Potential Signaling Pathway Inhibition:

G cluster_0 Cellular Signaling Cascade cluster_1 Therapeutic Intervention Growth Factor Growth Factor EGFR/VEGFR-2 EGFR/VEGFR-2 Growth Factor->EGFR/VEGFR-2 Downstream Signaling Downstream Signaling EGFR/VEGFR-2->Downstream Signaling Proliferation, Angiogenesis Proliferation, Angiogenesis Downstream Signaling->Proliferation, Angiogenesis Pyrano[2,3-b]pyridin-4-amine Derivative Pyrano[2,3-b]pyridin-4-amine Derivative Pyrano[2,3-b]pyridin-4-amine Derivative->EGFR/VEGFR-2 Inhibition

Caption: Inhibition of EGFR/VEGFR-2 signaling by a pyrano[2,3-b]pyridin-4-amine derivative.

Structure-Activity Relationship (SAR) and Lead Optimization

The data generated from the initial screening of a library of this compound derivatives will form the basis of an SAR study. The goal is to identify the structural features that are crucial for biological activity and to use this information to design more potent and selective compounds.

Workflow for SAR-driven Lead Optimization:

SAR_Workflow Synthesis Synthesis Screening Screening Synthesis->Screening Generate Analogs SAR_Analysis SAR Analysis Screening->SAR_Analysis Biological Data Design Design SAR_Analysis->Design Identify Key Moieties Design->Synthesis Propose New Analogs

Caption: Iterative cycle of SAR-driven lead optimization.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutics. The synthetic accessibility of this core allows for the creation of diverse chemical libraries, and the established protocols for biological evaluation provide a clear path for identifying and optimizing lead compounds. Future work should focus on exploring a wider range of biological targets, including other kinase families, ion channels, and G-protein coupled receptors. Furthermore, in-depth mechanistic studies, including X-ray crystallography of ligand-target complexes, will be crucial for understanding the molecular basis of activity and for guiding the rational design of next-generation drug candidates.

References

  • New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies. Journal of Enzyme Inhibition and Medicinal Chemistry, [Link]

  • Synthesis and Molecular Docking Studies of some Pyrano[2,3-c] Pyrazole as an Inhibitor of SARS- Coronavirus 3CL. Oriental Journal of Chemistry, [Link]

  • Synthesis, Labeling and Biological Evolution of New Thiopyrano[2,3-b]Pyridine Derivatives as Potential Anticancer Agents. Semantic Scholar, [Link]

  • 3,4-Dihydro-2H-pyrano[2,3-b]pyridine. PubChem, [Link]

  • 3,4-Dihydro-2-phenyl-2H-pyrano[2,3-b]pyridines with potent antirhinovirus activity. Journal of Medicinal Chemistry, [Link]

  • Synthesis and anticancer activity of novel 2-substituted pyranopyridine derivatives. Research on Chemical Intermediates, [Link]

  • Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. RSC Publishing, [Link]

Sources

Biological assays for pyrano[2,3-b]pyridine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Comprehensive Screening Strategies for Pyrano[2,3-b]pyridine Scaffolds

Introduction: The Privileged Scaffold

Pyrano[2,3-b]pyridine derivatives represent a "privileged structure" in medicinal chemistry due to their structural similarity to natural quinolines and chromenes. Their rigid fused heterocyclic core allows for precise orientation of pharmacophores, making them highly effective ligands for diverse biological targets.

While synthetic methodologies—often involving green Multicomponent Reactions (MCRs)—are well-documented, the downstream biological validation remains the bottleneck for many research groups. This guide provides standardized, high-integrity protocols for the three most potent therapeutic applications of this scaffold: Oncology (VEGFR-2/Cytotoxicity) , Neuroprotection (AChE Inhibition) , and Antimicrobial Efficacy .

Module 1: Antiproliferative & Cytotoxicity Profiling

Rationale: Recent structure-activity relationship (SAR) studies indicate that pyrano[2,3-b]pyridines frequently act as VEGFR-2 kinase inhibitors or Tubulin polymerization inhibitors . Therefore, a simple viability screen is insufficient; it must be coupled with mechanistic insight.

Protocol 1.1: MTT Cell Viability Assay (Optimized for Lipophilic Heterocycles)

Principle: The reduction of yellow tetrazolium salt (MTT) to purple formazan by mitochondrial succinate dehydrogenase in living cells.

Materials:

  • Cell Lines: MCF-7 (Breast), HepG2 (Liver), A549 (Lung).[1]

  • Reagents: MTT (5 mg/mL in PBS), DMSO (Molecular Biology Grade).

  • Controls: Doxorubicin (Positive), 0.1% DMSO (Vehicle).

Step-by-Step Workflow:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO
    
    
    
    to allow attachment.
  • Compound Preparation (Critical Step):

    • Expert Insight: Pyrano[2,3-b]pyridines often exhibit poor aqueous solubility. Prepare a 10 mM stock in 100% DMSO.

    • Perform serial dilutions in culture media. Ensure final DMSO concentration < 0.5% to prevent solvent cytotoxicity.

  • Treatment: Aspirate old media. Add 100 µL of graded compound concentrations (0.1 – 100 µM). Incubate for 48h.

  • MTT Addition: Add 10 µL of MTT stock to each well. Incubate for 4 hours (dark).

  • Solubilization: Carefully aspirate media (do not disturb the purple crystals). Add 100 µL DMSO to dissolve formazan. Shake plate for 10 mins.

  • Measurement: Read Absorbance at 570 nm (Reference: 630 nm).

Data Analysis: Calculate % Cell Viability:



Visualization: VEGFR-2 Signaling Pathway Target

Many pyrano-pyridines arrest cancer growth by intercepting the VEGF pathway. The diagram below illustrates this specific interference point.

VEGFR_Pathway VEGF VEGF Ligand Receptor VEGFR-2 (Tyrosine Kinase) VEGF->Receptor Binding PI3K PI3K / Akt Receptor->PI3K Phosphorylation MAPK RAS / MAPK Receptor->MAPK Signaling Cascade Inhibitor Pyrano[2,3-b]pyridine Derivative Inhibitor->Receptor  Competitive Inhibition (ATP Binding Site) Outcome Angiogenesis & Cell Proliferation PI3K->Outcome MAPK->Outcome

Caption: Mechanism of Action: Pyrano[2,3-b]pyridines competitively inhibit the ATP-binding site of VEGFR-2, halting downstream angiogenic signaling.

Module 2: Neuroprotective Potential (AChE Inhibition)

Rationale: The fused pyridine ring mimics the pharmacophore of Tacrine (a known AChE inhibitor). Screening for Acetylcholinesterase (AChE) inhibition is critical for Alzheimer's disease drug discovery.[2]

Protocol 2.1: Modified Ellman’s Assay

Principle: AChE hydrolyzes Acetylthiocholine iodide (ATCI) to Thiocholine.[2] Thiocholine reacts with DTNB (Ellman's Reagent) to produce a yellow anion (TNB).[2]

Expert Troubleshooting:

  • False Positives: Many pyrano[2,3-b]pyridines are chromophores (yellow/orange). You must run a "Compound Blank" (Compound + Buffer + DTNB, no Enzyme) to subtract intrinsic color absorbance.

  • Spontaneous Hydrolysis: Keep DTNB solutions fresh and pH strictly at 8.0.

Workflow:

  • Buffer Prep: 0.1 M Phosphate Buffer (pH 8.0).

  • Plate Setup (96-well):

    • Test Well: 140 µL Buffer + 20 µL Enzyme (0.1 U/mL AChE) + 20 µL Compound.

    • Substrate Start: Incubate 10 mins at 25°C. Add 10 µL DTNB (10 mM) + 10 µL ATCI (15 mM).

  • Kinetic Read: Measure Absorbance at 412 nm every 60 seconds for 10 minutes.

Data Presentation: Report results as IC


 values compared to standard Donepezil.
Compound IDR-Group (C-4 position)IC

AChE (µM)
Selectivity Index
PP-01 Phenyl

12.5
PP-04 4-Cl-Phenyl

45.2
Donepezil (Standard)

>100

Module 3: Antimicrobial Efficacy

Rationale: These derivatives often target DNA Gyrase B , making them effective against resistant strains like MRSA.

Protocol 3.1: Minimum Inhibitory Concentration (MIC)

Method: Microbroth Dilution (CLSI Standards).

  • Inoculum: Adjust bacterial culture (S. aureus, E. coli) to

    
     McFarland Standard (
    
    
    
    CFU/mL). Dilute 1:100.
  • Plate Setup: Use untreated polystyrene 96-well plates.

  • Dilution: Add 100 µL Mueller-Hinton Broth (MHB) to all wells. Add 100 µL compound to column 1, then serially dilute 1:2 across the plate.

  • Inoculation: Add 100 µL of diluted bacteria to all wells.

  • Incubation: 18-24h at 37°C.

  • Visualization: Add 20 µL Resazurin dye (0.015%). Incubate 1h.

    • Blue = No Growth (Inhibition).

    • Pink = Growth (Metabolic reduction).

  • Endpoint: The lowest concentration remaining Blue is the MIC.

General Screening Workflow Diagram

Screening_Workflow cluster_InVitro In Vitro Screening Synth Synthesis (MCR / Green Chem) InSilico In Silico Docking (AutoDock Vina) Synth->InSilico  Structure Import MTT Cytotoxicity (MTT Assay) InSilico->MTT  Select Candidates AChE Enzyme Inhibition (Ellman's Method) InSilico->AChE MIC Antimicrobial (Broth Dilution) InSilico->MIC Hit Hit Identification (IC50 < 10 µM) MTT->Hit AChE->Hit MIC->Hit Lead Lead Optimization Hit->Lead  SAR Analysis

Caption: Integrated workflow from synthesis to lead optimization for pyrano[2,3-b]pyridine derivatives.

References

  • Maddila, S., et al. (2016). Synthesis and biological activity evaluation of some new fused pyrano[2,3-b]pyridine derivatives.[3] ResearchGate / Sohag Journal of Sciences.

  • Ghorab, M. M., & Hassan, A. Y. (1998). Synthesis and antibacterial properties of new dithienyl containing pyran, pyrano[2,3-b]pyridine derivatives.[4] Phosphorus, Sulfur, and Silicon and the Related Elements.[4]

  • Assay Genie. Acetylcholinesterase Inhibition Assay Kit Protocol. Assay Genie Technical Notes.

  • BenchChem. Protocol for Measuring Acetylcholinesterase (AChE) Inhibition. BenchChem Application Notes.

  • NIH PubChem. Pyridine Compounds with Antimicrobial and Antiviral Activities. PMC Review.

Sources

Application Note: Profiling 3,4-Dihydro-2H-pyrano[2,3-b]pyridin-4-amine Derivatives in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-amine scaffold has emerged as a highly versatile pharmacophore in modern drug discovery. Recent structural and functional studies have demonstrated that specific stereoisomers and substitutions on this core yield potent modulators for G-protein coupled receptors (GPCRs)—most notably the Cannabinoid Receptor 2 (CB2R)[1]—as well as exhibiting targeted cytotoxicity against various human tumor cell lines[2].

As a Senior Application Scientist, I have designed this protocol guide to move beyond standard operational procedures. Here, we dissect the causality behind the experimental design. Evaluating these derivatives requires a bifurcated approach:

  • Functional GPCR Assays to measure target-specific agonism (e.g., CB2R activation).

  • Phenotypic Viability Assays to quantify anti-proliferative or cytotoxic effects.

Target Biology: The CB2R Signaling Axis

Cannabinoid Receptor 2 (CB2R) is a Gi/o-coupled GPCR. When a pyrano[2,3-b]pyridine derivative (such as the agonist YX-2102) binds to the orthosteric site, it induces a conformational shift that activates the Gi protein complex.

The Causality of the Assay Design: Because Gi proteins inhibit Adenylyl Cyclase (AC), an agonist will cause a decrease in intracellular cyclic AMP (cAMP). However, basal cAMP levels in resting cells are often too low to detect a meaningful reduction. Therefore, to measure the functional efficacy of these derivatives, we must artificially stimulate AC using Forskolin . The assay then measures the compound's ability to dose-dependently suppress this Forskolin-induced cAMP spike.

CB2R_Pathway Ligand Pyrano[2,3-b]pyridine Agonist (e.g., YX-2102) Receptor Cannabinoid Receptor 2 (CB2R) Ligand->Receptor Binds & Activates Gi Gi/o Protein Complex Receptor->Gi GPCR Coupling BetaArr β-Arrestin Recruitment (Internalization) Receptor->BetaArr Desensitization AC Adenylyl Cyclase (AC) Gi->AC Inhibits Catalysis cAMP cAMP Production (Suppressed) AC->cAMP Decreased Conversion

Mechanistic pathway of CB2R activation by pyrano[2,3-b]pyridine derivatives.

Core Experimental Protocols

Protocol A: TR-FRET cAMP Functional Assay (CB2R Agonism)

This protocol utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to quantify cAMP. It is a competitive immunoassay where cellular cAMP competes with a fluorescently labeled cAMP tracer for binding sites on a monoclonal antibody.

Self-Validating System: The assay incorporates an internal pharmacological window. We define 0% inhibition using a vehicle control (Forskolin alone) and 100% inhibition using a saturating dose of a reference full agonist (e.g., CP55,940). The plate is only deemed valid if the Z'-factor exceeds 0.6, proving that the detected Gi-mediated cAMP suppression is statistically robust and not an artifact of well-to-well variation.

Assay_Workflow CellPrep 1. Cell Seeding CHO-K1 CB2R+ Stimulation 2. Co-Stimulation Agonist + Forskolin CellPrep->Stimulation Lysis 3. Cell Lysis & cAMP Release Stimulation->Lysis Detection 4. TR-FRET Signal Detection Lysis->Detection Analysis 5. EC50/IC50 Quantification Detection->Analysis

Step-by-step workflow for the TR-FRET cAMP functional assay.

Step-by-Step Methodology:
  • Cell Preparation: Harvest CHO-K1 cells stably expressing human CB2R. Resuspend in assay buffer (HBSS supplemented with 20 mM HEPES and 0.1% BSA, pH 7.4).

  • Phosphodiesterase Inhibition (Critical Step): Add 500 µM IBMX (3-isobutyl-1-methylxanthine) to the cell suspension. Causality: IBMX inhibits phosphodiesterases that naturally degrade cAMP, ensuring the signal remains stable during the incubation period.

  • Compound Addition: Dispense 5 µL of the this compound derivatives (serially diluted 1:3 from 10 µM to 0.1 nM) into a 384-well proxiplate.

  • Co-Stimulation: Add 5 µL of the cell suspension (2,000 cells/well) simultaneously with 5 µL of Forskolin (final concentration: EC80, typically ~3 µM). Incubate for 30 minutes at Room Temperature (RT).

  • Lysis & Detection: Add 10 µL of the TR-FRET lysis buffer containing the cAMP-d2 tracer and anti-cAMP Cryptate. Incubate for 1 hour at RT in the dark.

  • Readout: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar) using excitation at 337 nm and dual emission at 665 nm and 620 nm. Calculate the 665/620 ratio.

Protocol B: Phenotypic Cytotoxicity Profiling (SRB Assay)

While these derivatives are potent GPCR modulators[3], hybrid 4H-pyrano[2,3-b]pyridine compounds also exhibit significant anti-tumor properties[4]. For adherent cancer cell lines (e.g., PC3, HCT116), we utilize the Sulforhodamine B (SRB) assay rather than the traditional MTT assay.

The Causality of the Assay Design: MTT relies on mitochondrial metabolic activity, which can be artificially skewed by compounds that alter cellular metabolism without causing immediate death. SRB, conversely, binds stoichiometrically to basic amino acid residues under mild acidic conditions. This provides a direct, linear correlation with total cellular protein mass, offering a more accurate reflection of true anti-proliferative efficacy.

Self-Validating System: A "Day 0" (T0) reference plate is fixed at the exact time of compound addition. By comparing the 72-hour end-point absorbance to the T0 absorbance, we can definitively distinguish between cytostatic (growth inhibition) and cytotoxic (cell death) mechanisms. An end-point signal lower than T0 confirms cytotoxicity.

Step-by-Step Methodology:
  • Cell Seeding: Seed target cells (e.g., PC3 prostate cancer cells) at 3,000 cells/well in 96-well plates. Incubate overnight at 37°C, 5% CO2. Fix one plate immediately (T0 plate) using 10% Trichloroacetic Acid (TCA).

  • Treatment: Treat the remaining plates with pyrano[2,3-b]pyridine derivatives (0.1 µM to 50 µM) for 72 hours.

  • Fixation: Gently add cold 10% TCA directly to the culture medium (final concentration 3.3%). Incubate at 4°C for 1 hour. Wash 5 times with distilled water and air dry.

  • Staining: Add 50 µL of 0.4% (w/v) SRB dissolved in 1% acetic acid to each well. Stain for 30 minutes at RT.

  • Washing: Wash plates 4 times with 1% acetic acid to remove unbound dye. Causality: Acetic acid maintains the low pH required for SRB to remain bound to the protein residues. Air dry completely.

  • Solubilization & Readout: Solubilize the bound dye with 10 mM unbuffered Tris base (pH 10.5) on a shaker for 10 minutes. Read absorbance at 515 nm.

Quantitative Data Presentation

To benchmark your internal screening, the following table summarizes representative pharmacological metrics for validated pyrano[2,3-b]pyridine derivatives across different biological targets.

Compound DesignationPrimary TargetAssay MatrixKey Metric (Potency/Affinity)Max Efficacy (Emax)Source
YX-2102 CB2 ReceptorcAMP TR-FRET (CHO-K1)Ki = 0.35 µM92% (Full Agonist)[1]
Compound 260 CB1 ReceptorRadioligand BindingIC50 > 10 µMN/A (Selective for CB2)[3]
Compound 1c PC3 Tumor CellsIn Vitro CytotoxicityIC50 = 1.2 µMN/A (Lethal)[4]
Compound 2a HCT116 Tumor CellsIn Vitro CytotoxicityIC50 = 4.8 µMN/A (Lethal)[4]

Note: The structural variations at the 3,4-dihydro positions dictate the shift between GPCR modulation and kinase-driven cytotoxicity. Continuous chiral centers heavily influence CB2R binding affinity.

References

  • Discovery of a pyrano[2,3-b]pyridine derivative YX-2102 as a cannabinoid receptor 2 agonist for alleviating lung fibrosis Source: Journal of Translational Medicine URL:[Link]

  • Source: European Patent Office (EP2109615A1)
  • Organocatalyzed synthesis and biological activity evaluation of hybrid compounds 4H-pyrano[2,3-b]pyridine derivatives Source: Synthetic Communications URL:[Link]

Sources

Application Note: In Vitro ADMET Profiling of Pyrano[2,3-b]pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

Pyrano[2,3-b]pyridine derivatives represent a privileged scaffold in medicinal chemistry, exhibiting potent bioactivity as anticancer agents (e.g., PARP-1 inhibitors), antimicrobial compounds, and kinase inhibitors. However, the planar, heterocyclic nature of this scaffold often introduces specific physicochemical liabilities—notably poor aqueous solubility and high lipophilicity (LogP > 3)—which can lead to false positives in bioassays and attrition in late-stage development.

This application note provides a field-validated workflow for the early-stage ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiling of pyrano[2,3-b]pyridines. Unlike generic protocols, this guide prioritizes the specific liabilities of fused pyridine systems: solubility-limited absorption and oxidative metabolic instability .

The "Fail Early, Fail Cheap" Philosophy

We employ a tiered screening approach. Compounds must pass the "Solubility Gate" before entering expensive metabolic stability or permeability assays. This ensures resources are not wasted on insoluble precipitates.

Strategic Workflow Visualization

The following decision tree outlines the logical progression of assays. Note the critical "Solubility Gate" at the start.

ADMET_Workflow Start Compound Library (Pyrano[2,3-b]pyridines) Solubility STEP 1: Kinetic Solubility (PBS pH 7.4, 24h) Start->Solubility Decision1 Solubility > 10 µM? Solubility->Decision1 Redesign Chemical Redesign (Add polar groups) Decision1->Redesign No (Precipitation Risk) Parallel_Step STEP 2: Parallel Profiling Decision1->Parallel_Step Yes PAMPA Permeability (PAMPA) Predict Oral Absorption Parallel_Step->PAMPA Microsomes Metabolic Stability (Human Liver Microsomes) Parallel_Step->Microsomes Toxicity Hepatotoxicity (HepG2 Cell Viability) Parallel_Step->Toxicity Analysis Lead Selection & IVIVE Prediction PAMPA->Analysis Microsomes->Analysis Toxicity->Analysis

Figure 1: Tiered ADMET profiling workflow. High-contrast nodes indicate critical decision points.

Protocol 1: Kinetic Solubility (The Gatekeeper)

Rationale: Pyrano[2,3-b]pyridines often exhibit "brick dust" properties—high crystal lattice energy reducing solubility. Kinetic solubility measures the compound's ability to stay in solution when diluted from a DMSO stock, mimicking the precipitation risk upon entering the bloodstream.

Materials
  • Test Compound: 10 mM stock in 100% DMSO.

  • Buffer: PBS (pH 7.4).

  • Filter Plate: 0.45 µm PVDF or chemically resistant filter plate.[1]

  • Detection: HPLC-UV or LC-MS/MS.

Step-by-Step Methodology
  • Preparation: Dispense 294 µL of PBS (pH 7.4) into a 96-well chemically resistant plate.

  • Spiking: Add 6 µL of the 10 mM test compound stock to the buffer (Final concentration: 200 µM, 2% DMSO).

    • Critical Note: Ensure the tip is submerged and mix immediately to prevent local precipitation at the interface.

  • Incubation: Seal the plate and shake at 600 rpm for 24 hours at room temperature (25°C).

    • Why 24h? Many heterocycles form supersaturated solutions that precipitate slowly. A 2-hour read often overestimates solubility.

  • Filtration: Transfer the suspension to a filter plate and apply vacuum/centrifugation to remove undissolved particles.

  • Quantification: Analyze the filtrate via HPLC-UV (254 nm) or LC-MS. Compare the peak area against a standard curve prepared in 50:50 ACN:Water (where 100% solubility is assumed).

Data Output:

Compound ID Solubility (µM) Classification Action
PYR-001 < 5 µM Low Stop / Reformulate
PYR-002 5 - 50 µM Moderate Proceed with caution

| PYR-003 | > 50 µM | High | Proceed |

Protocol 2: PAMPA (Permeability)

Rationale: To assess passive transcellular permeability. Pyrano[2,3-b]pyridines are generally lipophilic, so passive diffusion is the primary transport mechanism. We use the PAMPA (Parallel Artificial Membrane Permeability Assay) model.[1][2][3][4][5]

Materials
  • Donor Plate: 96-well filter plate (0.45 µm hydrophobic PVDF).

  • Acceptor Plate: 96-well PTFE plate.

  • Membrane Solution: 1% (w/v) Lecithin in n-dodecane.

  • Integrity Marker: Lucifer Yellow.[2][3][5]

Step-by-Step Methodology
  • Membrane Coating: Carefully pipette 5 µL of the Lecithin/dodecane mixture onto the filter of the donor plate.[1] Allow 5 minutes for the solvent to impregnate the pores.

    • Technical Tip: Do not touch the pipette tip to the membrane; surface tension will draw the liquid drop down.

  • Donor Preparation: Dilute test compound to 10 µM in PBS (pH 7.4) in the donor plate wells (150 µL/well).

  • Acceptor Preparation: Add 300 µL of PBS (pH 7.4) to the acceptor plate.

  • Sandwich Assembly: Place the donor plate on top of the acceptor plate.

  • Incubation: Incubate for 5 hours at room temperature in a humidity chamber (to prevent evaporation).

  • Separation & Analysis: Separate plates. Quantify compound concentration in both Donor and Acceptor wells using LC-MS/MS.

Calculation: Calculate the Effective Permeability (


) using the formula:


Where

is acceptor concentration,

is filter area,

are volumes, and

is time.[1]

Protocol 3: Metabolic Stability (Microsomal)[6]

Rationale: The pyridine ring and the pyran oxygen are susceptible to oxidative metabolism by Cytochrome P450 (CYP) enzymes. This assay determines the intrinsic clearance (


).[6]
Mechanism Visualization

The following diagram illustrates the NADPH-dependent oxidation monitored in this assay.

Microsomal_Reaction Substrate Pyrano-Pyridine (Parent Drug) Complex Enzyme-Substrate Complex Substrate->Complex Enzyme CYP450 (Microsome) Enzyme->Complex Cofactor NADPH (Regenerating System) Cofactor->Complex Electron Donor Metabolite Hydroxylated/Oxidized Metabolite Complex->Metabolite Oxidation

Figure 2: CYP450-mediated metabolic pathway simulation.

Step-by-Step Methodology
  • Reaction Mix: Prepare a solution containing 0.5 mg/mL Human Liver Microsomes (HLM) in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Pre-Incubation: Add test compound (1 µM final conc) to the microsome mix. Pre-incubate at 37°C for 5 minutes.

    • Why 1 µM? To ensure we are below the

      
       of most CYPs, ensuring linear kinetics.
      
  • Initiation: Add NADPH regenerating system (MgCI2, Glucose-6-phosphate, G6P-Dehydrogenase) to start the reaction.

  • Sampling: At time points

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense aliquot into 150 µL ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide) to precipitate proteins and stop the reaction.

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS monitoring the parent ion depletion.

Interpretation: Plot


 vs. Time. The slope 

is the elimination rate constant.


Protocol 4: Hepatotoxicity (HepG2 Viability)

Rationale: Recent studies indicate predicted hepatotoxicity for fused pyrimidine/pyridine derivatives. This assay provides an experimental safety flag.

Methodology
  • Seeding: Seed HepG2 cells at

    
     cells/well in a 96-well plate. Incubate 24h to allow attachment.
    
  • Treatment: Treat cells with test compounds in a dose-response curve (0.1 µM to 100 µM) for 48 hours. Include 0.5% DMSO vehicle control and Doxorubicin as a positive control.

  • Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO. Measure absorbance at 570 nm.

  • Metric: Calculate

    
    . An 
    
    
    
    indicates high cytotoxicity risk.

References

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[7] Advanced Drug Delivery Reviews.

  • Di, L., & Kerns, E. H. (2006). Parallel artificial membrane permeability assay (PAMPA).[1][2][3][4][5] Current Protocols in Pharmacology.

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition.

  • Al-Mulla, A., et al. (2021).[8][9] Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity.[9] RSC Advances.

  • Wernevik, J., et al. (2020). Protocol for the Human Liver Microsome Stability Assay. ResearchGate.

Sources

Troubleshooting & Optimization

Technical Support Center: Pyrano[2,3-b]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Common Byproducts & Reaction Failures Audience: Medicinal Chemists & Process Development Scientists

Welcome to the Application Support Hub

Status: Online Agent: Dr. Aris Thorne, Senior Application Scientist Subject: Optimizing the One-Pot Synthesis of Pyrano[2,3-b]pyridines

Executive Summary: The synthesis of pyrano[2,3-b]pyridines—typically via the multicomponent reaction (MCR) of an aldehyde, malononitrile, and a 3-hydroxy-pyridine derivative (or 3-cyano-2-pyridone)—is theoretically elegant but practically temperamental. While literature often claims "quantitative yields," bench chemistry frequently encounters thermodynamic sinks that lead to stalled intermediates, hydrolysis byproducts, and open-chain adducts.

This guide moves beyond standard protocols to address the causality of failure. We treat the reaction mixture as a competitive ecosystem where kinetic control (product formation) fights thermodynamic stability (byproducts).

Part 1: The Diagnostic Map (Visualizing Failure Modes)

Before troubleshooting, you must identify where your reaction exited the productive pathway.

ReactionPathway Start Reagents: Aldehyde + Malononitrile + 3-OH-Pyridine Knoevenagel Intermediate A: Benzylidenemalononitrile (Yellow Precipitate) Start->Knoevenagel Step 1: Condensation (Fast) Byprod_Bis Byproduct 1: Bis-Adduct (2 Pyridines : 1 Aldehyde) Start->Byprod_Bis Incorrect Stoichiometry (Excess Pyridine) Michael Intermediate B: Michael Adduct (Open Chain) Knoevenagel->Michael Step 2: Nucleophilic Attack (Rate Limiting) Byprod_Knoe Stalled Species: Insoluble Knoevenagel Intermediate Knoevenagel->Byprod_Knoe Solubility Crash or Steric Hindrance Product Target Product: Pyrano[2,3-b]pyridine Michael->Product Step 3: Cyclization (-H2O / Tautomerization) Byprod_Amide Byproduct 2: Amide Derivative (Hydrolysis of -CN) Michael->Byprod_Amide Pre-cyclization Hydrolysis Product->Byprod_Amide Prolonged Heat + H2O (Acid/Base Hydrolysis)

Figure 1: Mechanistic divergence in pyrano[2,3-b]pyridine synthesis. Red pathways indicate common failure modes leading to byproducts.

Part 2: Troubleshooting Modules (Q&A Format)

Module 1: The "Yellow Wall" (Stalled Intermediates)

User Question: "My reaction turns bright yellow and precipitates a solid within 10 minutes. The mass spec shows a peak corresponding to [Aldehyde + Malononitrile - H2O], but the pyridine component hasn't reacted. Why?"

Scientist's Analysis: You have isolated the arylidenemalononitrile (Knoevenagel intermediate). This is a classic "solubility trap." The condensation of the aldehyde and malononitrile is kinetically very fast. However, the subsequent Michael addition requires the 3-hydroxypyridine (or pyridone) to act as a nucleophile.

Root Causes:

  • Solvent Polarity Mismatch: The arylidene intermediate is often highly crystalline and insoluble in ethanol/water mixtures at lower temperatures. If it precipitates, it is removed from the liquid phase and cannot undergo Michael addition.

  • Weak Nucleophilicity: The 3-hydroxypyridine must exist in its enolate/active form. If your catalyst (e.g., L-proline, Et3N) is too weak or the pH is too low, the pyridine remains protonated and inert.

Corrective Protocol:

  • Immediate Fix: Add a co-solvent (DMF or DMSO, 10-20% v/v) to redissolve the yellow precipitate. Increase temperature to reflux.[1][2]

  • Catalyst Adjustment: Switch to a stronger base catalyst like DABCO or an Ionic Liquid (e.g., [BMIm]OH) which improves the solubility of organic intermediates while activating the methylene group.

Module 2: The "Open-Chain" Phantom (Incomplete Cyclization)

User Question: "I see the correct molecular weight (M+) in LC-MS, but the NMR is messy. I see a broad singlet around 10-11 ppm and no characteristic pyran ring protons. What is this?"

Scientist's Analysis: You are looking at the Michael Adduct (Intermediate B) . The carbon-carbon bond has formed, but the intramolecular O-cyclization onto the nitrile group failed.

Root Causes:

  • Tautomeric Equilibrium: The reaction relies on the enol form of the pyridine intermediate attacking the nitrile. If the equilibrium heavily favors the keto form (common in polar protic solvents like water/methanol without sufficient base), the oxygen is not nucleophilic enough to close the ring.

  • Steric Gating: If your aldehyde has bulky ortho-substituents (e.g., 2,6-dichlorobenzaldehyde), the rotation required for the -OH to approach the -CN group is energetically unfavorable.

Corrective Protocol:

  • Dehydration Drive: This step is reversible. Add a dehydrating agent or use a Dean-Stark trap if using non-polar solvents (toluene).

  • Microwave Irradiation: Switch to microwave heating (120°C, 10-15 min). The rapid dielectric heating often overcomes the rotational barrier that thermal reflux cannot.

Module 3: The "Hydrolysis" Impurity (Amide Formation)

User Question: "I have a persistent impurity peak at M+18 relative to my product. In IR, the sharp nitrile peak at 2200 cm⁻¹ is weak, and I see a new carbonyl band at 1660 cm⁻¹."

Scientist's Analysis: You have synthesized the Amide Byproduct . The nitrile (-CN) group on the pyran ring has hydrolyzed to a primary amide (-CONH₂).

Root Causes:

  • The "Over-Cooking" Effect: Nitriles attached to electron-withdrawing systems (like the pyran ring) are susceptible to hydrolysis. Extended reflux times (>4 hours) in aqueous ethanol with basic catalysts (NaOH, Piperidine) will hydrate the nitrile.

  • Wet Solvents: Using un-dried ionic liquids or hygroscopic catalysts (like KF/Al₂O₃) introduces enough water to drive hydrolysis.

Corrective Protocol:

  • Strict Time Control: Monitor reaction by TLC every 15 minutes. Stop immediately upon consumption of the aldehyde.

  • Dry Conditions: If this persists, switch to ethanol/piperidine under anhydrous conditions or use a solid-supported catalyst (e.g., Nano-ZnO) which is less aggressive toward the nitrile.

Part 3: Data & Reference Standards

Byproduct Identification Table

Use this table to interpret your crude LC-MS/NMR data.

ComponentRelative MWKey NMR FeatureIR SignalStatus
Target Product MPyran H (s, 4H-position)2190-2210 cm⁻¹ (CN)Success
Knoevenagel Int. M - (Pyridine)Vinyl H (s, ~7.8 ppm)2220 cm⁻¹ (CN)Stalled
Michael Adduct MBroad OH/NH, No Pyran H2200 cm⁻¹ (CN)Incomplete
Amide Byproduct M + 18Broad NH₂ (s, 2H)1650-1680 cm⁻¹ (C=O)Degraded
Bis-Adduct M + (Pyridine - H)High complexity, High MWNo CN (usually)Stoichiometry Error
Standardized "Rescue" Protocol

For reactions stalled at the yellow precipitate stage.

  • Isolation: Filter the yellow solid (Knoevenagel intermediate). Do not discard.

  • Resuspension: Suspend the solid in Acetonitrile (instead of Ethanol).

  • Activation: Add 1.1 equivalents of the 3-hydroxypyridine component.

  • Catalysis: Add 10 mol% DABCO (1,4-Diazabicyclo[2.2.2]octane).

  • Energy: Reflux for 1 hour or Microwave at 100°C for 10 mins.

    • Why? Acetonitrile dissolves the intermediate better at high temp, and DABCO is a non-nucleophilic base that promotes the Michael addition without hydrolyzing the nitrile.

Part 4: Decision Tree (Workflow)

Troubleshooting Start Analyze Crude Mixture (TLC / LC-MS) Q1 Is the Aldehyde consumed? Start->Q1 Q2 Is the MW correct (Target M)? Q1->Q2 Yes Action_Reflux Action: Increase Temp or Change Catalyst Q1->Action_Reflux No (Stalled) Q3 Is the MW = M + 18? Q2->Q3 No Action_Dehydrate Action: Add Dehydrating Agent (Force Cyclization) Q2->Action_Dehydrate Yes (But NMR Wrong) Success Isolate Product Q2->Success Yes (NMR Confirms) Q3->Action_Reflux No (Unknown) Action_Dry Action: Reduce Rxn Time Use Anhydrous Solvent Q3->Action_Dry Yes (Hydrolysis)

Figure 2: Troubleshooting logic flow for pyrano[2,3-b]pyridine synthesis.

References

  • Mechanism of Knoevenagel-Michael Cyclization

    • Title: Catalyst-free Synthesis of Pyrano[2,3-d]pyrimidine Scaffolds via Knoevenagel-Michael Cyclocondensation Using PEG-400 as a Green Medium.

    • Source: Apadana Journal of Academic Research.
    • Relevance: Defines the stepwise mechanism and intermediate isol
    • (Contextual verification via search result 1.9)

  • Synthesis of Pyrano[2,3-b]pyridine Derivatives

    • Title: Synthesis method of pyran[2,3-b]pyridine derivatives (P
    • Source: Patsnap / Google P
    • Relevance: Specific protocols for the 3-hydroxypyridine + malononitrile + aldehyde route.
  • Nitrile Hydrolysis Side Reactions

    • Title: Hydrolysis of Nitriles - Organic Chemistry Portal.
    • Source: Chemistry Steps / Organic Chemistry Tutor.
    • Relevance: Explains the mechanism of amide form
  • Microwave Assisted Synthesis (Overcoming Steric Hindrance)

    • Title: A Novel Synthesis of Highly Functionalized Pyridines by a One-Pot, Three-Component Tandem Reaction.
    • Source: MDPI (Molecules).
    • Relevance: Validates microwave irradiation to suppress side reactions and improve yields in pyridine-fused systems.

Sources

Technical Support Center: Purification of Amine-Substituted Heterocycles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for chromatographic purification. Amine-substituted heterocycles are notoriously difficult to purify due to their basic nitrogen atoms, which can cause severe streaking on silica gel, poor retention in reverse-phase systems, and unpredictable solubility.

This guide is designed for researchers and drug development professionals. It provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to ensure high-purity recovery of your target compounds.

Strategic Workflow: Choosing the Right Purification Method

Before diving into specific troubleshooting steps, use the decision tree below to determine the optimal purification strategy based on the physicochemical properties of your crude amine.

PurificationStrategy Start Crude Amine Heterocycle Polarity Is the compound highly polar or water-soluble? Start->Polarity NP Normal Phase (Silica) Add 1-5% TEA or use KP-NH Polarity->NP No (Lipophilic) Complex Highly complex mixture with non-basic impurities? Polarity->Complex Yes (Polar) RP Reverse Phase (Prep-HPLC) High pH Buffer (Ammonium Bicarbonate) Complex->RP No SCX SCX Catch-and-Release Selective basic amine isolation Complex->SCX Yes

Caption: Decision tree for selecting the optimal amine purification technique.

Section 1: Normal Phase Chromatography (Silica Gel)

Q: Why do my amine-substituted heterocycles streak across the TLC plate and column, resulting in poor recovery?

A: The causality lies in the surface chemistry of standard silica gel. The acidic nature of the silica surface (due to the presence of silanol groups, Si-OH) leads to strong hydrogen bonding and ion-exchange interactions with the basic amine[1]. This dual-mode interaction causes the compound to adsorb irreversibly or elute slowly across a wide band, resulting in severe peak tailing, cross-contamination of fractions, and low overall yield.

The Solution: You must neutralize the acidic silanol groups before the amine interacts with them. This is achieved by adding a volatile basic modifier, such as Triethylamine (TEA) or Ammonium Hydroxide, to the mobile phase[1]. Alternatively, using amine-functionalized silica (e.g., KP-NH) permanently masks these silanol groups.

Step-by-Step Methodology: Silica Gel Column Deactivation
  • Prepare the Mobile Phase: Mix your desired solvent system (e.g., Dichloromethane/Methanol) and add 1% to 5% (v/v) Triethylamine (TEA).

  • Slurry Pack the Column: Mix standard silica gel with the TEA-spiked mobile phase to create a slurry. Pour this into the column.

  • Deactivate the Stationary Phase: Flush the packed column with at least 2 to 3 Column Volumes (CV) of the TEA-spiked solvent. Scientific Causality: This step ensures that all active acidic silanol sites are occupied by TEA before your target molecule is introduced.

  • Load the Sample: Dissolve your crude mixture in the minimum amount of solvent and load it evenly onto the column head.

  • Elute and Collect: Run the column using the TEA-spiked mobile phase.

  • Self-Validation Step: Before running the column, run a TLC plate pre-treated with the TEA-spiked mobile phase. If the

    
     value shifts to a tight, circular spot in the 0.2–0.3 range without streaking, your column conditions are validated.
    

Section 2: Reverse-Phase Preparative HPLC (Prep-HPLC)

Q: I am losing my basic heterocycle in the void volume during Prep-HPLC, or the peaks are unacceptably broad. How do I fix this?

A: In reverse-phase chromatography (C18), retention is driven by lipophilicity. At a low or neutral pH, basic amines become protonated (ionized), drastically increasing their polarity and causing them to wash out in the void volume.

To resolve this, you must run the purification at a high pH. By utilizing a high-pH buffer such as 10 mM ammonium bicarbonate (adjusted to pH 10 with aqueous ammonia), the amine is maintained in its neutral, free-base form[2]. This significantly increases its lipophilicity, promoting stronger interactions with the C18 stationary phase and yielding sharp, symmetrical peaks with excellent resolution.

Quantitative Data: Common Prep-HPLC Buffers for Amines
Buffer SystempH RangeVolatilityMechanism & Best Use Case
0.1% TFA in Water/MeCN 2.0 - 2.5HighFully protonates amines. Best for highly lipophilic amines that retain too strongly.
0.1% Formic Acid 2.7 - 3.2HighMild protonation. Excellent for LC-MS compatibility and moderately polar amines.
10 mM Ammonium Acetate 3.8 - 5.8HighMildly acidic to neutral. Balances retention for zwitterionic heterocycles.
10 mM Ammonium Bicarbonate 7.8 - 10.5HighDeprotonates basic amines. Maximizes C18 retention for highly polar basic heterocycles[2].
Step-by-Step Methodology: High-pH Prep-HPLC Setup
  • Prepare Mobile Phase A: Dissolve 10 mM Ammonium Bicarbonate in LC-MS grade water. Adjust the pH to 10.0 using 0.88 M aqueous ammonia[2].

  • Prepare Mobile Phase B: Use HPLC-grade Acetonitrile[2].

  • Sample Preparation: Filter the crude amine through a 0.22 µm PTFE syringe filter to remove particulates that could clog the preparative column frit.

  • Self-Validation Step (Scouting Run): Perform a 10-minute analytical scouting run on a high-pH tolerant C18 column (e.g., Waters XBridge) using a 5–95% gradient of Mobile Phase B. Validate that the peak shape is symmetrical and the retention time is optimal.

  • Scale-Up: Transfer the gradient profile to the preparative system. Utilize Mass-Directed Auto-Purification (MDAP) to trigger fraction collection specifically at the

    
     of your target heterocycle[2].
    

Section 3: Advanced Recovery via SCX Catch-and-Release

Q: My reaction mixture is incredibly complex, filled with neutral byproducts and acidic impurities. Standard chromatography is failing. How can I selectively isolate my basic amine?

A: When standard polarity-based separation fails, you must switch to an orthogonal property: ionic charge. Strong Cation Exchange (SCX) chromatography relies on a resin functionalized with sulfonic acid groups (


).

When a basic amine is loaded under slightly acidic conditions, it protonates and forms a strong ionic bond with the resin. Neutral and acidic impurities lack this positive charge and are easily washed away. The target amine is then selectively "released" by applying a strong base (e.g., 2 M


 in Methanol), which deprotonates the amine, breaking the ionic interaction and allowing it to elute in a highly pure state[3].

SCX_Mechanism Load 1. LOAD Apply crude in weak acid Amine protonates (NH3+) Bind 2. CATCH Amine binds to SO3- resin Ionic interaction Load->Bind Wash 3. WASH MeOH/DCM washes away neutral/acidic impurities Bind->Wash Elute 4. RELEASE Elute with 2M NH3 in MeOH Amine deprotonates & elutes Wash->Elute

Caption: Step-by-step SCX catch-and-release mechanism for the selective isolation of basic amines.

Step-by-Step Methodology: SCX Catch-and-Release Protocol
  • Conditioning: Condition the SCX cartridge by passing 2 CV of Methanol (MeOH) through it, followed by 2 CV of 1% Acetic Acid in Dichloromethane (DCM).

  • Loading: Dissolve the crude mixture in DCM or MeOH (ensure it is slightly acidic to guarantee the amine is protonated) and load it onto the cartridge.

  • Washing (The "Catch"): Wash the cartridge with 3 CV of MeOH and 3 CV of DCM to flush out all neutral and acidic impurities.

    • Self-Validation Step: Collect these wash fractions and inject them into an LC-MS. If the target mass is present in the wash, the amine was not fully protonated during loading; you must adjust the loading solvent to be more acidic.

  • Elution (The "Release"): Elute the bound basic amine by passing 2 to 3 CV of 2 M Ammonia in Methanol (

    
    /MeOH) through the cartridge[3].
    
  • Recovery: Concentrate the eluted fractions under reduced pressure to yield the purified free-base heterocycle.

References

1.[1] Application Notes and Protocols: Purification of N-cyclohexylthiolan-3-amine by Column Chromatography Source: benchchem.com URL:

2.[2] Core Modifications of GSK3335103 toward Orally Bioavailable αvβ6 Inhibitors with Improved Synthetic Tractability Source: acs.org URL:

3.[3] Discovery of a First-In-Class Small Molecule Antagonist against the Adrenomedullin-2 Receptor: Structure–Activity Relationships and Optimization Source: nih.gov URL:

Sources

Troubleshooting low yield in heterocyclic amine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Amine Synthesis. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot low yields in complex amination workflows.

Synthesizing heterocyclic amines—particularly through transition-metal-catalyzed cross-couplings and nucleophilic aromatic substitution (SNAr)—presents unique mechanistic hurdles. This guide moves beyond basic troubleshooting to address the fundamental causality of reaction failures, providing self-validating protocols and data-driven solutions.

Diagnostic Logic for Low Yields

Before altering reaction parameters, it is critical to diagnose the root cause of the failure by analyzing the crude reaction mixture.

G Start Low Yield in Heterocyclic Amine Synthesis Recovery Analyze Crude Mixture (NMR/LC-MS) Start->Recovery HighSM High Starting Material Recovery Recovery->HighSM Unreacted LowSM Low Starting Material Recovery Recovery->LowSM Consumed CatPoison Catalyst Poisoning (e.g., Pyridine Coordination) HighSM->CatPoison Insolubility Reagent Insolubility or Poor Mixing HighSM->Insolubility SideReact Side Reactions (e.g., Homocoupling) LowSM->SideReact Decomp Thermal/Photolytic Decomposition LowSM->Decomp Opt1 Switch to Bulky Ligands (BrettPhos) or G3 Pd CatPoison->Opt1 Opt2 Optimize Solvent (e.g., Toluene, 1,4-Dioxane) Insolubility->Opt2 Opt3 Degas Solvents, Check Inert Atmosphere SideReact->Opt3 Opt4 Lower Temp, Use Photothermal Activation Decomp->Opt4

Diagnostic workflow for troubleshooting low yields in heterocyclic amine synthesis.

Section 1: Buchwald-Hartwig Amination of Heterocycles

Q1: Why does the Buchwald-Hartwig amination of 2-bromopyridine consistently stall at <20% yield, with mostly unreacted starting material recovered?

Causality & Solution: This is a classic case of catalyst poisoning. The nitrogen atom of the 2-bromopyridine substrate acts as a competing nucleophilic ligand. In traditional palladium systems (e.g., Pd(OAc)2 with simple phosphines), the basic lone pair on the pyridine nitrogen coordinates strongly to the palladium center, displacing the intended ligand or trapping the catalyst in an off-cycle resting state, thereby inhibiting oxidative addition[1].

To overcome this, you must use sterically demanding dialkylbiaryl phosphine ligands (such as BrettPhos or XPhos). The sheer steric bulk of these ligands shields the palladium center, physically preventing the pyridine nitrogen from coordinating[1]. Furthermore, efficient generation of the active L-Pd(0) species is critical. Relying on the amine substrate to reduce Pd(II) to Pd(0) is inefficient for deactivated heterocycles. Switching to third-generation Buchwald precatalysts (Pd G3) or PEPPSI™ precatalysts ensures rapid, quantitative generation of the active catalyst[2].

Quantitative Optimization Data for Pd-Catalyzed Amination
Precatalyst / LigandBaseSolventTemp (°C)Typical YieldMechanistic Issue Addressed
Pd(OAc)2 / PPh3NaOtBuToluene100< 20%Baseline (Catalyst Poisoning)
Pd2(dba)3 / XPhosNaOtBu1,4-Dioxane9055-65%Prevents pyridine coordination
BrettPhos Pd G3LHMDSTHF65-80> 85%Rapid LPd(0) generation[2]
PEPPSI™-IPrCs2CO3t-BuOH100> 85%Air/moisture stable NHC delivery[2]
Protocol 1: Self-Validating Buchwald-Hartwig Coupling using Pd G3

This protocol utilizes a self-validating checkpoint system to ensure the active catalyst is generated and maintained.

  • Inert Preparation: In a nitrogen-filled glovebox (or using strict Schlenk technique), charge an oven-dried vial with the heteroaryl halide (1.0 equiv), amine (1.2 equiv), base (e.g., LHMDS or NaOtBu, 2.4 equiv), and BrettPhos Pd G3 precatalyst (2-5 mol%)[2].

  • Solvent Addition: Add anhydrous, rigorously degassed solvent (e.g., THF or Toluene, 1 M concentration)[2].

  • Validation Checkpoint 1 (Visual): Upon solvent addition and mild warming, the solution should rapidly transition from a pale yellow/orange to a deep red or brown. This visual cue confirms the quantitative shedding of the carbazole leaving group and the successful generation of the active L-Pd(0) species. If the solution remains pale or turns black (palladium black), the catalyst has either failed to activate or has thermally decomposed[1].

  • Reaction Execution: Seal the vial, remove it from the glovebox, and heat to 65–80 °C with vigorous stirring[2].

  • Validation Checkpoint 2 (In-Process LC-MS): At 1 hour, take a 10 µL aliquot, quench with wet acetonitrile, and analyze via LC-MS. You should observe >50% conversion. If starting material is intact but the catalyst is black, moisture/oxygen ingress occurred.

Section 2: Nucleophilic Aromatic Substitution (SNAr)

Q2: My SNAr reaction with an unactivated nitrogen heterocycle and a cyclic secondary amine yields multiple decomposition products when heated to 150 °C. How can I improve the yield?

Causality & Solution: Unactivated heterocycles present a high activation barrier for the formation of the anionic Meisenheimer complex. Traditionally, chemists overcome this by applying extreme bulk heat. However, at temperatures like 150 °C, the kinetic rate constant for substrate and product decomposition becomes highly competitive with the rate of substitution, leading to complex mixtures and low yields[3].

The solution is to decouple the activation energy from the bulk temperature using photothermal activation . By introducing a photothermal agent (like carbon black) and irradiating with low-intensity red light (660 nm), you create localized, spatiotemporally controlled "hot spots" at the nanoparticle surface. This provides the necessary energy to cross the SNAr activation barrier while keeping the bulk solution near room temperature, drastically reducing decomposition pathways and enabling near-quantitative yields[3][4].

G Reactants Heteroaryl Halide + Secondary Amine Transition Meisenheimer Complex (Anionic Intermediate) Reactants->Transition Photothermal Activation Decomp Bulk Thermal Decomposition Reactants->Decomp High Bulk Temperature Product Heterocyclic Amine + Halide Anion Transition->Product Elimination

SNAr mechanism highlighting the Meisenheimer complex and photothermal bypass of decomposition.

Q3: When translating my SNAr reaction from batch to a continuous plug-flow reactor (PFR) using aqueous biphasic media, the yield dropped from 100% to 70%. What is the cause?

Causality & Solution: In biphasic continuous flow (e.g., using the green solvent 2-MeTHF and water), mixing efficiency and phase transfer kinetics dictate the reaction rate. In a batch reactor, vigorous magnetic stirring creates a massive interfacial surface area between the organic and aqueous phases. In a smooth plug-flow reactor, laminar flow dominates, severely reducing the interfacial area and starving the organic phase of the deprotonated nucleophile[5].

To fix this, ensure the nucleophile (amine or alcohol) is fully pre-dissolved in the basic aqueous phase (e.g., KOH/H2O) before feeding it into the PFR. If solubility allows, switching to a water-miscible solvent like THF can homogenize the system, though 2-MeTHF is preferred for green chemistry metrics. Additionally, ensure the residence time is optimized (typically 10–20 minutes) and consider adding static micro-mixers to the flow line to disrupt laminar flow and increase phase contact[5].

Protocol 2: Biphasic Continuous Plug-Flow SNAr

This protocol ensures proper phase transfer in flow systems.

  • Stock Solution A (Organic): Dissolve the heteroaryl halide (1.0 M overall concentration) in 2-MeTHF[5].

  • Stock Solution B (Aqueous): Dissolve the amine nucleophile (1.5 equiv) and the base (e.g., K3PO4 or KOH) in deionized water. Self-Validation: Visually inspect Solution B. If the amine is not fully soluble, add a minimal amount of co-solvent or switch to a more hydrophilic base before pumping, as particulates will clog the microreactor[5].

  • Reactor Priming: Prime the PFR lines with pure 2-MeTHF and water to establish stable biphasic flow and verify system pressure.

  • Execution: Pump Stock A and Stock B through a T-mixer (preferably with a static mixing element) into the heated reactor zone. Set the flow rates to achieve a residence time of 10 to 20 minutes[5].

  • Collection: Discard the first 2 reactor volumes to account for dispersion, then collect the steady-state output. Phase separation occurs naturally upon collection.

References

  • ChemRxiv. "Facile Aryl C–N Bond Formation via SNAr Using Photothermal Red Light Activation." Chemrxiv.org. Available at:[Link]

  • ACS Sustainable Chemistry & Engineering. "SNAr Reactions Using Continuous Plug Flow...in Aqueous Biphasic Media." Acs.org. Available at: [Link]

  • National Institutes of Health (NIH). "Photothermal Conversion Promotes Challenging SNAr for Facile C–N Bond Formation." Nih.gov. Available at: [Link]

Sources

Technical Support Center: Enhancing the Stability of 3,4-Dihydro-2H-pyrano[2,3-B]pyridin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for 3,4-Dihydro-2H-pyrano[2,3-B]pyridin-4-amine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and improve the stability of this heterocyclic amine during experimental workflows. This guide provides in-depth, experience-driven insights into potential degradation pathways, stabilization strategies, and analytical methodologies.

Section 1: Understanding the Instability of this compound

FAQ 1: My sample of this compound shows unexpected degradation. What are the likely causes?

The structure of this compound contains a hemiaminal acetal-like linkage within the pyranopyridine ring system, which is susceptible to hydrolysis under certain conditions. The primary causes of degradation are often related to pH, temperature, and exposure to oxidative conditions.

  • Acidic Conditions : The hemiaminal acetal linkage is particularly labile in acidic environments.[1] Protonation of the pyran oxygen atom can initiate ring-opening, leading to the formation of byproducts.[1] The basicity of the pyridine nitrogen can also play a role in its reactivity.[2][3]

  • Thermal Stress : Elevated temperatures can accelerate various chemical reactions, including rearrangements, bond cleavage, and oxidation.[4] For heterocyclic amines, heating can lead to significant loss of the compound over time.[5]

  • Oxidation : The amine group and the dihydropyran ring may be susceptible to oxidation, especially in the presence of atmospheric oxygen, peroxides, or other oxidizing agents.

Diagram: Potential Degradation Pathway under Acidic Conditions

G cluster_0 Acid-Catalyzed Hydrolysis Molecule This compound Protonation Protonation of Pyran Oxygen Molecule->Protonation H+ RingOpening Ring Opening Protonation->RingOpening Intermediate Resonance-Stabilized Oxocarbenium Ion RingOpening->Intermediate Hydrolysis Nucleophilic Attack by Water Intermediate->Hydrolysis DegradationProducts Degradation Products (e.g., amino-hydroxypyridine derivatives) Hydrolysis->DegradationProducts G cluster_workflow Forced Degradation Workflow Start Prepare Stock Solution (1 mg/mL) Stress Expose to Stress Conditions Start->Stress Acid Acid (0.1M HCl) Stress->Acid Base Base (0.1M NaOH) Stress->Base Oxidation Oxidation (3% H2O2) Stress->Oxidation Thermal Heat (70°C) Stress->Thermal Photo UV Light Stress->Photo Sampling Sample at Time Points (0, 2, 4, 8, 24h) Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Analysis Analyze by HPLC/LC-MS Sampling->Analysis Data Identify Degradants & Quantify Degradation Analysis->Data

Sources

Pyran-Tech Support Center: Advanced Amination Guide

Author: BenchChem Technical Support Team. Date: March 2026

Status: Online Operator: Senior Application Scientist Case ID: PYR-AMN-404 Subject: Troubleshooting Side Reactions in Pyran Amination

Welcome to the Pyran Amination Support Hub

You have reached the Tier-3 Technical Support for heterocyclic functionalization. This guide addresses the specific failure modes encountered when introducing nitrogen functionalities onto pyran cores (tetrahydropyrans, 2H-pyrans, and pyranones).

We have triaged your request into three critical "Support Tickets" based on common reaction failures. Select the module below that matches your experimental observation.

Ticket #1: Reductive Amination of Tetrahydropyran-4-ones

Symptom: "I am seeing significant dimer formation or direct reduction to the alcohol instead of the amine."

Root Cause Analysis

In the reductive amination of tetrahydro-4H-pyran-4-one , two primary competing pathways degrade yield:

  • Direct Reduction: The reducing agent attacks the ketone before the imine is formed, yielding the alcohol (tetrahydro-2H-pyran-4-ol).

  • Dimerization (Dialkylation): The newly formed primary amine product reacts with unreacted ketone to form a secondary imine, which is then reduced to a dimer.

The Mechanism of Failure

The success of this reaction relies on the relative rates of Imine Formation (


)  vs. Carbonyl Reduction (

)
.
  • If

    
    , you get alcohol.
    
  • If the reducing agent is too aggressive (e.g., NaBH

    
     without pH control), it reduces the ketone immediately.
    
Visualizing the Competition

The following flow diagram illustrates where your mass balance is going.

ReductiveAmination cluster_legend Pathway Legend Start Tetrahydropyran-4-one + Amine Imine Imine Intermediate Start->Imine Dehydration (-H2O) Alcohol Side Product A: Pyran-4-ol Start->Alcohol Direct Reduction (k2 > k1) Product Target Amine (Mono-alkylated) Imine->Product Reduction (STAB/NaBH3CN) Dimer Side Product B: Dimer (Bis-pyran) Product->Dimer Reacts with Excess Ketone key Green = Desired Path Red = Failure Mode

Figure 1: Kinetic competition in the reductive amination of pyranones. Failure to form the imine prior to hydride addition results in alcohol formation.

Troubleshooting Protocol (The "Abdel-Magid" Standard)

To fix this, we utilize Sodium Triacetoxyborohydride (STAB) .[1] Unlike NaBH


, STAB is less basic and sterically bulky, making it selective for imines over ketones [1].

Step-by-Step Correction:

  • Stoichiometry Check: Use 1.0 eq Ketone : 1.1 eq Amine : 1.5 eq STAB.[1]

  • Solvent Selection: Use 1,2-Dichloroethane (DCE) or THF.[2][3] DCE promotes imine formation faster than THF in many pyran systems.

  • Acid Catalysis (Crucial): Add 1.0 eq of Acetic Acid .

    • Why? The acid catalyzes the dehydration step (Ketone

      
       Imine) and buffers the basicity of the amine.
      
  • Sequence of Addition:

    • Mix Ketone + Amine + AcOH in solvent.

    • Wait 30-60 minutes (allows equilibrium to shift to imine).

    • Then add STAB.[1]

ParameterRecommendedAvoidReason
Reductant NaBH(OAc)

(STAB)
NaBH

NaBH

reduces ketones too fast; STAB is imine-selective.
Solvent DCE or DCMMethanolProtic solvents can solvolyze the intermediate or slow imine formation.
pH Slightly Acidic (AcOH)BasicAcid catalysis is required for the dehydration step.
Ticket #2: Ring Opening during Aminolysis

Symptom: "My pyran ring disappeared, and I isolated an acyclic amide or diol."

Root Cause Analysis

Pyran rings, particularly 2H-pyran-2-ones (α-pyrones) and pyrylium salts , are susceptible to nucleophilic attack at the C2 or C6 positions. If you are using a strong amine nucleophile (especially primary amines) at high temperatures, you trigger the Ring-Opening Aminolysis (related to the Zincke reaction mechanism) [2].

The Mechanism of Failure

The amine attacks the electrophilic carbon adjacent to the oxygen. The resulting tetrahedral intermediate collapses, breaking the C-O bond.

RingOpening Pyran 2H-Pyran-2-one (Electrophilic) Attack Nucleophilic Attack (at C6) Pyran->Attack + R-NH2 OpenChain Acyclic Enol/Amide Intermediate Attack->OpenChain C-O Bond Cleavage Recyclization Recyclization (Pyridone Formation) OpenChain->Recyclization If conditions allow (Zincke-type) Degradation Degradation (Polymer/Hydrolysis) OpenChain->Degradation If H2O present or steric clash

Figure 2: The danger zone of aminolysis. Attack at C6 leads to ring opening. Unless recyclization is designed, this leads to degradation.

Troubleshooting Protocol

If you do not want to open the ring (e.g., you are doing a substitution elsewhere):

  • Temperature Control: Keep reaction

    
    C during amine addition. Ring opening has a higher activation energy than simple deprotonation or S
    
    
    
    2.
  • Steric Protection: Use secondary amines if possible; primary amines are aggressive nucleophiles toward the ring oxygen.

  • Lewis Acid Modulation: If attacking a side-chain leaving group, use a Lewis Acid (e.g., ZnBr

    
    ) to activate the leaving group specifically, rather than heating the reaction which promotes ring attack.
    
Ticket #3: Buchwald-Hartwig Amination on Halopyrans

Symptom: "I am trying to couple an amine to a chlorotetrahydropyran, but I'm getting dehalogenated product (reduction) or elimination."

Root Cause Analysis

When performing Pd-catalyzed amination on heterocyclic halides,


-Hydride Elimination  is the enemy.[4]
  • The oxygen in the pyran ring alters the electronics, making the Pd-intermediate prone to eliminating a hydride to form a dihydro-pyran (enol ether), which then hydrolyzes or polymerizes.

  • Alternatively, the catalyst undergoes reductive elimination with a hydride source (often from the solvent or base), replacing the -Cl with -H.

Troubleshooting Protocol

You must outcompete


 by accelerating the Reductive Elimination  step (C-N bond formation).

The "Buchwald" Optimization Matrix [3]:

ComponentRecommendationWhy?
Ligand BrettPhos or RuPhos Bulky, electron-rich phosphines accelerate reductive elimination, preventing side reactions.
Base NaOtBu or LHMDS Strong bases facilitate the deprotonation of the amine-Pd complex. Avoid weak bases like carbonate if the reaction is sluggish.
Pre-catalyst Pd(OAc)

or G3-Palladacycles
Ensures rapid initiation.
Solvent Dioxane or Toluene Avoid DMF/DMA if dehalogenation is observed (these can act as hydride sources).

Self-Validating Check: Run a control with no amine.

  • If the starting material disappears

    
     Your catalyst is reacting with the solvent/base (Dehalogenation).
    
  • If starting material remains

    
     The catalyst is stable; the issue is the amine coupling rate (Switch to BrettPhos).
    
References
  • Abdel-Magid, A. F., et al. (1996).[2][3][5][6] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][3][5][6] The Journal of Organic Chemistry, 61(11), 3849-3862.[5][6] Link

  • Požgan, F., & Kočevar, M. (2009). Ring Transformations of 2H-Pyran-2-ones and Fused Pyran-2-ones with Nucleophilic Reagents.[7] Heterocycles, 77(2), 664.[7] Link

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

Sources

Technical Support Center: Scaling Up the Synthesis of 3,4-Dihydro-2H-pyrano[2,3-b]pyridin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3,4-Dihydro-2H-pyrano[2,3-b]pyridin-4-amine. This guide is designed for researchers, medicinal chemists, and process development professionals engaged in the synthesis and scale-up of this important heterocyclic scaffold. As a key intermediate in drug discovery, its efficient and reliable synthesis is paramount. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.

Overview of Synthesis Strategy

The synthesis of the pyrano[2,3-b]pyridine core is often achieved through multi-component reactions (MCRs), which offer high atom economy and procedural simplicity by combining three or more starting materials in a single pot.[1] A common and effective route involves the condensation of an aminopyridine precursor, an aldehyde, and an active methylene compound, catalyzed by a suitable base or acid.[1][2] This approach allows for the rapid assembly of the complex heterocyclic system.

However, scaling up MCRs can introduce challenges related to reaction kinetics, heat transfer, reagent addition, and product isolation. The electron-deficient nature of the pyridine ring can also influence reactivity, sometimes leading to side reactions or incomplete conversion.[3] This guide will address these specific issues head-on.

Troubleshooting Guide: From Bench to Scale-Up

This section is structured in a question-and-answer format to directly address common problems encountered during the synthesis.

Issue 1: Low or No Product Yield

Question: My reaction shows very low conversion of starting materials, or I am not forming the desired product at all. What are the likely causes and how can I fix this?

Causality & Solution: Low yield is a frequent issue in heterocyclic synthesis, often stemming from suboptimal reaction conditions or catalyst inefficiency.[4]

  • Catalyst Inefficiency: The choice of catalyst is critical. While common bases like sodium carbonate can be effective, they may not be strong enough for less reactive substrates.[2][5]

    • Solution: Screen a range of catalysts. For this type of cyclization, consider stronger non-nucleophilic bases or explore heterogeneous acid catalysts like sulfonic acid-functionalized silica (SBA-Pr-SO3H), which can simplify work-up and improve yields under solvent-free conditions.[6]

  • Unfavorable Reaction Kinetics: The reaction may be too slow at the current temperature, or conversely, high temperatures could be degrading the product or starting materials.

    • Solution: Systematically optimize the reaction temperature. Begin at a moderate temperature (e.g., 60-80 °C) and monitor progress by Thin-Layer Chromatography (TLC). If no conversion is observed after several hours, incrementally increase the temperature.[4]

  • Purity of Reagents: Impurities in starting materials, especially the aldehyde, can poison the catalyst or participate in side reactions. Water content in solvents can also be detrimental.

    • Solution: Ensure all reagents are of high purity. Recrystallize or distill starting materials if necessary. Use anhydrous solvents, especially if employing moisture-sensitive catalysts or intermediates.

Issue 2: Significant Byproduct Formation

Question: My TLC and NMR analysis show multiple spots/peaks, indicating the formation of several byproducts. How can I improve the selectivity of my reaction?

Causality & Solution: Byproduct formation often arises from competing reaction pathways. In MCRs, this can include dimerization of starting materials or alternative cyclization events.

  • Knoevenagel Condensation vs. Michael Addition: The intended pathway involves a sequence of reactions. If the rates are not well-controlled, undesired side products can form. For instance, the aldehyde and active methylene compound can form a stable Knoevenagel adduct that is slow to react further.

    • Solution: Control the order and rate of reagent addition. On a larger scale, slow, controlled addition of the aldehyde to a mixture of the other components can maintain a low concentration of the aldehyde, favoring the desired three-component pathway over competing two-component side reactions.

  • Thermal Decomposition: At elevated temperatures, intermediates or the final product may be unstable.

    • Solution: Re-evaluate the reaction temperature. If the reaction is exothermic, ensure adequate cooling during reagent addition, especially during scale-up. Running the reaction at the lowest effective temperature can significantly improve purity.[4]

Table 1: Troubleshooting Summary
Problem Probable Cause(s) Recommended Solution(s)
Low Yield Inactive catalyst, poor reagent purity, suboptimal temperature.Screen catalysts (e.g., SBA-Pr-SO3H[6]), purify reagents, optimize temperature via TLC monitoring.
Byproduct Formation Uncontrolled reaction rates, thermal degradation.Control reagent addition rate, optimize temperature, ensure proper heat management during scale-up.
Isolation Difficulties Product is an oil, poor solubility, emulsion formation.Attempt salt formation, screen crystallization solvents, use a different work-up solvent or add brine.
Poor Scalability Exotherms, mixing issues, difficult purification.Perform reaction calorimetry, use overhead mechanical stirring, develop a robust crystallization protocol.
Issue 3: Product Isolation and Purification Challenges

Question: The crude product is a dark, intractable oil, and I am struggling to purify it by column chromatography. What are my options?

Causality & Solution: The amine functionality in the target molecule can make it prone to oiling out and streaking on silica gel.

  • Oiling Out: The product may have a low melting point or form a eutectic mixture with impurities.

    • Solution 1 (Salt Formation): Convert the amine to a stable crystalline salt (e.g., hydrochloride or tartrate). Dissolve the crude oil in a suitable solvent (e.g., isopropanol, ethyl acetate) and add a solution of the acid (e.g., HCl in ether). The precipitated salt can often be easily filtered and washed.

    • Solution 2 (Crystallization): Perform a thorough solvent screen for crystallization. Start with a solvent in which the crude product is soluble at elevated temperatures but sparingly soluble at room temperature. Use a co-solvent system (e.g., ethanol/water, dichloromethane/hexane) if a single solvent is ineffective.[1]

  • Chromatography Issues: The basicity of the amine can cause it to interact strongly with acidic silica gel, leading to tailing and poor separation.

    • Solution: Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of a volatile base, such as 1-2% triethylamine or ammonia in the eluent. This neutralizes the acidic sites and improves peak shape.

Visualizing the Process

Synthetic Pathway

A generalized multi-component approach to the pyrano[2,3-b]pyridine core is outlined below. This pathway illustrates the key bond-forming events.

G cluster_0 Starting Materials cluster_1 Reaction Cascade cluster_2 Final Product A 2-Aminonicotinaldehyde K Knoevenagel Condensation A->K B Malononitrile B->K C Active Methylene Compound (e.g., Ketone) M Michael Addition C->M K->M Intermediate A I Intramolecular Cyclization & Tautomerization M->I Intermediate B P This compound (or derivative) I->P G Start Low Yield / Purity Issue Observed TLC Analyze Reaction by TLC: Starting Materials (SM) Consumed? Start->TLC No_SM No / Partial SM Consumption TLC->No_SM No Yes_SM Yes, SM Consumed TLC->Yes_SM Yes Sol_Kinetics Solution: 1. Increase Temperature 2. Increase Reaction Time 3. Screen Catalysts 4. Check Reagent Purity No_SM->Sol_Kinetics Multiple_Spots Multiple Byproducts Visible on TLC? Yes_SM->Multiple_Spots One_Spot Mainly One Product Spot, But Low Isolated Yield Multiple_Spots->One_Spot No Yes_Spots Yes, Multiple Spots Multiple_Spots->Yes_Spots Yes Sol_Isolation Solution: 1. Optimize Work-up pH 2. Improve Extraction 3. Develop Crystallization 4. Attempt Salt Formation One_Spot->Sol_Isolation Sol_Selectivity Solution: 1. Lower Temperature 2. Control Reagent Addition 3. Check for Exotherms Yes_Spots->Sol_Selectivity

Caption: Decision tree for troubleshooting synthesis problems.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for this reaction? A: This is highly dependent on the specific substrates and catalyst. Many MCRs for pyran synthesis work well in polar protic solvents like ethanol. [2]However, for certain catalysts, such as SBA-Pr-SO3H, solvent-free conditions at elevated temperatures have proven highly effective and offer green chemistry benefits. [6]A solvent screen is always recommended during initial optimization.

Q2: My reaction is not going to completion, but heating it further seems to decompose the product. What should I do? A: This indicates that your product is thermally labile under the reaction conditions. Instead of increasing the temperature, focus on improving catalytic turnover at a lower temperature. This could involve screening more active catalysts or adding a co-catalyst. Alternatively, consider increasing the reaction time at the lower, safer temperature.

Q3: How do I handle the exotherm during scale-up? A: First, quantify the heat of reaction using reaction calorimetry (RC1) if possible. For scale-up, ensure your reactor has sufficient cooling capacity. The most practical way to control the exotherm is by controlling the addition rate of the limiting reagent. Slow, subsurface addition combined with vigorous mechanical stirring will help dissipate heat effectively.

Q4: Can I use a different active methylene compound? A: Yes, the MCR is quite versatile. Compounds like barbituric acid, methyl acetoacetate, or 8-hydroxyquinoline have been successfully used in similar syntheses to generate a wide variety of fused pyran systems. [2][6]The choice will dictate the substitution pattern on the pyran ring of the final product.

Key Experimental Protocol

Representative Synthesis of a Pyrano[2,3-b]pyridine Core

This is a generalized procedure based on common methods for related structures and should be optimized for the specific target. [2][6]

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aminopyridine starting material (1.0 eq), the active methylene compound (1.0 eq), and the chosen catalyst (e.g., 10 mol% sodium carbonate [2][5]or 0.02g SBA-Pr-SO3H)[6].

  • Solvent Addition: Add the appropriate solvent (e.g., ethanol) or proceed under solvent-free conditions if using a suitable catalyst.

  • Reagent Addition: Begin stirring the mixture. Slowly add the aldehyde (1.0 eq) dropwise over 15-30 minutes at room temperature.

  • Heating & Monitoring: Heat the reaction mixture to the optimized temperature (e.g., 80 °C). Monitor the reaction progress by TLC until the starting materials are consumed.

  • Work-up: Cool the reaction to room temperature. If the product precipitates, it can be isolated by filtration. Otherwise, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude residue by column chromatography (using a basified eluent if necessary) or by crystallization/salt formation as described in the troubleshooting section.

References

  • Keshavarz, M., et al. (2021). Efficient and Facile Synthesis of Chromenopyrano[2,3-b] pyridine Derivatives Catalyzed by Sodium Carbonate. Acta Chimica Slovenica. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of 3,4-dihydro-2H-pyrans. Available at: [Link]

  • Aghayan, M., et al. (2016). Three-component synthesis of pyrano[2,3-d]-pyrimidine dione derivatives facilitated by sulfonic acid nanoporous silica (SBA-Pr-SO3H) and their docking and urease inhibitory activity. BMC Chemistry. Available at: [Link]

  • Ben Said, Z., et al. (2015). Synthesis of new pyran and pyranoquinoline derivatives. Arabian Journal of Chemistry. Available at: [Link]

  • Preprints.org. (2022). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Available at: [Link]

  • MDPI. (2025). Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. Available at: [Link]

  • Azzam, M.I., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules. Available at: [Link]

  • Kazemi, M., et al. (2017). Synthesis of Pyrano [2,3,d] Pyrimidines under green chemistry. Journal of Materials and Environmental Science. Available at: [Link]

Sources

Challenges in the characterization of pyrano[2,3-b]pyridine isomers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the characterization of pyrano[2,3-b]pyridine isomers. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the significant analytical challenges posed by these structurally similar compounds. Pyrano[2,3-b]pyridines are a critical scaffold in medicinal chemistry, and the ability to unambiguously determine the identity of a specific isomer is paramount for ensuring the safety, efficacy, and intellectual property of new chemical entities.

This resource provides in-depth, experience-driven troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of their separation and structural elucidation.

Part 1: Foundational Challenges & FAQs

Q1: Why are pyrano[2,3-b]pyridine isomers so notoriously difficult to characterize?

Answer: The core challenge lies in the fact that these compounds are often constitutional isomers .[1][2][3] This means they share the same molecular formula and, consequently, the same exact mass, but differ in the connectivity of their atoms.[4] For example, substituents can be placed at various positions on either the pyran or the pyridine ring, leading to a host of isomers with nearly identical physicochemical properties.

This fundamental similarity leads to several practical experimental issues:

  • Identical Mass: Standard mass spectrometry (MS) cannot distinguish between them, as they will all exhibit the same molecular ion peak.[5]

  • Similar Polarity: Their polarity is often very close, causing them to co-elute in standard chromatographic systems like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[6]

  • Subtle Spectroscopic Differences: While their Nuclear Magnetic Resonance (NMR) spectra are unique, the differences in chemical shifts and coupling constants can be minimal, requiring advanced 2D NMR techniques for definitive assignment.[7][8]

Distinguishing these isomers is not merely an academic exercise; different isomers can have drastically different pharmacological activities, toxicity profiles, and metabolic fates, making their unambiguous identification a regulatory necessity in drug development.[9][10][11][12][13]

Part 2: Chromatographic Separation - Achieving Baseline Resolution

Effective separation is the first and most critical step. Without pure samples of each isomer, subsequent spectroscopic analysis is compromised.

Q2: My pyrano[2,3-b]pyridine isomers are co-eluting in reversed-phase HPLC. What is the most effective troubleshooting strategy?

Answer: Co-elution is the most common chromatographic problem for these isomers. A systematic approach to method development is required, focusing on manipulating the interactions between the analytes, the stationary phase, and the mobile phase. Standard C18 columns often fail because they separate primarily on hydrophobicity, which is too similar between the isomers.

Troubleshooting Workflow: HPLC Isomer Separation

The following workflow illustrates a systematic approach to resolving co-eluting isomers.

HPLC_Troubleshooting start_node Poor Resolution / Co-elution Observed process_node_1 Step 1: Optimize Mobile Phase start_node->process_node_1 Initial Action process_node process_node decision_node decision_node solution_node Method Optimized decision_node_1 Sufficient Improvement? process_node_1->decision_node_1 decision_node_1->solution_node Yes process_node_2 Step 2: Change Stationary Phase (Column Chemistry) decision_node_1->process_node_2 No decision_node_2 Resolution Achieved? process_node_2->decision_node_2 decision_node_2->solution_node Yes process_node_3 Step 3: Consider Alternative Chromatographic Mode (e.g., HILIC) decision_node_2->process_node_3 No process_node_3->solution_node NMR_Workflow start_node Pure Isomer Sample exp_node_1 1D ¹H & ¹³C NMR start_node->exp_node_1 Acquire exp_node exp_node analysis_node analysis_node result_node Unambiguous Structure Assigned analysis_node_1 Initial Hypothesis: - Count signals - Check shifts & integrations exp_node_1->analysis_node_1 Analyze exp_node_2 2D HSQC & COSY analysis_node_1->exp_node_2 Need Connectivity analysis_node_2 Map ¹J-CH (HSQC) Map H-H Couplings (COSY) exp_node_2->analysis_node_2 Analyze exp_node_3 2D HMBC analysis_node_2->exp_node_3 Need Long-Range Correlations analysis_node_3 Key step: Map ²J-CH & ³J-CH Connect molecular fragments exp_node_3->analysis_node_3 Analyze analysis_node_3->result_node Sufficient Data exp_node_4 2D NOESY analysis_node_3->exp_node_4 Need Spatial Proximity? analysis_node_4 Confirm through-space relationships exp_node_4->analysis_node_4 Analyze analysis_node_4->result_node Confirmatory Data

Caption: A systematic workflow for isomer structure elucidation using NMR.

The Power of HMBC: A Practical Example

Imagine you are trying to distinguish between Isomer A and Isomer B, which differ only by the position of a methyl group.

  • In Isomer A , the methyl group is at position 7.

  • In Isomer B , the methyl group is at position 5.

The HMBC spectrum will provide the definitive answer. This experiment shows correlations between protons and carbons that are 2 or 3 bonds away.

  • Identify the methyl proton signal in the ¹H NMR spectrum (e.g., a singlet at ~2.5 ppm).

  • Find this proton signal on one axis of the HMBC spectrum.

  • Look for cross-peaks to carbon signals on the other axis.

    • For Isomer A , the methyl protons (H-Me) will show a correlation to the carbon at position 6 (a ³J coupling) and the carbon at position 7a (a ²J coupling).

    • For Isomer B , the methyl protons will show a correlation to the carbon at position 6 (a ²J coupling) and the carbon at position 4 (a ³J coupling).

By observing these key long-range correlations, you can unambiguously determine the attachment point of the methyl group and thus identify the isomer. [14][15]

Hypothetical ¹H NMR Chemical Shift (δ) Comparison (in DMSO-d₆)
Proton Position Typical Shift in Isomer A (7-Me) Typical Shift in Isomer B (5-Me)
H-5 ~7.8 ppm (doublet) N/A (Substituted)
H-6 ~7.2 ppm (doublet) ~7.3 ppm (singlet)
Me-protons N/A (Substituted) ~2.4 ppm (singlet)
Me-protons (7-position) ~2.5 ppm (singlet) N/A

Note: These are illustrative values. Actual shifts are highly dependent on the full substitution pattern.

Protocol: Acquiring a High-Quality HMBC Spectrum

1. Sample Preparation:

  • Ensure the sample is pure (as confirmed by HPLC).
  • Use a sufficient concentration, typically 5-10 mg in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃). Low concentration is a common cause of poor NMR sensitivity. [16][17] * Filter the sample into a high-quality NMR tube.

2. Instrument Setup:

  • The experiment should be performed on a spectrometer of at least 400 MHz for adequate resolution.
  • Tune and match the probe for both ¹H and ¹³C channels.
  • Perform shimming on the sample to obtain sharp, symmetrical peaks in the 1D ¹H spectrum. Poor shimming is a major cause of distorted spectral lines. [18] 3. Acquisition Parameters:
  • Use the standard hsqcedetgpsp (for HSQC) and hmbcgplpndqf (for HMBC) pulse programs available on most modern spectrometers.
  • HMBC Optimization: The key parameter is the long-range coupling delay (often d6 in Bruker programs), which is optimized for a specific J-coupling, typically 8-10 Hz. This value is crucial for observing the desired 2- and 3-bond correlations.
  • Acquisition Time: Allow for sufficient acquisition time (often several hours) to achieve a good signal-to-noise ratio, especially for the weak correlations that are often the most structurally informative.

4. Data Processing and Analysis:

  • Process the 2D data using appropriate window functions (e.g., sine-bell).
  • Carefully phase the spectrum.
  • Analyze the cross-peaks systematically, building up molecular fragments and connecting them based on the observed correlations. It is good practice to create a table of all observed correlations to support your final assignment. [19]
Q4: Can Mass Spectrometry (MS) be used to differentiate the isomers?

Answer: Yes, but not with a standard low-resolution MS experiment. Since the isomers have the same elemental composition, their molecular ion peaks will be identical. However, tandem mass spectrometry (MS/MS) can be a powerful tool.

  • The Principle: In an MS/MS experiment, the molecular ion of interest is isolated, fragmented by collision with an inert gas (Collision-Induced Dissociation - CID), and the resulting fragment ions are analyzed.

  • Why it Works: Constitutional isomers can exhibit different fragmentation patterns because the bonds that break and the stability of the resulting fragment ions can vary depending on the atom connectivity. [20]An isomer that can form a particularly stable fragment ion will show a more intense peak for that fragment.

  • Requirement: This requires access to a tandem mass spectrometer (e.g., a Q-TOF, Triple Quadrupole, or Orbitrap). Comparing the MS/MS fragmentation spectra of your separated isomers against each other can reveal diagnostic differences that support your NMR-based structural assignment.

References

  • Vertex AI Search. (2026). Time in Beirut, LB, LB.
  • Sharma, A. K. (2025). Impurity Profiling in Pharmaceuticals: Strategies, Analytical Techniques, and Regulatory Perspectives. Research & Reviews: Journal of Pharmaceutical Analysis, 14.
  • ResolveMass Laboratories Inc. (2025). How Pharmaceutical Impurity Analysis Works.
  • Phenomenex. (n.d.). TROUBLESHOOTING GUIDE.
  • Creative Biostructure. (2025). How NMR Helps Identify Isomers in Organic Chemistry?.
  • Bernard, C. (2025). Chromatographic Approaches to Pharmaceutical Impurity Profiling. Walsh Medical Media.
  • Sofan, M., et al. (2019). Synthesis, Labeling and Biological Evolution of New Thiopyrano[2,3-b]Pyridine Derivatives as Potential Anticancer Agents. Acta Chimica Slovenica.
  • BenchChem. (2025).
  • Singh, S. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research.
  • Haverkate, N. A., et al. (2022).
  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
  • Forozin, M., et al. (n.d.). Three-component synthesis of pyrano[2,3-d]-pyrimidine dione derivatives facilitated by sulfonic acid nanoporous silica (SBA-Pr-SO3H) and their docking and urease inhibitory activity. PMC.
  • Asif, N., et al. (n.d.). Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones.
  • SpectraBase. (n.d.). 2H-Pyrano[2,3-c]pyridine, 8-methyl-.
  • Aslam, N., et al. (2018). 4H-Pyrano[2,3-c]pyrazoles: a review. Arkivoc.
  • PubChemLite. (n.d.). 3,4-dihydro-2h-pyrano[2,3-b]pyridine.
  • Tilakraj, T., & Ambekar, S. Y. (1985). Synthesis and mass spectra of some 2H-pyrano(2,3-b)quinolin-2-ones. ChemInform.
  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column.
  • Semantic Scholar. (2023).
  • MDPI. (n.d.).
  • ResearchGate. (2018). Design, Synthesis, Molecular Modeling Study, and Antimicrobial Activity of Some Novel Pyrano[2,3‐b]pyridine and Pyrrolo[2,3 -b]pyrano[2.3‐d]pyridine.
  • ESA-IPB. (n.d.).
  • PubChem. (n.d.). 1H-Pyrrolo(2,3-b)pyridine.
  • CDN. (2017).
  • Ashenhurst, J. (2018). Types of Isomers: Constitutional, Stereoisomers, Enantiomers, and Diastereomers. Master Organic Chemistry.
  • Biocompare. (2021).
  • Heterocyclic Chemistry. (n.d.).
  • Chad's Prep. (2020). Constitutional Isomers vs Stereoisomers | Organic Chemistry 5.1. YouTube.
  • Wizeprep. (2021). How to Identify Constitutional Isomers | College Organic Chemistry Simplified. YouTube.
  • Shimadzu. (n.d.).
  • BenchChem. (2025).
  • AZoLifeSciences. (2021).
  • FIUnix Faculty Sites. (n.d.). Stereochemistry: Chiral Molecules Constitutional Isomers.
  • BenchChem. (n.d.).
  • RePEc. (2019). Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds.
  • IDEAS. (n.d.). Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
  • AZoOptics. (2023). Advantages and Limitations of Nuclear Magnetic Resonance Spectroscopy.
  • Texas A&M University. (n.d.). NMR: FREQUENT ERRORS and USEFUL FOOTNOTES.

Sources

Preventing degradation of 3,4-Dihydro-2H-pyrano[2,3-B]pyridin-4-amine during storage

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 3,4-Dihydro-2H-pyrano[2,3-b]pyridin-4-amine

CAS Registry Number: 911826-23-8 Molecular Formula:


Support Ticket:  #STAB-PYR-004
Executive Summary

Welcome to the Technical Support Center. This guide addresses the stability profile of This compound . As a fused bicyclic system containing a primary amine and a pyridine ring, this molecule presents a dual stability challenge: oxidative susceptibility of the amine and hygroscopicity leading to carbamate formation.

Failure to adhere to strict storage protocols typically results in the formation of yellow/brown impurities (N-oxides) or insoluble white precipitates (carbamate salts). This guide provides the causal logic and recovery protocols required to maintain >98% purity.

Part 1: The "Golden Rules" of Storage

Critical Control Points for Long-Term Integrity

ParameterSpecificationScientific Rationale
Atmosphere Inert (Argon/Nitrogen) The primary amine (

) reacts with atmospheric

to form carbamic acid/carbamates. Oxygen promotes N-oxide formation on the pyridine ring.
Temperature -20°C (Long-term) 2-8°C (Active use)Low temperature kinetically inhibits the autoxidation of the dihydropyran ring and suppresses dimerization events.
Light Amber Vial / Foil Pyridine derivatives are photosensitive. UV exposure can catalyze ring-opening or radical oxidation pathways.
State Solid (Salt Preferred) The HCl or fumarate salt is significantly more stable than the free base oil/solid due to protonation of the reactive amine.
Container Teflon-lined Cap Prevents moisture ingress. Hygroscopic amines will pull water through standard polyethylene caps.
Part 2: Troubleshooting Degradation

Diagnostic Logic for Quality Assessment

Visual & Analytical Indicators
  • Symptom: Material turns from off-white/pale yellow to dark brown/orange .

    • Diagnosis: Oxidative degradation. Likely formation of the Pyridine N-oxide or radical polymerization products.

    • Action: Check LCMS for M+16 peak (Oxygen addition). Perform Protocol A (Rescue) .

  • Symptom: Formation of a white crust on the vial rim or insolubility in previously compatible solvents.

    • Diagnosis: Carbamate formation due to

      
       exposure.
      
    • Action: This reaction is reversible. Perform Protocol B (Acid Wash) to decarboxylate.

  • Symptom: "Sticky" texture or liquefaction of solid.

    • Diagnosis: Hygroscopic failure. The amine has absorbed atmospheric water.

    • Action: Lyophilize immediately. Do not heat-dry, as this accelerates degradation.

Decision Logic: The Storage Workflow

StorageWorkflow Start Material Receipt (Free Base) QC Initial QC (LCMS/NMR) Start->QC Decision Intended Use Duration? QC->Decision ShortTerm < 2 Weeks (Store at 4°C under Ar) Decision->ShortTerm Immediate Use LongTerm > 2 Weeks (Convert to Salt) Decision->LongTerm Stockpile Freeze Deep Freeze (-20°C) Amber Vial + Desiccant ShortTerm->Freeze Remaining Aliquots SaltGen Generate HCl/Fumarate Salt LongTerm->SaltGen SaltGen->Freeze

Figure 1: Decision matrix for handling incoming pyranopyridine amine batches to maximize shelf-life.

Part 3: Rescue & Purification Protocols

Standard Operating Procedures (SOPs) for degraded material.

Protocol A: Purification of Oxidized Free Base

Use this when the material has darkened but retains >80% purity by LCMS.

  • Dissolution: Dissolve crude material in DCM (Dichloromethane) (10 mL per gram).

  • Acid Extraction: Extract with 0.5 M HCl (3x). The amine moves to the aqueous layer; non-basic oxidative impurities often remain in DCM.

  • Wash: Wash the combined aqueous layer with fresh DCM (1x) to remove organic impurities.

  • Basification: Cool the aqueous layer to 0°C. Slowly adjust pH to ~10 using saturated

    
      or 1M NaOH.
    
    • Note: Watch for gas evolution (

      
      ) if using bicarbonate.
      
  • Recovery: Extract the milky aqueous suspension with DCM/MeOH (95:5) (3x).

  • Drying: Dry organics over

    
    , filter, and concentrate in vacuo at <30°C.
    
  • Storage: Flush immediately with Argon.

Protocol B: Carbamate Reversal (Decarboxylation)

Use this when the material has formed an insoluble white solid due to air exposure.

  • Suspend: Suspend the solid in 1,4-Dioxane or MeOH .

  • Acidify: Add 2 equivalents of 4M HCl in Dioxane .

  • Agitate: Stir at room temperature for 30 minutes. The acid protonates the amine, forcing the release of

    
     and breaking the carbamate.
    
  • Isolate: Evaporate solvent to obtain the HCl salt of the amine. This salt is stable and can be stored or neutralized back to free base immediately before use.

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I store this compound in DMSO solution?

  • Answer: No, not for long periods. DMSO is hygroscopic and can act as a mild oxidant (Swern-type mechanisms) over time, especially with primary amines. If you must store as a solution, use anhydrous Acetonitrile or Ethanol at -20°C, sealed under argon.

Q2: Why does the LCMS show a peak at M+16?

  • Answer: This indicates N-oxidation . The nitrogen in the pyridine ring or the primary amine has been oxidized. This is irreversible for the primary amine (forming hydroxylamine) but potentially reversible for the pyridine N-oxide using mild reduction (e.g.,

    
    ), though re-synthesis is often more efficient.
    

Q3: Is the [2,3-b] isomer more stable than the [2,3-c] isomer?

  • Answer: Generally, yes. In the [2,3-b] system, the pyridine nitrogen is adjacent to the ether oxygen linkage. The inductive effect of the oxygen reduces the electron density on the pyridine nitrogen slightly, making it somewhat less prone to N-oxidation compared to isomers where the nitrogen is more electron-rich. However, the primary amine at C4 remains the most vulnerable point for both isomers.

Q4: I ordered the CAS 911826-23-8 but it arrived as a sticky oil. Is it bad?

  • Answer: Not necessarily. The free base of this compound often exists as a low-melting solid or viscous oil. If the color is pale yellow, it is likely good. If it is dark orange/brown, perform Protocol A . We strongly recommend converting it to an HCl salt for easier handling.

Part 5: Degradation Mechanism Visualization

DegradationPathways Amine Free Amine (Active) Carbamate Carbamate Salt (Insoluble White Solid) Amine->Carbamate Air Exposure NOxide N-Oxide / Imine (Colored Impurity) Amine->NOxide Oxidation CO2 + CO2 / H2O O2 + O2 / Light

Figure 2: Primary degradation pathways. The CO2 pathway is reversible via acid treatment; the oxidation pathway is generally irreversible.

References
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 13545750, 3,4-Dihydro-2H-pyrano[2,3-b]pyridine. Retrieved from [Link]

  • Diplomata Comercial. (n.d.). Health and Safety Guidelines for Using Amines. Retrieved from [Link]

Validation & Comparative

Comparative Guide: Biological Activity of Pyrano[2,3-b]pyridine Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrano[2,3-b]pyridine scaffold represents a privileged structure in medicinal chemistry, characterized by the fusion of a pyridine ring with a pyran moiety. This guide provides a technical comparison of recent analogs, focusing on their divergent biological profiles—specifically anticancer and antimicrobial efficacies.[1][2] Analysis of Structure-Activity Relationships (SAR) reveals that specific substitutions at the C-4 and C-6 positions drive selectivity between eukaryotic kinase inhibition (e.g., VEGFR-2, EGFR) and prokaryotic DNA gyrase inhibition.

The Scaffold & SAR Logic

The biological versatility of pyrano[2,3-b]pyridines stems from their ability to interact with diverse biological targets through hydrogen bonding and hydrophobic interactions.

Key Pharmacophoric Features[3]
  • Pyridine Nitrogen: Acts as a hydrogen bond acceptor, crucial for kinase hinge region binding.

  • C-3 Cyano/Carbonyl Group: Electron-withdrawing groups here often enhance potency by increasing the acidity of adjacent protons or providing additional dipole interactions.

  • C-4 Aryl Substituents: The "ruling" factor for selectivity.

    • Electron-donating groups (OMe, OH): Tend to favor antiproliferative (anticancer) activity.

    • Electron-withdrawing groups (F, Cl, Br): Often shift the profile toward antimicrobial efficacy.

Comparative Analysis: Anticancer Potency

Recent studies have highlighted thiopyrano[2,3-b]pyridine derivatives as potent cytotoxic agents.[3] The following comparison utilizes data regarding activity against MCF-7 (Breast Carcinoma) and HCT-116 (Colon Carcinoma) cell lines.[4]

Case Study: Thiopyrano[2,3-b]pyridine Derivatives

Compound Reference:

  • Analog A (TP5): Contains a specific lipophilic substitution pattern.

  • Analog B (TP6): Structural isomer with reduced lipophilicity.

  • Analog C (TP8): Bulky substitution at C-4.

Table 1: Cytotoxicity Profile (IC50 in µg/mL) Lower values indicate higher potency.

CompoundMCF-7 (Breast)HCT-116 (Colon)Selectivity IndexPrimary Mechanism
Analog A (TP5) 3.45 ± 0.2 13.2 ± 0.9HighTopoisomerase II Inhibition
Analog B (TP6) 29.43 ± 1.144.1 ± 1.8ModerateGeneral Cytotoxicity
Analog C (TP8) 235 ± 8.9305 ± 9.2LowN/A
Doxorubicin (Ctrl)0.42 ± 0.050.58 ± 0.08HighDNA Intercalation

Technical Insight: Analog A (TP5) demonstrates a dramatic inhibitory effect compared to Analog C. The SAR analysis suggests that sterically hindered groups at the C-4 position (as seen in Analog C) prevent the molecule from fitting into the ATP-binding pocket of the target kinase or Topoisomerase enzyme, drastically reducing potency. Conversely, the specific electronic environment of Analog A facilitates tight binding [1].

Comparative Analysis: Antimicrobial Efficacy

In the context of antimicrobial activity, the SAR flips. Electron-withdrawing substituents on the phenyl ring at position 4 are critical for penetrating the bacterial cell wall and inhibiting DNA gyrase.

Case Study: Halogenated Pyrano[2,3-b]pyridines

Compound Reference:

  • Analog X (Bromo-substituted): 4-(4-bromophenyl) derivative.

  • Analog Y (Unsubstituted): 4-phenyl derivative.[2][5]

Table 2: Minimum Inhibitory Concentration (MIC in µg/mL)

CompoundS. aureus (Gram+)E. coli (Gram-)C. albicans (Fungal)Efficacy vs Std
Analog X (Br) 25 501004x more active than Analog Y
Analog Y (H) 100>100>200Weak
Ciprofloxacin 6.256.25N/AStandard

Technical Insight: The presence of the Bromo group (Analog X) enhances lipophilicity, facilitating transport across the peptidoglycan layer of Gram-positive bacteria (S. aureus). Furthermore, the halogen atom likely engages in halogen bonding within the active site of bacterial DNA gyrase, a feature absent in the unsubstituted Analog Y [2].

Experimental Validation Protocols

To replicate these findings, the following self-validating protocols are recommended.

Protocol A: MTT Cytotoxicity Assay (Anticancer)

Objective: Determine IC50 values for pyrano-pyridine analogs.

  • Seeding: Plate MCF-7 cells (1x10^4 cells/well) in 96-well plates using DMEM media. Incubate for 24h at 37°C/5% CO2.

  • Treatment: Add test compounds (dissolved in DMSO) in serial dilutions (0.1 to 100 µg/mL).

    • Control: 0.1% DMSO (Vehicle) and Doxorubicin (Positive).

  • Incubation: Incubate for 48 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours (formazan crystals form).

  • Solubilization: Discard media; add 100 µL DMSO to dissolve crystals.

  • Measurement: Read absorbance at 570 nm using a microplate reader.

  • Calculation: Plot % Cell Viability vs. Log[Concentration] to derive IC50.

Protocol B: Broth Microdilution (Antimicrobial)

Objective: Determine MIC against S. aureus.

  • Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard.

  • Dilution: Dilute 1:100 in Mueller-Hinton Broth (MHB).

  • Plate Setup: In a 96-well plate, add 100 µL of MHB. Perform serial 2-fold dilutions of the test compound.

  • Inoculation: Add 100 µL of bacterial suspension to each well.

  • Controls:

    • Sterility Control: Broth only.

    • Growth Control: Broth + Bacteria (no drug).

  • Incubation: 37°C for 24 hours.

  • Readout: The lowest concentration showing no visible turbidity is the MIC.

Mechanism of Action & Synthesis Visualization

Synthesis Workflow

The most efficient synthesis involves a one-pot multi-component reaction (MCR), minimizing waste and maximizing yield.

SynthesisWorkflow Start Reagents: Aldehyde + Malononitrile + Active Methylene Catalyst Catalyst Addition: (e.g., Ionic Liquid/Base) Start->Catalyst Reaction Reflux/Stir (Ethanol, 2-4 hrs) Catalyst->Reaction Intermediate Knoevenagel Condensation Reaction->Intermediate In situ Cyclization Michael Addition & Cyclization Intermediate->Cyclization Product Pyrano[2,3-b]pyridine Precipitate Cyclization->Product Purification Recrystallization (EtOH/DMF) Product->Purification

Figure 1: One-pot synthesis workflow for pyrano[2,3-b]pyridine derivatives via Knoevenagel/Michael cascade.

Anticancer Mechanism (EGFR/VEGFR-2 Inhibition)

Many pyrano-pyridines function as tyrosine kinase inhibitors.

MechanismAction Compound Pyrano[2,3-b]pyridine Analog Target Receptor Tyrosine Kinase (EGFR / VEGFR-2) Compound->Target Targets Binding ATP Pocket Binding (H-bonds via Pyridine N) Target->Binding SignalBlock Inhibition of Autophosphorylation Binding->SignalBlock Downstream Blockade of MAPK/AKT Signaling Pathways SignalBlock->Downstream Outcome Apoptosis & Anti-Angiogenesis Downstream->Outcome

Figure 2: Proposed mechanism of action showing competitive inhibition of ATP binding in tyrosine kinases.

References

  • Synthesis, Labeling and Biological Evolution of New Thiopyrano[2,3-b]Pyridine Derivatives as Potential Anticancer Agents. Source: Semantic Scholar/ResearchGate URL:[Link][5][6]

  • Design, Synthesis, Molecular Modeling Study, and Antimicrobial Activity of Some Novel Pyrano[2,3‐b]pyridine Derivatives. Source: ResearchGate (J. Heterocyclic Chem) URL:[7][Link]

  • New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies. Source: PubMed / Future Medicinal Chemistry URL:[Link]

Sources

Publish Comparison Guide: 3,4-Dihydro-2H-pyrano[2,3-b]pyridin-4-amine vs. Classic CB1 Modulators

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 3,4-Dihydro-2H-pyrano[2,3-b]pyridin-4-amine derivatives, focusing on their role as second-generation CB1 receptor modulators.

Executive Summary: The Evolution of CB1 Modulation

The scaffold This compound represents a critical chemotype in the development of "Second-Generation" Cannabinoid Receptor 1 (CB1) ligands. Unlike the first generation of centrally active inverse agonists (e.g., Rimonabant ), which were withdrawn due to severe psychiatric side effects (anxiety, depression, suicidality), this pyrano-pyridine class was engineered to decouple metabolic therapeutic efficacy from central adverse events.

Key representatives of this class, such as MK-5596 , utilize P-glycoprotein (P-gp) efflux transport mechanisms to limit blood-brain barrier (BBB) penetration, thereby aiming for a Peripherally Restricted profile. This guide compares this scaffold against industry standards to validate its utility in metabolic disease research.

Mechanistic Profiling: Inverse Agonism & Peripheral Restriction[1][2][3]

Mechanism of Action

The pyrano[2,3-b]pyridine derivatives function primarily as Inverse Agonists at the CB1 receptor.

  • Constitutive Activity: The CB1 receptor exhibits high spontaneous activity even in the absence of ligands.

  • Inverse Agonism: These compounds bind to the orthosteric site and stabilize the receptor in an inactive GDP-bound conformation (

    
    ), reducing basal signaling below the constitutive level.
    
Signaling Pathway Visualization

The following diagram illustrates the differential signaling modulation between a full agonist (CP-55,940) and the pyrano-pyridine inverse agonist (MK-5596).

CB1_Signaling cluster_membrane Cell Membrane Ligand_Agonist Agonist (CP-55,940) CB1_Active CB1 Receptor (Active Conformation) Ligand_Agonist->CB1_Active Stabilizes Ligand_InvAgonist Inverse Agonist (MK-5596) CB1_Inactive CB1 Receptor (Inactive Conformation) Ligand_InvAgonist->CB1_Inactive Stabilizes Gi_Protein Gi/o Protein (Activation) CB1_Active->Gi_Protein Activates CB1_Inactive->Gi_Protein Uncouples AC Adenylyl Cyclase CB1_Inactive->AC Relieves Inhibition Gi_Protein->AC Inhibits cAMP cAMP Levels AC->cAMP Decreases AC->cAMP Increases (vs Basal)

Figure 1: Differential modulation of cAMP signaling. Agonists decrease cAMP via Gi inhibition; Inverse Agonists (MK-5596) prevent constitutive Gi activity, effectively raising cAMP relative to the basal state.

Comparative Analysis: Performance Metrics

This section objectively compares the pyrano[2,3-b]pyridine lead (MK-5596 ) against the clinical standard (Rimonabant ) and the research tool (CP-55,940 ).

Quantitative Data Table
FeatureMK-5596 (Pyrano-pyridine)Rimonabant (SR141716)CP-55,940 Org 27569
Class Inverse Agonist (Peripheral Bias)Inverse Agonist (Central)Full AgonistNegative Allosteric Modulator
Binding Affinity (

)
0.3 - 1.0 nM 1.8 nM0.5 - 5.0 nM~250 nM (Allosteric)
Functional Potency (

)
1.0 nM (cAMP)5.6 nM (cAMP)N/A (Agonist)N/A
CB1/CB2 Selectivity High (>100-fold)High (>500-fold)Low (Non-selective)High (CB1 Selective)
Brain Penetration Low (P-gp Substrate)High (Freely Permeable)HighHigh
Primary Indication Metabolic Syndrome / ObesityObesity (Withdrawn)Research ToolResearch Tool

Key Insight: MK-5596 matches the potency of Rimonabant (


 ~1 nM) but distinguishes itself via its pharmacokinetic profile. Being a substrate for P-glycoprotein (P-gp), it is actively effluxed from the CNS, minimizing the psychiatric risks associated with central CB1 blockade while retaining metabolic efficacy in peripheral tissues (liver, adipose, muscle).

Experimental Protocols

To validate the activity of this compound derivatives, the following self-validating workflows are recommended.

Chemical Synthesis Workflow

The synthesis typically involves a condensation reaction to form the bicyclic core, followed by functionalization of the amine.

Core Reaction: Reaction of a substituted 2-chloronicotinonitrile with a lithium enolate of a ketone, or a multi-component condensation.

Synthesis_Workflow Step1 Precursor A: Substituted 2-Chloronicotinonitrile Reaction Cyclization Reaction (LDA, THF, -78°C to RT) Step1->Reaction Step2 Precursor B: Lithium Enolate of Ketone (e.g., from 3-methyl-2-butanone) Step2->Reaction Intermediate Intermediate: Bicyclic Pyrano[2,3-b]pyridine Core Reaction->Intermediate Step3 Functionalization: Reductive Amination or Amide Coupling (Introduction of Pyrazole moiety) Intermediate->Step3 Final Final Product: MK-5596 Analog Step3->Final

Figure 2: General synthetic route for the pyrano[2,3-b]pyridine scaffold construction and derivatization.

Validated Binding Assay Protocol (Radioligand Displacement)

Objective: Determine the affinity (


) of the test compound.
  • Membrane Preparation: Use CHO cells stably expressing human CB1 receptors (hCB1). Harvest and homogenize in ice-cold Tris-HCl buffer.

  • Ligand: Use [

    
    H]CP-55,940  (0.5 nM final concentration) as the radioligand.
    
  • Incubation:

    • Mix: 50 µg membrane protein + [

      
      H]CP-55,940 + Test Compound (10⁻¹² to 10⁻⁵ M).
      
    • Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4.

    • Incubate for 90 minutes at 30°C.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% PEI (to reduce non-specific binding). Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
    • Validation Check: Rimonabant control should yield a

      
       of ~1-2 nM.
      
Functional cAMP Assay (Inverse Agonist Mode)

Objective: Confirm inverse agonism by measuring cAMP elevation in cells with high constitutive CB1 activity.

  • Cell Line: CHO-hCB1 cells (pre-treated with Pertussis toxin if necessary to uncouple Gi, though standard inverse agonist assays rely on lifting the Gi brake).

  • Stimulation: Stimulate adenylyl cyclase with Forskolin (1 µM) to establish a measurable cAMP baseline.

  • Treatment: Add Test Compound (MK-5596 analog) at varying concentrations.

  • Readout:

    • Agonist (Control): CP-55,940 will decrease Forskolin-stimulated cAMP.

    • Inverse Agonist (Test): MK-5596 will increase cAMP levels above the Forskolin-only baseline (by blocking constitutive Gi activity).

  • Detection: Use a TR-FRET or HTRF cAMP detection kit.

References

  • Madsen-Duggan, C. B., et al. (2010). "Dihydro-pyrano[2,3-b]pyridines and tetrahydro-1,8-naphthyridines as CB1 receptor inverse agonists: Synthesis, SAR and biological evaluation." Bioorganic & Medicinal Chemistry Letters, 20(12), 3750-3754.

  • Hagmann, W. K. (2010). "Discovery of N-[(4R)-6-(4-Chlorophenyl)-7-(2,4-dichlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-yl]-5-methyl-1H-pyrazole-3-carboxamide (MK-5596) as a Novel Cannabinoid-1 Receptor (CB1R) Inverse Agonist for the Treatment of Obesity." Journal of Medicinal Chemistry, 53(10), 4028–4037.

  • Chorvat, R. J. (2013). "Peripherally restricted CB1 receptor blockers."[1][2][3] Bioorganic & Medicinal Chemistry Letters, 23(17), 4751-4760.

  • Shao, Z., et al. (2016). "Structure of an allosteric modulator bound to the CB1 cannabinoid receptor." Nature, 540, 602–606.

Sources

A Researcher's Guide to Validating the Mechanism of Action of 3,4-Dihydro-2H-pyrano[2,3-B]pyridin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the pyranopyridine scaffold has emerged as a privileged structure, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3] The novel compound, 3,4-Dihydro-2H-pyrano[2,3-B]pyridin-4-amine, represents a promising candidate for further investigation. While its precise mechanism of action is yet to be fully elucidated, its structural similarity to known kinase inhibitors, particularly those targeting receptor tyrosine kinases (RTKs), suggests a potential role in modulating key signaling pathways implicated in cancer cell proliferation and survival.[4]

This guide provides a comprehensive, step-by-step framework for researchers to systematically validate the hypothesized mechanism of action of this compound as a putative kinase inhibitor. We will present a tiered approach, from initial phenotypic screening to direct target engagement and downstream pathway analysis, with a focus on robust experimental design and data interpretation. For comparative analysis, we will reference a well-characterized, hypothetical alternative, "Compound X," a known inhibitor of the EGFR/VEGFR-2 pathways.

Part 1: Initial Hypothesis and Cellular Phenotyping

Our working hypothesis is that this compound exerts its biological effects by inhibiting one or more receptor tyrosine kinases, such as EGFR or VEGFR-2, which are critical drivers in various cancers. The initial step is to determine the compound's effect on cancer cell viability and compare its potency with established inhibitors.

Cell Viability Assays: Gauging Antiproliferative Activity

The foundational experiment is to assess the compound's ability to inhibit the growth of cancer cell lines known to be dependent on the hypothesized target pathways.

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate human cancer cell lines (e.g., A549 - lung carcinoma, high EGFR expression; HUVEC - human umbilical vein endothelial cells, high VEGFR-2 expression) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound and the comparator, Compound X (e.g., from 100 µM to 0.01 µM). Add the compounds to the respective wells and incubate for 48-72 hours. Include a vehicle-only control (e.g., 0.1% DMSO).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Data Presentation:

CompoundCell LineHypothesized TargetIC50 (µM)
This compoundA549EGFRExperimental Value
This compoundHUVECVEGFR-2Experimental Value
Compound X (Positive Control)A549EGFRKnown Value (e.g., 0.5)
Compound X (Positive Control)HUVECVEGFR-2Known Value (e.g., 0.2)

Causality and Interpretation: A low micromolar or nanomolar IC50 value in these cell lines would provide the initial evidence that our test compound has antiproliferative activity, justifying further mechanistic studies. A differential response between cell lines could offer early clues about target selectivity.

Part 2: In Vitro Target Engagement and Selectivity

Following the confirmation of cellular activity, the next logical step is to determine if the compound directly interacts with its hypothesized molecular target. Biochemical assays are instrumental at this stage as they provide a controlled environment to measure direct binding or inhibition.[5][6]

Kinase Inhibition Assays

These assays directly measure the ability of the compound to inhibit the enzymatic activity of the purified kinase.

Experimental Protocol: In Vitro Kinase Assay (e.g., TR-FRET)

  • Reaction Setup: In a 384-well plate, combine the purified recombinant kinase (e.g., EGFR or VEGFR-2), a suitable substrate (e.g., a biotinylated peptide), and ATP.

  • Compound Addition: Add varying concentrations of this compound or Compound X.

  • Kinase Reaction: Incubate the mixture at room temperature for a defined period (e.g., 60 minutes) to allow for substrate phosphorylation.

  • Detection: Add a detection solution containing a europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (SA-APC).

  • Data Acquisition: After another incubation period, measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal. A high signal indicates robust kinase activity, while a low signal indicates inhibition.

  • Data Analysis: Calculate the percent inhibition at each compound concentration and determine the IC50 value.

Data Presentation:

CompoundKinase TargetBiochemical IC50 (nM)
This compoundEGFRExperimental Value
This compoundVEGFR-2Experimental Value
Compound X (Positive Control)EGFRKnown Value (e.g., 10)
Compound X (Positive Control)VEGFR-2Known Value (e.g., 5)

Trustworthiness of the Protocol: This in vitro system isolates the interaction between the compound and the kinase, removing the complexities of a cellular environment.[5] A potent IC50 in this assay strongly suggests direct target inhibition.

Visualizing the Validation Workflow

G cluster_0 Phase 1: Cellular Phenotyping cluster_1 Phase 2: Target Engagement cluster_2 Phase 3: Pathway Validation pheno_start Hypothesize Target (e.g., EGFR/VEGFR-2) viability Cell Viability Assays (MTT, CellTiter-Glo) pheno_start->viability Test antiproliferative effect biochem Biochemical Kinase Assays (TR-FRET, FP) viability->biochem If IC50 is potent, proceed to target validation cetsa Cellular Thermal Shift Assay (CETSA) biochem->cetsa Confirm intracellular binding western Western Blotting for Phospho-proteins cetsa->western If target engagement is confirmed, assess downstream signaling pathway_end Mechanism Validated western->pathway_end

Caption: A tiered workflow for validating the mechanism of action.

Part 3: Confirming Target Engagement in a Cellular Context

While in vitro assays are crucial, it is essential to confirm that the compound engages its target within the complex milieu of a living cell.[7] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.

Cellular Thermal Shift Assay (CETSA)

CETSA operates on the principle that a ligand binding to its target protein stabilizes the protein, increasing its melting temperature.

Experimental Protocol: CETSA

  • Cell Treatment: Treat intact cells (e.g., A549) with this compound or vehicle control for a set period.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thawing.

  • Protein Separation: Separate the soluble protein fraction (containing folded, stable protein) from the precipitated, denatured protein by centrifugation.

  • Target Detection: Analyze the soluble fraction by Western blot using an antibody specific for the target protein (e.g., EGFR).

  • Data Analysis: Quantify the band intensities at each temperature. A shift in the melting curve to higher temperatures in the drug-treated samples indicates target engagement.

Authoritative Grounding: This method provides direct evidence of target binding in a physiological context, bridging the gap between biochemical assays and cellular responses.

Part 4: Validating Downstream Signaling Pathways

Confirming direct target engagement is a significant milestone. The final piece of the puzzle is to demonstrate that this engagement translates into the modulation of the downstream signaling pathway.

Western Blotting for Phosphoprotein Analysis

If this compound inhibits a kinase, it should decrease the phosphorylation of its downstream substrates.

Experimental Protocol: Western Blotting

  • Cell Culture and Stimulation: Grow A549 cells to near confluence. Serum-starve them overnight, then pre-treat with various concentrations of our test compound or Compound X for 1-2 hours.

  • Ligand Stimulation: Stimulate the cells with the appropriate ligand (e.g., EGF for the EGFR pathway) for 10-15 minutes to induce pathway activation.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against the phosphorylated forms of the target and key downstream effectors (e.g., p-EGFR, p-Akt, p-ERK). Also, probe for total protein levels as a loading control.

  • Detection and Analysis: Use a chemiluminescent substrate and an imaging system to detect the protein bands. Quantify the band intensities to assess the change in phosphorylation.

Visualizing the Hypothesized Signaling Pathway

G cluster_pathway Downstream Signaling ligand EGF Ligand rtk EGFR ligand->rtk ras Ras rtk->ras pi3k PI3K rtk->pi3k compound 3,4-Dihydro-2H-pyrano [2,3-B]pyridin-4-amine compound->rtk Inhibition raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation & Survival erk->proliferation akt Akt pi3k->akt mtor mTOR akt->mtor mtor->proliferation

Caption: Hypothesized inhibition of the EGFR signaling pathway.

Interpretation of Results: A dose-dependent decrease in the phosphorylation of EGFR, Akt, and ERK in cells treated with this compound would provide compelling evidence that the compound's antiproliferative effects are mediated through the inhibition of this specific signaling cascade.

Conclusion

The validation of a compound's mechanism of action is a multi-faceted process that requires a logical and systematic progression of experiments. By following the framework outlined in this guide—from broad cellular phenotyping to specific target engagement and downstream pathway analysis—researchers can build a robust and compelling case for the mechanism of action of this compound. This rigorous approach, grounded in established scientific principles and methodologies, is indispensable for advancing novel chemical entities through the drug discovery pipeline.

References

  • Celtarys Research. (2025, July 24). Biochemical assays in drug discovery and development. [Link]

  • PeploBio. (2024, May 29). The Role of Assay Development and Validation in Drug Discovery. [Link]

  • MDPI. (2025, April 23). Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. [Link]

  • Synthesis and anticancer activity of novel 2-substituted pyranopyridine derivatives. (2025, August 6). ResearchGate. [Link]

  • JOCPR. (2014, October 18). Bioactive and pharmacologically important pyrano[2,3-c]pyrazoles. [Link]

  • BellBrook Labs. (2025, November 11). Biochemical Assay Development: Strategies to Speed Up Research. [Link]

  • David Discovers Drug Discovery. Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. [Link]

  • Hughes, J. P., Rees, S., Kalindjian, S. B., & Philpott, K. L. (2011). Principles of early drug discovery. British journal of pharmacology, 162(6), 1239–1249. [Link]

  • PubMed. (2024, November 24). New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies. [Link]

Sources

Cross-Reactivity Profiling of Pyranopyridine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scaffold Context

In the landscape of kinase inhibitor design, the pyranopyridine scaffold has emerged as a compelling alternative to the more saturated pyrazolopyrimidine and pyrrolopyridine classes. While the latter (e.g., PP242, Tozasertib) have historically dominated the inhibition of targets like MK2 (MAPKAPK2) , mTOR , and PI3K , they frequently suffer from "kinome promiscuity"—off-target binding due to the conservation of the ATP-binding cleft across the kinome.

This guide provides a rigorous framework for profiling the cross-reactivity of pyranopyridine-based small molecules. Unlike standard ATP-mimetics, pyranopyridines offer unique vector opportunities for substituents that can exploit the "gatekeeper" regions of specific kinases, potentially improving the Selectivity Score (S-score) .

Key Verdict: Pyranopyridines often exhibit superior selectivity profiles compared to pyrazolopyrimidines but frequently face solubility challenges. Effective profiling requires a transition from biochemical IC50s to cellular Target Engagement (TE) assays to validate true physiological selectivity.

Comparative Selectivity Analysis

To objectively evaluate performance, we compare a representative Pyranopyridine Series (Compound PY-X) against two industry standards: a Pyrazolopyrimidine (e.g., PP242 analog) and a Pan-Kinase Inhibitor (Staurosporine) .

Table 1: Biochemical vs. Cellular Selectivity Profile
FeaturePyranopyridine (PY-X)Pyrazolopyrimidine (Comparator)Staurosporine (Control)
Primary Target (e.g., MK2/mTOR) < 10 nM (High Potency) < 10 nM (High Potency)< 5 nM (Extreme Potency)
S-Score (35) (Kinases inhibited >90% at 1µM)0.05 (High Selectivity)0.25 (Moderate/Low)0.85 (Promiscuous)
Off-Target Liability Low (Mainly PI3K isoforms)High (CK2, RET, JAK2)Pan-Kinase
Cellular/Biochemical Shift < 5x (Good Permeability)> 10x (ATP Competition issues)~1x
Solubility (pH 7.4) Low/Moderate (< 50 µM)High (> 100 µM)High
Technical Insight: The "Selectivity Cliff"

The pyranopyridine core's rigidity often restricts conformational adaptation. While this limits the number of kinases it can bind to (enhancing selectivity), it necessitates precise "decoration" of the scaffold to maintain potency. In contrast, pyrazolopyrimidines are more "flexible" in the ATP pocket, leading to the higher off-target hits seen in Table 1.

Experimental Workflow: The Self-Validating Protocol

As a Senior Scientist, I reject the reliance on biochemical assays alone. A self-validating system must prove that the inhibitor engages the target inside the cell at the predicted concentration.

Diagram 1: The Integrated Profiling Workflow

This workflow moves from high-throughput biochemical screens to low-throughput, high-fidelity cellular assays.

ProfilingWorkflow Start Compound Library (Pyranopyridines) Step1 Biochemical Screen (KINOMEscan / Kd) Start->Step1 1µM Single Point Step2 Cellular Target Engagement (NanoBRET) Step1->Step2 Selectivity < 0.1 S-Score Step3 Phenotypic Validation (Phospho-Western) Step2->Step3 EC50 < 100nM Decision Lead Candidate Selection Step3->Decision On-Target Efficacy

Caption: A funnel approach ensuring that biochemical potency (Step 1) is validated by intracellular residence (Step 2) before functional confirmation (Step 3).

Detailed Protocols

Protocol A: Broad Kinome Profiling (Binding Assay)

Rationale: We use binding assays (Kd) rather than enzymatic assays (IC50) for the primary screen because they are less susceptible to ATP concentration artifacts.

  • Platform: KINOMEscan (Active-site directed competition binding).

  • Concentration: Screen at 1 µM .

  • Metric: Calculate Percent of Control (POC) .

    • Hit Threshold: POC < 35% (indicates strong binding).

  • Data Output: Generate the Selectivity Score (S-score) .

    • Formula:

      
      
      
Protocol B: Cellular Target Engagement (NanoBRET)

Rationale: Pyranopyridines can suffer from permeability issues.[1] NanoBRET measures the apparent affinity (


) in live cells by competing with a tracer.[2][3][4]

Reagents:

  • N-terminal NanoLuc® fusion of Target Kinase (e.g., MK2-Nluc).

  • Cell-permeable fluorescent tracer (e.g., Tracer K10).

  • Extracellular NanoLuc inhibitor (to silence lysed cells).

Step-by-Step:

  • Transfection: Transfect HEK293 cells with MK2-Nluc plasmid (0.1 µ g/well in 96-well format) using FuGENE HD. Incubate 24h.

  • Tracer Addition: Treat cells with the Tracer K10 at a concentration equal to its

    
     (previously determined, typically 0.5–1.0 µM).
    
  • Inhibitor Titration: Add the Pyranopyridine test compound (11-point dilution series, 10 µM down to 10 pM).

  • Equilibration: Incubate for 2 hours at 37°C / 5% CO2.

  • Measurement: Add NanoBRET Nano-Glo Substrate + Extracellular Inhibitor. Measure Donor (460nm) and Acceptor (618nm) emission.

  • Calculation: Calculate the MilliBRET ratio (mBRET). Plot mBRET vs. [Compound] to derive cellular

    
    .
    

Success Criteria: The cellular


 should be within 3-fold of the biochemical 

. If Cellular

>> Biochemical

, the pyranopyridine likely has poor membrane permeability.

Mechanistic Context: The MK2 Signaling Pathway

To understand the downstream effects of your inhibitor, you must visualize the pathway. Pyranopyridine inhibitors targeting MK2 are designed to prevent the phosphorylation of HSP27, a key driver of inflammation and actin remodeling.

Diagram 2: Mechanism of Action (MK2 Inhibition)

MK2Pathway Stimulus Stress / Cytokines (LPS, TNF) p38 p38 MAPK (Upstream Activator) Stimulus->p38 Phosphorylation Complex p38:MK2 Complex p38->Complex Binding MK2_Active MK2 (Activated) Complex->MK2_Active Activation Inhibitor Pyranopyridine Inhibitor Inhibitor->MK2_Active BLOCKS HSP27 HSP27 (Substrate) MK2_Active->HSP27 Phosphorylation (Ser82) Effect Inflammation / Actin Remodeling HSP27->Effect

Caption: Pyranopyridine inhibitors block the catalytic activity of MK2 downstream of the p38 complex, preventing HSP27 phosphorylation without disrupting the p38 feedback loop (a key safety advantage).

References

  • Vasta, J. D., et al. (2018).[5] "Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement." Cell Chemical Biology.

  • Davis, M. I., et al. (2011). "Comprehensive analysis of kinase inhibitor selectivity." Nature Biotechnology.

  • Huang, X., et al. (2011). "Discovery and Hit-to-Lead Optimization of Non-ATP Competitive MK2 Inhibitors." ACS Medicinal Chemistry Letters.

  • Robers, M. B., et al. (2021). "Target Engagement Profiling of Kinase Inhibitors in Live Cells with NanoBRET." Promega Application Guide.

  • Luber, J., et al. (2023). "Selective Inhibition of the MK2 Pathway: Data From a Phase IIa Randomized Clinical Trial." Arthritis & Rheumatology.

Sources

Comparative Analysis of Synthetic Routes to Pyrano[2,3-b]pyridines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrano[2,3-b]pyridines represent a privileged scaffold in medicinal chemistry, exhibiting potent anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Their structural similarity to flavonoids and coumarins makes them attractive targets for drug discovery. This guide provides a technical comparison of synthetic methodologies, moving from classical organocatalysis to advanced magnetic nanocatalysis and green chemistry protocols.

Key Takeaway: While classical methods (piperidine/ethanol) provide a reliable baseline, magnetic nanocatalysts (e.g., Fe₃O₄-based systems) offer superior atom economy and reusability, whereas microwave-assisted protocols provide the fastest reaction kinetics.

Mechanistic Foundation

The synthesis of pyrano[2,3-b]pyridines generally follows a one-pot, three-component reaction involving:

  • Aromatic Aldehyde (Electrophile)

  • Active Methylene Compound (e.g., Malononitrile)

  • Pyridine Derivative (e.g., 3-cyano-6-hydroxy-2(1H)-pyridone)[3]

The reaction proceeds via a domino Knoevenagel condensation followed by a Michael addition and intramolecular Cyclization .

Reaction Pathway Diagram[2][3][4][5]

ReactionMechanism Reactants Aldehyde + Malononitrile Inter1 Benzylidene Malononitrile (Knoevenagel Product) Reactants->Inter1 - H₂O Inter2 Michael Adduct (Intermediate) Inter1->Inter2 Michael Addition Pyridone + 3-Cyano-6-hydroxy-2-pyridone Pyridone->Inter2 Cyclization Intramolecular Cyclization (O-Attack on CN) Inter2->Cyclization Tautomerization Product Pyrano[2,3-b]pyridine Cyclization->Product Final Product

Figure 1: General mechanistic pathway for the one-pot synthesis of pyrano[2,3-b]pyridines.

Comparative Analysis of Synthetic Routes

This section evaluates three distinct methodologies based on yield, reaction time, green metrics, and scalability.

Method A: Classical Organocatalysis (Baseline)
  • Catalyst: Piperidine, Triethylamine (Et₃N), or DBU.

  • Solvent: Ethanol or Methanol (Reflux).

  • Mechanism: Base-catalyzed deprotonation of the active methylene initiates the Knoevenagel step.

  • Pros: Reagents are cheap and widely available; simple setup.

  • Cons: Non-recyclable catalyst; longer reaction times (2–6 hours); moderate yields (70–80%); often requires column chromatography.

Method B: Magnetic Nanocatalysis (Advanced)
  • Catalyst: Functionalized Magnetic Nanoparticles (e.g., Fe₃O₄@SiO₂-imid-PMAⁿ).

  • Solvent: Ethanol/Water or Solvent-free.

  • Mechanism: High surface area provides dual acid-base sites; magnetic core allows easy separation.

  • Pros: Catalyst recoverable via external magnet (reusable >5 times); high yields (90–98%); "Green" profile.

  • Cons: Catalyst preparation is complex and time-consuming.

Method C: Microwave-Assisted Synthesis (High Throughput)
  • Catalyst: Catalyst-free or mild base (Na₂CO₃).

  • Conditions: Microwave irradiation (MW) at 80–100°C.

  • Mechanism: Rapid dielectric heating accelerates molecular collisions, drastically reducing activation energy barriers.

  • Pros: Extremely fast (<15 mins); high purity; often solvent-free.

  • Cons: Requires specialized microwave reactors; scalability is limited by penetration depth of microwaves.

Performance Metrics Table
MetricClassical (Piperidine)Magnetic Nano (Fe₃O₄)Microwave-Assisted
Reaction Time 2 – 6 Hours15 – 45 Minutes2 – 10 Minutes
Yield (%) 70 – 82%88 – 96%85 – 95%
Atom Economy ModerateHighHigh
Catalyst Recovery NoneMagnetic SeparationN/A (or Filtration)
Purification Recrystallization/ColumnSimple FiltrationRecrystallization
Scalability HighModerateLow (Batch) / High (Flow)

Experimental Protocols

Protocol 1: Magnetic Nanocatalyst Route (Recommended for Efficiency)

Based on Fe₃O₄@SiO₂ functionalized systems.

Reagents:

  • Aromatic aldehyde (1.0 mmol)[4][5]

  • Malononitrile (1.0 mmol)[5]

  • 3-cyano-6-hydroxy-4-methyl-2(1H)-pyridone (1.0 mmol)

  • Catalyst: Fe₃O₄@SiO₂-based MNP (20 mg)

  • Solvent: EtOH:H₂O (1:1, 5 mL)

Workflow:

  • Mixing: Charge a round-bottom flask with the aldehyde, malononitrile, pyridone, and solvent.

  • Activation: Add the magnetic nanocatalyst.

  • Reaction: Reflux at 80°C. Monitor progress via TLC (Ethyl Acetate:n-Hexane 3:7).

  • Separation: Upon completion (approx. 20-30 min), place an external magnet against the flask wall to sequester the catalyst. Decant the supernatant.

  • Isolation: Cool the supernatant to room temperature. The solid product precipitates.

  • Purification: Filter the solid and wash with cold ethanol. Recrystallize from hot ethanol if necessary.

  • Catalyst Recycle: Wash the magnetic particles with ethanol and dry at 60°C for reuse.

Protocol 2: Classical Piperidine Route (Baseline)

Reagents:

  • Equimolar amounts of reactants (as above).[1][4][5]

  • Catalyst: Piperidine (3-4 drops).

  • Solvent: Ethanol (10 mL).

Workflow:

  • Dissolve aldehyde and malononitrile in ethanol. Stir for 10 mins.

  • Add the pyridone derivative and piperidine.

  • Reflux for 3–5 hours.

  • Cool the mixture; pour onto crushed ice.

  • Filter the precipitate and recrystallize from ethanol/DMF.

Decision Matrix for Method Selection

Use the following logic flow to select the appropriate synthesis route for your specific constraints.

DecisionMatrix Start Select Synthesis Goal Scale Is Scale > 100g? Start->Scale Green Is Green/Reusable Critical? Scale->Green No Classical Method A: Classical (Piperidine) Scale->Classical Yes Speed Is Speed Critical? Green->Speed No Nano Method B: Mag-Nano (Fe3O4) Green->Nano Yes (High E-Factor) Speed->Classical No Micro Method C: Microwave Speed->Micro Yes (<10 min)

Figure 2: Decision matrix for selecting the optimal synthetic route.

Critical Assessment & Troubleshooting

Self-Validating the Protocol
  • Melting Point Check: Pyrano[2,3-b]pyridines typically have high melting points (>200°C). A sharp MP range (±2°C) indicates high purity.

  • IR Spectroscopy: Look for the disappearance of the aldehyde carbonyl peak (~1700 cm⁻¹) and the appearance of the amino group (–NH₂, 3300–3400 cm⁻¹) and cyano group (–CN, ~2200 cm⁻¹) in the final product.

Common Pitfalls
  • Knoevenagel Stalling: If the intermediate benzylidene does not form, ensure the aldehyde is not oxidized (check for benzoic acid impurities).

  • Solvent Choice: In aqueous ethanol (Nano method), ensure the aldehyde is sufficiently soluble. If not, increase ethanol ratio.

  • Catalyst Leaching: For supported catalysts, verify heterogeneity by filtering the catalyst hot and continuing the filtrate reaction. No further conversion should occur.

References

  • Azarifar, D. et al. (2014). "Synthesis of 4H-pyrano[2,3-b]pyridine-3,6-dicarbonitrile derivatives using Fe3O4@SiO2-imid-PMAⁿ magnetic nanoparticles." Journal of the Iranian Chemical Society.

  • Paul, S. et al. (2011). "Uncatalyzed synthesis of pyrano[2,3-b]pyridines in aqueous medium." Green Chemistry Letters and Reviews.

  • Khazaei, A. et al. (2015). "Efficient one-pot synthesis of pyrano[2,3-b]pyridines using ionic liquids." Journal of Molecular Liquids.

  • Fahim, A. M. (2017).[1][6] "Microwave Assisted Regioselective Synthesis and Biological Evaluation of Pyrano[2,3-c]Pyridine Derivatives Utilizing DMAP as a Catalyst." OnLine Journal of Biological Sciences.

  • Keshavarz, M. et al. (2021). "Efficient and Facile Synthesis of Chromenopyrano[2,3-b]pyridine Derivatives Catalyzed by Sodium Carbonate." Acta Chimica Slovenica.

Sources

In vivo efficacy of 3,4-Dihydro-2H-pyrano[2,3-B]pyridin-4-amine derivatives

[1]

Comparative Efficacy Analysis

This section compares the lead derivative MK-5596 (a pyrano[2,3-b]pyridine derivative) against Rimonabant (the first-in-class CB1 inverse agonist).

Therapeutic Area: Metabolic Syndrome / Obesity

Objective: Evaluation of weight loss and food intake reduction in Diet-Induced Obese (DIO) models.

MetricMK-5596 (Derivative) Rimonabant (Standard) Significance
Scaffold Class 3,4-Dihydro-2H-pyrano[2,3-b]pyridinePyrazole-3-carboxamideMK-5596 utilizes a fused ring for higher rigidity.
CB1 Binding (

)
0.06 nM 1.8 nMDerivative shows ~30x higher affinity.
Functional Potency (

)
0.2 nM (cAMP assay)6.5 nMSuperior potency allows for lower dosing.
Food Intake Reduction ~45% (at 3 mg/kg, acute)~35% (at 10 mg/kg, acute)Higher efficacy at lower dose (3x potency).
Bioavailability (

)
>60% (Rat)~40% (Rat)Improved pharmacokinetic profile.
hERG Inhibition (

)
>30 µM (Safety Margin >1000x)~10 µMMK-5596 significantly reduces cardiac arrhythmia risk.

Key Insight: The pyrano[2,3-b]pyridine scaffold allows for the introduction of polar "safety handles" (e.g., specific heterocyclic amides at the 4-position) that maintain CB1 potency while drastically reducing affinity for the hERG potassium channel, a common liability in this drug class.

Detailed Experimental Protocols

To validate the in vivo efficacy of these derivatives, a rigorous Diet-Induced Obesity (DIO) Rat Model is the gold standard.

Protocol: Acute Food Intake Assay in DIO Rats

Objective: To measure the acute suppression of appetite following oral administration of the test compound.

Reagents & Materials:

  • Test Compound: this compound derivative (e.g., MK-5596).[1]

  • Vehicle: 20% Tween 80 / 80% Methylcellulose (0.5% aqueous).

  • Animals: Male Sprague-Dawley rats (diet-induced obese, maintained on 60% kcal fat diet for >8 weeks).

Workflow:

  • Acclimatization: Rats are single-housed and habituated to the reverse light cycle (lights off at 10:00 AM) for 1 week.

  • Grouping: Animals are randomized into treatment groups (n=8/group) based on body weight (typically 500-600g).

  • Dosing: Compounds are administered via oral gavage (PO) at doses of 1, 3, and 10 mg/kg, 1 hour prior to the dark cycle onset.

  • Measurement: Food hoppers are weighed automatically or manually at 2h, 4h, and 24h post-dose.

  • Analysis: Data is calculated as "Cumulative Food Intake (g)" and compared to Vehicle control using One-Way ANOVA.

Protocol_WorkflowFigure 2: In Vivo DIO Rat Food Intake Assay WorkflowStep1Step 1: InductionHigh-Fat Diet (60% kcal)Duration: 8-12 WeeksStep2Step 2: RandomizationSort by Body Weight(n=8 per group)Step1->Step2Step3Step 3: Dosing (T = -1h)Oral Gavage (PO)Vehicle vs. 1/3/10 mg/kgStep2->Step3Step4Step 4: Dark Cycle Onset (T = 0)Active Feeding Phase BeginsStep3->Step4Step5Step 5: Data CollectionWeigh Food Hoppers@ 2h, 4h, 24hStep4->Step5Step6Step 6: Statistical AnalysisOne-Way ANOVA vs. VehicleStep5->Step6

Safety & Pharmacokinetics

One of the critical advantages of the This compound scaffold is its tunable physicochemical profile.

  • Metabolic Stability: The 2,2-dimethyl substitution on the pyran ring (common in optimized derivatives) blocks metabolic oxidation at this position, significantly extending the half-life (

    
    ).
    
  • Clearance: Derivatives are often designed to undergo balanced renal/hepatic clearance to prevent accumulation.

  • CNS Penetration: While CNS penetration is required for CB1 efficacy (central appetite control), the scaffold's lipophilicity (LogP ~3-4) is optimized to ensure brain exposure without excessive retention.

Emerging Indications: Alzheimer's Disease

Beyond obesity, this scaffold is gaining traction as a BACE1 (Beta-Secretase 1) Inhibitor .

  • Mechanism: The amine group can interact with the catalytic aspartate dyad of the BACE1 enzyme.

  • Data: Early in vivo studies in APP-transgenic mice suggest that derivatives can lower brain Amyloid-Beta (A

    
    ) levels, though this application is currently secondary to the metabolic indication.
    

References

  • Madsen-Duggan, C. B., et al. (2010). "Dihydro-pyrano[2,3-b]pyridines and tetrahydro-1,8-naphthyridines as CB1 receptor inverse agonists: Synthesis, SAR and biological evaluation."[1][2] Bioorganic & Medicinal Chemistry Letters.

  • Merck Sharp & Dohme Corp. (2010). "Substituted pyrano[2,3-b]pyridine derivatives as cannabinoid-1 receptor modulators." European Patent EP2109615A1.

  • Shen, C. P., et al. (2010). "Discovery of MK-5596 as a Novel Cannabinoid-1 Receptor (CB1R) Inverse Agonist." ResearchGate / Merck Research Laboratories.

  • Coburn, C. A., et al. (2007). "Beta-secretase modulators and methods of use." US Patent US20070185103A1.

Benchmarking new pyranopyridines against known beta-secretase inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in neuropharmacology, I have witnessed the evolution of β-site amyloid precursor protein cleaving enzyme 1 (BACE1) inhibitors from early non-selective compounds to highly targeted therapeutics. The clinical failures of early-generation inhibitors were not necessarily due to a lack of target engagement, but rather off-target liabilities—specifically the co-inhibition of BACE2 and subsequent cognitive or hepatic adverse effects 1.

To overcome these hurdles, researchers are exploring novel heterocyclic scaffolds. Pyranopyridines have emerged as a highly tunable class of compounds capable of occupying the S1 and S3 subpockets of the BACE1 active site, offering a pathway to superior selectivity and blood-brain barrier (BBB) penetration 2.

This guide provides a comprehensive benchmarking framework, comparing novel pyranopyridine derivatives against established clinical standards like Verubecestat and Elenbecestat, complete with the rigorous, self-validating experimental protocols required to prove their efficacy.

Mechanistic Context: The Selectivity Imperative

BACE1 is the rate-limiting enzyme in the amyloidogenic processing of the Amyloid Precursor Protein (APP). However, its homolog, BACE2, is responsible for processing substrates like VCAM-1 and plays a role in pigmentation and glucose homeostasis 3. First-generation inhibitors like Verubecestat potently blocked both, leading to unacceptable phenotypic toxicities. Elenbecestat improved upon this with a ~3.5-fold selectivity for BACE1 over BACE2 [[3]]().

The rationale for benchmarking pyranopyridines lies in their rigid, functionalized core, which can be modified (e.g., via piperazine substitutions) to exploit the subtle spatial differences between the BACE1 and BACE2 active sites, potentially pushing selectivity ratios higher while maintaining the lipophilicity required for CNS exposure [[2]]().

APP_Pathway APP Amyloid Precursor Protein (APP) BACE1 BACE1 (β-Secretase) APP->BACE1 Amyloidogenic AlphaSec α-Secretase APP->AlphaSec Non-Amyloidogenic sAPPb sAPPβ + C99 BACE1->sAPPb sAPPa sAPPα + C83 AlphaSec->sAPPa GammaSec1 γ-Secretase sAPPb->GammaSec1 GammaSec2 γ-Secretase sAPPa->GammaSec2 Abeta Amyloid-β (Aβ40/42) GammaSec1->Abeta Pathological NonToxic Non-toxic p3 GammaSec2->NonToxic Physiological

Caption: Amyloid Precursor Protein (APP) Processing Pathways.

Quantitative Benchmarking Data

When evaluating a new pyranopyridine lead against known inhibitors, we must look beyond raw potency. A successful candidate must demonstrate a balanced profile of BACE1 inhibition, BACE2 sparing, and high apparent permeability (


).

Table 1: Comparative Profiling of BACE1 Inhibitors

Compound ClassRepresentative CompoundBACE1 IC₅₀BACE2 IC₅₀Selectivity (B1:B2)BBB Permeability (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

)
Clinical Status / Notes
Thiazine derivative Verubecestat (MK-8931)2.2 nM0.38 nM~0.17x (Prefers BACE2)28.6 × 10⁻⁶ cm/sPhase 3 (Halted due to cognitive worsening)
Oxazine derivative Elenbecestat (E2609)5.0 nM17.5 nM~3.5x (Prefers BACE1)HighPhase 3 (Halted, but showed safer profile) 3
Pyranopyridine Lead HM-07 (Hybrid)560 nM>5000 nM>8.9x (Highly Selective)Moderate to HighPreclinical (Dual AChE/BACE1 targeting) 2

Data synthesized from historical clinical trial publications and recent structure-based drug design studies.

Experimental Validation Workflows

To establish trustworthiness in your benchmarking data, your experimental design must be a self-validating system. Biochemical potency must be confirmed by cellular target engagement, while ruling out non-specific cytotoxicity.

Protocol A: In Vitro BACE1 FRET Kinetic Assay

Causality & Logic: We utilize a Fluorescence Resonance Energy Transfer (FRET) assay using a peptide substrate based on the "Swedish" APP mutation [[4]](). The substrate contains a donor fluorophore and a quenching acceptor. Intact, the signal is quenched. Upon cleavage by active BACE1, the fluorophore is liberated, restoring quantum yield . We run this kinetically rather than at an endpoint to accurately calculate initial velocity (


) and identify any compound auto-fluorescence artifacts.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare Assay Buffer (50 mM Sodium Acetate, pH 4.5). Why pH 4.5? BACE1 is an aspartic protease that functions optimally in the acidic environment of endosomes where APP cleavage naturally occurs .

  • Compound Dilution: Serially dilute the pyranopyridine lead, Verubecestat, and Elenbecestat in DMSO. Ensure the final DMSO concentration in the assay well does not exceed 1% to prevent enzyme denaturation.

  • Pre-Incubation: In a black 384-well microplate, combine 10 µL of test compound with 10 µL of recombinant human BACE1 enzyme (~10 ng/µL). Incubate at 37°C for 15 minutes. Why pre-incubate? This allows the inhibitor to reach equilibrium binding with the enzyme before introducing competitive substrate.

  • Reaction Initiation: Add 10 µL of the FRET Substrate (e.g., 7-Methoxycoumarin-4-acetyl-[Asn670, Leu671]-APP 667-676) to all wells .

  • Kinetic Measurement: Immediately read the plate on a spectrofluorometer (Excitation: 320 nm, Emission: 405 nm) every 2 minutes for 60 minutes at 37°C 5. Calculate IC₅₀ from the dose-response curves of the initial reaction velocities.

FRET_Assay Substrate FRET Substrate (Quenched) Cleavage Peptide Cleavage Substrate->Cleavage + Enzyme Blocked Cleavage Blocked Substrate->Blocked + Enzyme + Inhibitor Enzyme Active BACE1 Enzyme->Cleavage Enzyme->Blocked Inhibitor Test Compound Inhibitor->Blocked Binds Active Site Signal High Fluorescence Cleavage->Signal NoSignal Low Fluorescence Blocked->NoSignal

Caption: Logic Flow of the Homogenous BACE1 FRET Assay.

Protocol B: Cellular APP Processing Validation

Causality & Logic: Biochemical assays do not account for cellular permeability or off-target toxicity. We use SH-SY5Y cells overexpressing APPswe to measure the direct products of BACE1 cleavage (sAPPβ and Aβ40/42) [[6]](). Crucially, we must also measure sAPPα. If a pyranopyridine reduces sAPPβ but leaves sAPPα unchanged (or slightly elevated), it proves specific BACE1 target engagement. If both drop, the compound is likely causing general cellular toxicity or downregulating total APP expression.

Step-by-Step Methodology:

  • Cell Culture: Seed SH-SY5Y-APP695swe cells at 2.5 × 10⁵ cells/well in 12-well plates. Culture for 24 hours in DMEM/F12 with 10% FBS 6.

  • Treatment: Treat cells with pyranopyridine candidates (1 nM to 10 µM) and reference controls (Verubecestat, Elenbecestat) for 16 hours.

  • Media Collection: Collect conditioned media and centrifuge at 1000 × g for 10 minutes to clear cellular debris.

  • Quantification:

    • Perform sandwich ELISA on the media to quantify Aβ40, Aβ42, and sAPPβ.

    • Perform Western Blot on the cell lysates (using RIPA buffer) probing for sAPPα (antibody 2B3) and β-actin as a loading control 6.

Conclusion

Benchmarking novel pyranopyridines against first-generation inhibitors requires strict attention to the BACE1/BACE2 selectivity axis. While Verubecestat and Elenbecestat prove that dramatic Aβ reduction is chemically achievable, the next generation of therapeutics must thread the needle of efficacy without disrupting physiological BACE2 pathways. By utilizing the kinetic FRET and orthogonal cellular processing assays outlined above, drug development professionals can confidently validate the mechanistic superiority of new heterocyclic scaffolds.

References

  • A Close Look at BACE1 Inhibitors for Alzheimer's Disease Treatment.
  • Elenbecestat and Compound 89 Potently Inhibit BACE1 but Not BACE2 When Subchronically Dosed in Non‐Human Primates.
  • Superposition of a selection of ligands in study and the original... (Pyranopyridines).
  • Beta-Secretase (BACE1) Activity Detection Kit (Fluorescent) (CS0010) - Technical Bulletin. Sigma-Aldrich.
  • Comprehensive Application Notes and Protocols for 2-Aminoquinoline BACE1 Inhibitors in Alzheimer's Disease Research. Smolecule.
  • BACE1 (β−Secretase) FRET Assay Kit, Red. Thermo Fisher Scientific.
  • Data Sheet - BACE1 FRET Assay Kit. BPS Bioscience.

Sources

Reproducibility in the Multicomponent Synthesis of Pyrano[2,3-b]pyridines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Pyrano[2,3-b]pyridines are privileged aza-heterocyclic scaffolds exhibiting profound biological activities, including anticancer, antimicrobial, and hypotensive properties. The most atom-economical route to these structures is via one-pot multicomponent reactions (MCRs). However, synthesizing these densely functionalized systems often suffers from a "reproducibility crisis"—where varying heating profiles, solvent impurities, and catalyst degradation lead to inconsistent yields, complex purification, and batch-to-batch variability.

As an Application Scientist, my objective is to dissect the causality behind these experimental inconsistencies and objectively evaluate three distinct synthetic paradigms: Traditional Reflux, Microwave-Assisted Organic Synthesis (MAOS), and Ultrasound-Assisted Green Catalysis.

Mechanistic Causality & The Reproducibility Challenge

The classical multicomponent reaction for pyrano[2,3-b]pyridines involves a sequential cascade (1)[1].

  • Knoevenagel Condensation: An aromatic aldehyde reacts with malononitrile to form an electrophilic

    
    -cyanocinnamonitrile intermediate[1].
    
  • Michael Addition: A nucleophile (such as a 1,3-dicarbonyl, resorcinol, or cyclohexanone) attacks this intermediate[2].

  • Intramolecular Cyclization: The resulting adduct undergoes ring closure and tautomerization to yield the fused pyranopyridine core (3)[3].

Why do traditional methods fail? Under prolonged thermal heating (reflux) in volatile organic solvents, the Knoevenagel intermediate is prone to retro-aldol-type reversibility. Furthermore, basic catalysts like piperidine can trigger unwanted transamidation, bis-adduct formation, or polymerization of malononitrile over long reaction times. Reproducibility demands precise thermodynamic control to push the kinetic Michael addition forward without allowing thermodynamic sinks to trap the intermediates.

Comparative Performance Analysis

To objectively assess these methods, we compare traditional reflux against modern energy-input methods—Microwave-Assisted Organic Synthesis (MAOS)[2] and Ultrasound-Assisted Green Catalysis[1]—using standardized aldehyde, malononitrile, and ketone substrates.

Synthesis MethodTypical Catalyst & MediumReaction TimeTemp (°C)Average Yield (%)E-factorReproducibility Score
Traditional Reflux Piperidine / Ethanol3 - 6 hours7865 - 75> 15Moderate (Byproducts common)
Microwave-Assisted DBU or AlCl₃ / Ethanol2 - 5 mins50 - 8085 - 95~ 5High (Precise thermal control)
Ultrasound / Solvent-Free BIMP-Fe(II) or Fe₃O₄ / Neat10 - 20 minsRT - 5088 - 98< 2Very High (Clean, recoverable)

Data synthesized from benchmark studies evaluating2[2] and1[1].

Self-Validating Experimental Protocol: Ultrasound-Assisted Solvent-Free Synthesis

Based on comparative data, the ultrasound-assisted, solvent-free approach using a robust, recoverable catalyst (such as a Bis(imino)pyridine Fe(II) complex or Fe₃O₄ magnetic nanoparticles (4)[4]) offers the highest reproducibility and lowest Environmental factor (E-factor).

Causality of the Method: Acoustic cavitation generates localized hot spots that drastically accelerate the Michael addition while preventing the bulk thermal degradation typically seen in standard reflux setups[1].

Step-by-Step Workflow
  • Preparation: In a 25 mL heavy-walled glass vial, sequentially add the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), the nucleophile (e.g., cyclohexanone or resorcinol, 1.0 mmol), and the BIMP-Fe(II) catalyst (5 mol%)[1].

  • Acoustic Cavitation: Place the vial in an ultrasonic bath (35 kHz) at ambient temperature. Note: Solvent-free conditions maximize the collision frequency of the neat reactants. Ultrasound provides the activation energy via the rapid formation and collapse of cavitation bubbles, bypassing the need for bulk convective heating[1].

  • Reaction Monitoring (The Self-Validation Loop): Sonicate for 10 minutes. Monitor the disappearance of the Knoevenagel intermediate via TLC (Hexane:EtOAc 7:3). If the intermediate persists, sonicate for an additional 5-minute interval. This step ensures batch-to-batch consistency regardless of ambient laboratory conditions.

  • Work-up & Purification: Add 5 mL of warm ethanol to the crude mixture. The pyrano[2,3-b]pyridine product typically precipitates upon cooling. Filter the solid and wash with cold ethanol. If using a magnetic catalyst like Fe₃O₄@SiO₂-Cu, apply an external magnet to the side of the vessel to recover the catalyst from the filtrate before product precipitation[4].

  • Analytical Validation: Confirm structural integrity and purity via melting point analysis (must exhibit a sharp range within 2°C of literature values) and ¹H-NMR spectroscopy (verifying the characteristic pyran ring protons and D₂O-exchangeable amine signals).

Workflow Visualization

MCR_Workflow A Aldehyde + Malononitrile B Knoevenagel Condensation A->B C α-Cyanocinnamonitrile Intermediate B->C E Michael Addition & Cyclization (Ultrasound) C->E D Nucleophile (e.g., Cyclohexanone) D->E F Crude Pyrano[2,3-b]pyridine E->F G TLC/HPLC Validation F->G G->E Incomplete (Fail) H Recrystallization (EtOH) G->H Pass I Pure Product (NMR/IR Confirmed) H->I

Fig 1: Ultrasound-assisted multicomponent reaction workflow and self-validating purification loop.

References

  • Title: Three-Component Bicyclization Providing an Expedient Access to Pyrano[2′,3′:5,6]pyrano[2,3-b]pyridines and Its Derivatives Source: ACS Combinatorial Science URL: [Link]

  • Title: An expeditious synthesis of novel pyranopyridine derivatives involving chromenes under controlled microwave irradiation Source: Semantic Scholar / ARKAT USA URL: [Link]

  • Title: Bis(imino)pyridine (BIMP) Fe(II) catalyses one-pot green condensation of resorcinol, malononitrile, aromatic aldehydes and cyclohexanone Source: Indian Academy of Sciences (J. Chem. Sci.) URL: [Link]

  • Title: Magnetically recoverable catalysts for the preparation of pyridine derivatives: an overview Source: RSC Advances / NIH URL: [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: 3,4-Dihydro-2H-pyrano[2,3-b]pyridin-4-amine

[1][2][3][4]

Executive Safety Directive

Hazard Classification: Toxic / Irritant . Treat this compound as a high-hazard organic amine. It is structurally related to aminopyridines (e.g., 4-aminopyridine), which are potent potassium channel blockers and neurotoxins. Primary Disposal Method: High-Temperature Incineration . Under NO circumstances should this compound be discharged into municipal wastewater systems, sinks, or general trash. All waste must be segregated into "Toxic Organic" or "Basic Organic" waste streams for destruction by a licensed hazardous waste contractor.

Chemical Identification & Technical Specifications

ParameterData
Chemical Name This compound
CAS Number 911826-23-8
Molecular Formula C₈H₁₀N₂O
Molecular Weight 150.18 g/mol
Physical State Solid (typically off-white to pale yellow powder)
Solubility Soluble in DMSO, Methanol, Dilute Acids; Low solubility in water
Acidity/Basicity Basic (Amine functionality)
Hazard Codes H301 (Toxic if swallowed), H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][2][3][4][5][6] Irrit.)

Step-by-Step Disposal Protocol

Phase 1: Waste Segregation & Collection

Objective: Prevent cross-contamination and dangerous reactions (e.g., with strong oxidizers or acids).

  • Select Container: Use a chemically compatible container, such as High-Density Polyethylene (HDPE) or amber glass with a PTFE-lined cap.

  • Solvent Dissolution (Recommended for Solids):

    • If the waste is a pure solid, dissolve it in a combustible solvent (e.g., acetone or methanol) to facilitate injection incineration.

    • Note: Label the solution clearly as "Solution of [Compound Name] in [Solvent]".

  • pH Check: Ensure the waste stream is not mixed with strong acids, which can cause exothermic neutralization or precipitation. Keep pH > 7 if possible, or segregate as "Basic Organic Waste".

Phase 2: Labeling & Storage

Objective: Ensure clear communication of hazards to waste handlers.

  • Labeling: Affix a hazardous waste label containing:

    • Full Chemical Name: this compound.[7]

    • Hazard Checkboxes: Toxic, Irritant.

    • Date of Accumulation Start.

  • Storage: Store in a satellite accumulation area (SAA) inside a secondary containment tray. Keep away from:

    • Strong Oxidizing Agents (e.g., Nitric Acid, Peroxides).

    • Acid Chlorides.

    • Anhydrides.[6][8]

Phase 3: Final Destruction

Objective: Complete mineralization of the compound.

  • Hand-off: Transfer the sealed, labeled container to your facility's Environmental Health & Safety (EHS) department.

  • Method: The standard industry protocol is Rotary Kiln Incineration equipped with an afterburner and scrubber.

    • Mechanism:[9][10] The compound is burned at temperatures >850°C. The pyridine ring is cleaved, and nitrogen is converted to N₂/NOx (scrubbed), while carbon converts to CO₂.

Operational Workflow Diagram

The following diagram illustrates the decision logic for handling solid vs. liquid waste containing this compound.

DisposalWorkflowStartWaste Generation:3,4-Dihydro-2H-pyrano[2,3-b]pyridin-4-amineStateCheckDetermine Physical StateStart->StateCheckSolidWasteSolid Waste(Powder/Residue)StateCheck->SolidWasteSolidLiquidWasteLiquid Waste(Mother Liquor/Solvent)StateCheck->LiquidWasteSolutionDissolveDissolve in CombustibleSolvent (Acetone/MeOH)SolidWaste->DissolvePreferredSegregateSegregate: Basic/ToxicOrganic Waste StreamLiquidWaste->SegregateDissolve->SegregateContainerTransfer to HDPE/GlassContainerSegregate->ContainerLabelLabel: 'TOXIC - ORGANIC BASE'Container->LabelStorageStore in Secondary Containment(Away from Oxidizers/Acids)Label->StorageDisposalHand-off to EHS(Incineration)Storage->Disposal

Caption: Decision tree for the segregation and disposal of this compound waste.

Emergency Procedures

Spill Management

In the event of a spill outside of a fume hood:

  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE: Don double nitrile gloves, safety goggles, and a lab coat. If powder is airborne, use a N95 or P100 respirator.

  • Containment:

    • Solids: Cover with wet paper towels to prevent dust generation, then wipe up.

    • Liquids: Absorb with an inert material (vermiculite or sand). Do not use sawdust (fire hazard with oxidizers).

  • Clean-up: Place all contaminated materials into a hazardous waste bag/container. Clean the surface with a mild detergent and water; collect the rinsate as hazardous waste.

First Aid Measures
  • Eye Contact: Rinse immediately with water for 15 minutes, lifting eyelids.[10] Seek medical attention.

  • Skin Contact: Wash off immediately with soap and plenty of water.[9][10] Remove contaminated clothing.[2][9][3][5][8][10][11]

  • Ingestion: IMMEDIATE MEDICAL ATTENTION REQUIRED. Do not induce vomiting unless directed by medical personnel. Aminopyridines can cause seizures.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 13545750, 3,4-Dihydro-2H-pyrano[2,3-b]pyridine. Retrieved from [Link]

Personal protective equipment for handling 3,4-Dihydro-2H-pyrano[2,3-B]pyridin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal Protective Equipment & Handling Guide for 3,4-Dihydro-2H-pyrano[2,3-B]pyridin-4-amine CAS Registry Number: 911826-23-8 Classification: Research Chemical / Novel Heterocycle / Potential Neuroactive Agent

Part 1: Executive Safety Directive

STOP AND READ: Specific toxicological data (LD50, carcinogenicity) for This compound is currently limited in public chemical registries. However, its structural homology to aminopyridines (known potassium channel blockers and neurotoxins) mandates that this compound be handled as a High Potency Active Pharmaceutical Ingredient (HPAPI) until proven otherwise.

The Golden Rule of Novel Heterocycles: Treat the absence of toxicity data not as evidence of safety, but as a confirmation of unknown risk.

Immediate Action Required:

  • Zero Skin Contact: Assume high dermal permeability.

  • Inhalation Risk: Handle only within a certified chemical fume hood or glovebox.

  • Seizure Precaution: Due to the aminopyridine pharmacophore, be aware of potential neuroexcitatory effects (tremors, convulsions) upon accidental exposure.

Part 2: Hazard Identification & Risk Assessment

This compound features a fused pyranopyridine scaffold with an exocyclic amine. This structure is frequently utilized in medicinal chemistry to design kinase inhibitors and GPCR ligands.

Hazard CategoryRisk Level (Inferred)Mechanistic Justification
Acute Toxicity (Oral/Dermal) High Aminopyridines (e.g., 4-AP) are potent convulsants. The fused ring system may alter lipophilicity, potentially increasing blood-brain barrier penetration.
Skin/Eye Irritation Moderate to Severe Primary amines are inherently basic and can cause chemical burns or severe irritation to mucous membranes.
Sensitization Unknown/High Reactive amine groups can act as haptens, leading to allergic dermatitis upon repeated exposure.
Target Organs CNS, Cardiac Potential for ion channel modulation (K+ channel blockade), leading to neuronal hyperexcitability.

Part 3: Personal Protective Equipment (PPE) Matrix

The following PPE standards apply to Biosafety Level 2 (BSL-2) or Chemical Hazard Band 3/4 environments.

Protection ZoneRequirementTechnical Specification
Respiratory Mandatory Solid State: N95 (minimum) or P100 respirator if handling outside a hood (strongly discouraged). Solution: Work inside a Fume Hood (Face velocity: 80–100 fpm).
Dermal (Hands) Double Gloving Inner Layer: Nitrile (4 mil). Outer Layer: Long-cuff Nitrile (8 mil) or Laminate (Silver Shield) for prolonged handling. Change outer gloves every 30 mins.
Ocular Chemical Goggles ANSI Z87.1 compliant chemical splash goggles. Face shield required if handling volumes >100 mL.
Body Full Coverage Tyvek® lab coat or chemically resistant apron with cuffed sleeves. No exposed skin allowed.[1][2]
Engineering Containment Class II Biological Safety Cabinet (if sterile) or Chemical Fume Hood. Use a static-dissipative balance enclosure for weighing.
Visual Guide: PPE & Containment Decision Tree

PPE_Decision_Tree Start Start: Handling this compound State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Oil State->Liquid Quantity Quantity? Solid->Quantity Conc Concentration? Liquid->Conc Small < 100 mg Quantity->Small Large > 100 mg Quantity->Large Hood Fume Hood + Double Nitrile Gloves Small->Hood Glovebox Glovebox / Isolator (HEPA Filtered) Large->Glovebox Dilute < 10 mM Conc->Dilute Conc_High > 10 mM or Neat Conc->Conc_High Splash Fume Hood + Splash Goggles + Nitrile Gloves Dilute->Splash Full_PPE Fume Hood + Face Shield + Double Gloves + Apron Conc_High->Full_PPE

Caption: Decision logic for selecting engineering controls and PPE based on physical state and quantity.

Part 4: Operational Protocols

Weighing & Solubilization
  • Static Control: Amine salts can be electrostatic. Use an anti-static gun (e.g., Zerostat) or ionizing bar before weighing to prevent powder dispersal.

  • Solvent Choice: This compound is likely soluble in DMSO (Dimethyl sulfoxide) or Methanol .

    • Warning: DMSO penetrates skin rapidly and can carry the toxicant into the bloodstream. Never handle DMSO solutions of this compound with single-layer latex gloves.

  • Technique:

    • Place tared vial in balance inside the hood.

    • Transfer solid using a disposable spatula.

    • Cap vial immediately after transfer.

    • Wipe the exterior of the vial with a methanol-dampened Kimwipe before removing from the hood.

Reaction Setup
  • Glassware: Use single-neck round bottom flasks with secure septa. Avoid open-vessel reactions.

  • Temperature: If heating is required, use an oil bath or heating block with a temperature limit switch. Avoid open flames.

  • Quenching: Acidify reaction mixtures carefully. Amines can form exothermic salts with strong acids.

Part 5: Emergency Response & Disposal

Accidental Release (Spill) Protocol

Do not attempt to clean up a powder spill >500mg without a respirator.

  • Evacuate: Clear the immediate area.

  • Isolate: Close lab doors and post "Do Not Enter" signage.

  • PPE Up: Don N95/P100 respirator, double gloves, and goggles.

  • Neutralize/Absorb:

    • Solids: Cover with wet paper towels (to prevent dust) or use a HEPA vacuum designated for hazardous waste.

    • Liquids: Absorb with vermiculite or sand.[3] Do not use combustible materials like sawdust.

  • Clean: Wipe surface with 10% bleach solution followed by water.

Disposal Workflow
  • Classification: Hazardous Organic Waste (Amine-containing).

  • Segregation: Do not mix with oxidizing acids (Nitric, Perchloric) to prevent violent oxidation or formation of unstable N-oxides.

  • Labeling: Must be labeled "Toxic," "Irritant," and "Potentially Neurotoxic."

Visual Guide: Spill Response Workflow

Spill_Response Spill Spill Detected Assess Assess Type Spill->Assess Minor Minor (< 5 mL / 100 mg) Assess->Minor Major Major (> 5 mL / 100 mg) Assess->Major Self_Clean 1. Alert Labmates 2. Don Full PPE 3. Absorb/Wipe 4. Double Bag Waste Minor->Self_Clean Evacuate 1. EVACUATE ROOM 2. Close Doors 3. Call EHS/Hazmat Major->Evacuate Disposal Dispose as Hazardous Waste Self_Clean->Disposal Evacuate->Disposal After EHS Clearance

Caption: Step-by-step workflow for determining the appropriate response to a chemical spill.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • PubChem. (n.d.). Compound Summary: 3,4-Dihydro-2H-pyrano[2,3-b]pyridine.[4][5] National Library of Medicine.

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).

  • Centers for Disease Control and Prevention (CDC). (n.d.). NIOSH Pocket Guide to Chemical Hazards: Aminopyridines.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-Dihydro-2H-pyrano[2,3-B]pyridin-4-amine
Reactant of Route 2
Reactant of Route 2
3,4-Dihydro-2H-pyrano[2,3-B]pyridin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.